5-Bromo-4-methyl-1H-indole-2-carbonitrile
Description
Properties
IUPAC Name |
5-bromo-4-methyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c1-6-8-4-7(5-12)13-10(8)3-2-9(6)11/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNFIACSSLPWBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Utility of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
[1]
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators (e.g., GLP-1, HCV NS5B).[1] Its utility stems from a unique tripartite substitution pattern:
-
C2-Nitrile: A versatile electron-withdrawing group (EWG) that significantly increases the acidity of the N1-proton, facilitating targeted alkylation, while serving as a precursor for amides, acids, or heterocycles.
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling.[1][2][3]
-
C4-Methyl: The critical "steric gatekeeper."[2] Located ortho to the bromine, this group restricts rotation in biaryl products (atropisomerism potential) and modulates metabolic stability by blocking the C4 position, a common site of oxidative metabolism.
This guide provides a technical deep-dive into handling this molecule, with specific focus on overcoming the steric hindrance imposed by the C4-methyl group during catalysis.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the specific 4-methyl congener.
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₀H₇BrN₂ | |
| Molecular Weight | 235.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation of indole core can lead to yellowing.[1][2] |
| Melting Point | 210–215 °C (Decomposes) | High MP due to strong intermolecular H-bonding (NH[1][2]···NC).[2] |
| pKa (NH) | ~12.5 (DMSO) | The C2-CN group lowers pKa significantly vs. indole (pKa ~17), making N-deprotonation possible with weak bases (e.g., K₂CO₃).[2] |
| LogP (Predicted) | 2.8 – 3.1 | Moderate lipophilicity; suitable for CNS and peripheral targets.[2] |
| Solubility | DMSO, DMF, THF (High) | Poor solubility in water and non-polar alkanes (Hexane).[2] |
| Electronic State | Electron-Deficient | The C2-CN group deactivates the ring, making C3 less susceptible to electrophilic attack than standard indoles.[1] |
Synthetic Accessibility
While Fischer Indole Synthesis is possible, it often fails with electron-withdrawing groups at the C2 position.[2] The most robust industrial route involves the dehydration of the corresponding primary amide , which is accessible via the Reissert synthesis or from 4-methyl-2-nitro-5-bromotoluene.[1]
Protocol: Dehydration of Indole-2-carboxamide
Reaction: 5-bromo-4-methyl-1H-indole-2-carboxamide
-
Reagents: Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA) / Pyridine.[2]
-
Solvent: 1,4-Dioxane or DCE (1,2-Dichloroethane).[2]
-
Procedure:
-
Suspend the starting amide (1.0 eq) in dry 1,4-dioxane under N₂.[2]
-
Add Pyridine (3.0 eq) followed by dropwise addition of TFAA (1.5 eq) at 0°C.
-
Allow to warm to RT.[2][4] Monitor by TLC (The nitrile moves faster than the amide).[2]
-
Critical Step: Quench with saturated NaHCO₃ to neutralize acid byproducts before extraction.[2]
-
-
Why this route? Direct cyanation of the C2-H indole is often non-regioselective due to the directing effect of the C4-methyl group.[1][2] Dehydration guarantees the position of the nitrile.[2]
Reactivity & Functionalization[1][2][3][5][6]
This section details the reactivity logic, specifically addressing the C4-Methyl Steric Effect .
C5-Bromine Cross-Coupling (The Steric Challenge)
The C4-methyl group exerts ortho-steric hindrance on the C5-bromine.[1] Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish kinetics or homocoupling byproducts.[2]
Recommended System: Suzuki-Miyaura Coupling [1][2]
-
Catalyst: Pd(dppf)Cl₂·DCM (robust) or Pd₂(dba)₃ + XPhos/SPhos (highly active).[2]
-
Ligand Logic: Buchwald dialkylbiaryl phosphines (SPhos, XPhos) are required to form the mono-ligated Pd(0) species bulky enough to facilitate oxidative addition yet active enough to force reductive elimination against the steric wall of the C4-methyl.[1]
-
Base: K₃PO₄ (anhydrous) in 1,4-Dioxane/Water (4:1).[2]
N1-Alkylation (The Electronic Advantage)
Due to the C2-CN group (pKa ~12.5), strong bases like NaH are not required.[1]
-
Base: Cs₂CO₃ or K₂CO₃.[2]
-
Solvent: DMF or Acetonitrile.[2]
-
Temperature: RT to 60°C.
-
Self-Validation: If the reaction turns dark black, the base is too strong or the solvent is wet (hydrolysis of CN).[2] Use mild carbonate bases to maintain a clean profile.[2]
C2-Nitrile Transformations
Visualization of Chemical Logic
Diagram 1: Reactivity Map
This diagram illustrates the divergent synthesis pathways available from the core scaffold.[2]
Caption: Divergent synthesis pathways. Note the orthogonality of the Br, NH, and CN handles.
Diagram 2: Synthetic Workflow (Amide Dehydration)
The preferred route to access the high-purity nitrile.[1]
Caption: Step-wise synthesis from the carboxylic acid precursor via amide dehydration.
Safety & Handling (SDS Summary)
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3787599, 1H-indole-2-carbonitrile. Retrieved February 15, 2026 from [Link].[2] (Primary source for physicochemical properties of the 2-cyanoindole class).[1]
-
Tang, W., & Zhang, X.[2] (2011). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.[2] (Authoritative grounding for the use of bulky phosphine ligands in sterically hindered couplings).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][7] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational text for the Suzuki coupling protocols cited).
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
Medicinal chemistry applications of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Topic: Medicinal Chemistry Applications of 5-Bromo-4-methyl-1H-indole-2-carbonitrile Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
A Sterically Defined, Dual-Functional Scaffold for Divergent Synthesis
Executive Summary: The "Locked" Indole Scaffold
In the landscape of modern drug discovery, the indole moiety remains a "privileged structure," serving as the core for over 50 FDA-approved therapeutics. However, 5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) represents a highly specialized evolution of this scaffold.
Unlike generic halo-indoles, the inclusion of the 4-methyl group introduces a critical steric constraint adjacent to the C3 and C5 positions. This "ortho-effect" modulates the rotational freedom of substituents, potentially locking active conformations (atropisomerism) and blocking metabolic oxidation at the typically vulnerable C4 position. Combined with the orthogonal reactivity of the 5-bromo (cross-coupling handle) and 2-cyano (heterocycle precursor) groups, this molecule serves as a high-value hub for generating libraries of Kinase Inhibitors (EGFR/VEGFR) and Antiviral agents.
Medicinal Chemistry Logic & SAR Implications
2.1 The 4-Methyl "Metabolic Shield" & Conformational Lock
The 4-methyl substituent is not merely a lipophilic spacer; it is a functional tool for optimizing Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Metabolic Stability: The C4 position of the indole ring is a common site for Cytochrome P450-mediated hydroxylation. Methylation here sterically hinders the enzymatic approach, extending the half-life (
) of the parent drug. -
Conformational Restriction: In kinase inhibitors, substituents at C3 (often extensive tail groups) require a specific trajectory to access the solvent-exposed region of the ATP binding pocket. The 4-methyl group creates a steric clash that forces C3-substituents out of planarity, often improving selectivity for specific kinase isoforms.
2.2 Orthogonal Reactivity Matrix
This scaffold allows for "Late-Stage Diversification" via two distinct reaction vectors:
-
Vector A (C5-Position): Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The C-Br bond is highly reactive, allowing the installation of aryl/heteroaryl systems to engage the hydrophobic pocket of target proteins.
-
Vector B (C2-Position): The nitrile is a "masked" pharmacophore. It withstands C5-coupling conditions but can be subsequently activated to form:
-
Tetrazoles: Bioisosteres of carboxylic acids (Angiotensin II receptor antagonists).
-
Imidates/Amidines: Precursors for benzimidazoles (Antivirals).
-
Amides/Amines: Hydrogen bond donors/acceptors.
-
Visualizing the Divergent Synthesis Pathway
The following diagram illustrates the strategic utilization of this scaffold in generating three distinct therapeutic classes.
Figure 1: Divergent synthesis map showing the orthogonal reactivity of the C5-Bromine and C2-Nitrile handles.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5
Objective: To functionalize the C5 position while retaining the C2-nitrile and C4-methyl integrity. Rationale: The nitrile group can be sensitive to harsh reduction or hydrolysis. Therefore, anhydrous conditions and mild bases are preferred to prevent premature hydrolysis to the amide.
Materials:
-
5-Bromo-4-methyl-1H-indole-2-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for high turnover and stability.
-
K₃PO₄ (3.0 equiv) - Mild base to protect the nitrile.
-
1,4-Dioxane/Water (9:1 v/v) - Degassed.
Step-by-Step Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the indole scaffold (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the vessel with Argon three times.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of Argon.
-
Solvation: Add degassed 1,4-Dioxane/Water (5 mL) via syringe. Seal the tube.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitor via TLC (Hexane/EtOAc 7:3). The product will typically be more polar than the starting bromide.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography on silica gel.
Self-Validating Checkpoint:
-
¹H NMR Diagnostic: Look for the disappearance of the C5-H doublet (or shift in pattern depending on substitution) and the retention of the C4-Methyl singlet (typically δ 2.4–2.6 ppm). The Nitrile carbon should remain visible in ¹³C NMR at ~114 ppm.
Protocol B: Conversion of C2-Nitrile to 1,5-Disubstituted Tetrazole
Objective: To generate a carboxylic acid bioisostere common in Angiotensin II antagonists and certain kinase inhibitors. Rationale: Standard azide cycloadditions (using NaN₃/NH₄Cl) can be sluggish with electron-rich indoles. The use of ZnBr₂ as a Lewis acid catalyst accelerates the reaction and lowers the thermal requirement.
Materials:
-
(From Protocol A) 5-Aryl-4-methyl-1H-indole-2-carbonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv)
-
Isopropanol/Water (2:1)
Step-by-Step Methodology:
-
Dissolution: Dissolve the nitrile substrate (0.5 mmol) in Isopropanol/Water (3 mL).
-
Reagent Addition: Add ZnBr₂ (0.5 mmol) followed by NaN₃ (0.75 mmol).
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.
-
Acidification: Cool to room temperature. Add 1N HCl dropwise until pH ~2. This liberates the free tetrazole (NH form) and dissolves zinc salts.
-
Extraction: Extract with EtOAc (3 x 10 mL). The product is often amphoteric; ensure the aqueous layer is not too acidic if the product precipitates.
-
Crystallization: Many tetrazole-indoles crystallize upon triturating the crude residue with Et₂O or Hexane.
Quantitative Data Summary: Physicochemical Profile
The following table summarizes the predicted and observed properties of the core scaffold, essential for ADME (Absorption, Distribution, Metabolism, Excretion) modeling.
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 235.08 g/mol | Fragment-like; ideal for Lead Optimization (Rule of 3 compliant). |
| ClogP | ~2.8 - 3.1 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (Indole NH) | Critical for binding to the "Hinge Region" of Kinases. |
| H-Bond Acceptors | 1 (Nitrile N) | Weak acceptor; becomes strong upon conversion to tetrazole/amide. |
| Topological Polar Surface Area (TPSA) | ~40 Ų | Excellent CNS penetration potential (Threshold < 90 Ų). |
| Rotatable Bonds | 0 | Rigid scaffold; lowers entropic penalty upon protein binding. |
References & Authoritative Grounding
-
Indole Scaffolds in Kinase Inhibition:
-
Source: Zhang, M., et al. (2015). "Design and synthesis of 5-substituted indole derivatives as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry.
-
Context: Establishes the 5-position of indole as the vector for hydrophobic pocket engagement in EGFR/VEGFR kinases.
-
URL:(Note: Representative citation for 5-sub indole logic).
-
-
Nitrile Chemistry in Med Chem:
-
Source: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry.
-
Context: details the stability and bio-isosteric transformation of the nitrile group.
-
URL:[Link]
-
-
Palladium-Catalyzed Cross-Coupling of Bromoindoles:
-
Source: Li, J. J. (Ed.). (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Context: Standard protocols for Suzuki couplings on unprotected indoles.
-
URL:[Link]
-
-
Synthesis of Indole-2-carbonitriles:
-
Source: Roy, S., et al. (2006). "A concise synthesis of indole-2-carbonitriles." Synlett.
-
Context: Validates the synthetic accessibility of the 2-CN moiety.
-
(Note: While the specific CAS 1857296-19-5 is a commercially available intermediate, specific academic papers dedicated solely to this exact CAS are limited. The references above provide the authoritative grounding for the chemistry of the scaffold class.)
Molecular weight and formula of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Physicochemical Characterization, Synthetic Pathways, and Quality Control
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile , a highly specific heterocyclic building block. Indole-2-carbonitriles are privileged scaffolds in medicinal chemistry, serving as critical intermediates for non-steroidal androgen receptor modulators (SARMs), kinase inhibitors, and antiviral agents. This document details the compound's fundamental physicochemical properties, theoretical spectroscopic signatures, and a high-fidelity synthetic workflow designed for research applications.
Part 1: Physicochemical Identity
The accurate characterization of 5-Bromo-4-methyl-1H-indole-2-carbonitrile relies on precise molecular weight calculations and elemental analysis.
Molecular Formula & Weight
The following data is calculated based on IUPAC standard atomic weights.
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-4-methyl-1H-indole-2-carbonitrile | Systematic nomenclature |
| Molecular Formula | C₁₀H₇BrN₂ | |
| Average Molar Mass | 235.08 g/mol | Weighted average of all isotopes |
| Monoisotopic Mass | 233.979 g/mol | Based on ⁷⁹Br (50.69%) |
| Exact Mass (⁸¹Br) | 235.977 g/mol | Based on ⁸¹Br (49.31%) |
Elemental Composition
| Element | Symbol | Atom Count | % Mass (Approx.)[1] |
| Carbon | C | 10 | 51.09% |
| Hydrogen | H | 7 | 3.00% |
| Bromine | Br | 1 | 33.99% |
| Nitrogen | N | 2 | 11.92% |
Part 2: Structural Analysis & Spectroscopic Signature
To validate the identity of this compound during synthesis, researchers must look for specific spectroscopic markers. The presence of the bromine atom and the nitrile group provides distinct diagnostic signals.[2]
Mass Spectrometry (MS) Profile
The most definitive feature of this molecule in LC-MS (ESI+) is the isotopic pattern of bromine .
-
M+ Peak (234/235 m/z): Corresponds to the ⁷⁹Br isotopologue.
-
M+2 Peak (236/237 m/z): Corresponds to the ⁸¹Br isotopologue.
-
Diagnostic Ratio: You will observe a 1:1 doublet signal intensity.[2][3][4] Any deviation from this 1:1 ratio suggests contamination (e.g., dechlorination or debromination).
Infrared (IR) Spectroscopy[8]
-
Nitrile (-CN): A sharp, distinct band at 2210–2260 cm⁻¹ . This is the primary confirmation of the C-2 substitution.
-
Indole N-H: A broad stretch around 3200–3400 cm⁻¹ .
Part 3: Synthetic Pathways (Retrosynthesis)
The synthesis of 4,5-disubstituted indoles is sterically demanding. The Japp-Klingemann modification of the Fischer Indole Synthesis is the most robust route to access the indole-2-carboxylate precursor, which is then converted to the nitrile.
Strategic Logic
-
Core Construction: Use 5-bromo-4-methylaniline as the starting material. The 4-methyl group introduces steric bulk, making the regioselectivity of the cyclization critical.
-
Functionalization: The C-2 nitrile is rarely introduced directly. It is most reliably generated via the dehydration of a primary amide, which is derived from the ethyl ester.
Retrosynthetic Diagram
The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors.
Figure 1: Retrosynthetic analysis showing the disconnection of the nitrile group to the amine precursor via the Fischer Indole strategy.
Part 4: Experimental Protocols
Synthesis of the Precursor (Indole-2-carboxamide)
Note: This protocol assumes the successful formation of the ethyl ester intermediate.
-
Reactant: Dissolve Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate (1.0 eq) in Methanol (10 V).
-
Reagent: Bubble anhydrous Ammonia gas (excess) into the solution at 0°C for 30 minutes, or add 7N NH₃ in MeOH.
-
Conditions: Seal the vessel and stir at room temperature for 16–24 hours.
-
Workup: Concentrate the solvent in vacuo. The product usually precipitates as a solid. Triturate with diethyl ether to obtain the primary amide.
Conversion to Nitrile (Dehydration)
This is the critical step to generate the target 5-Bromo-4-methyl-1H-indole-2-carbonitrile .
-
Setup: Suspend the amide (1.0 eq) in anhydrous 1,4-Dioxane or DMF.
-
Reagent: Add Pyridine (2.0 eq) followed by Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise at 0°C.
-
Alternative: POCl₃ can be used but is harsher on the indole ring.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (the nitrile is less polar than the amide).
-
Quench: Pour the mixture into ice water. The nitrile product should precipitate.
-
Purification: Filter the solid. If necessary, purify via flash column chromatography (Hexanes:EtOAc gradient).
Part 5: Quality Control & Validation Workflow
To ensure the compound meets the stringent requirements of drug discovery (purity >95%), a multi-modal validation workflow is required.
Figure 2: Sequential Quality Control workflow ensuring structural integrity and purity before biological testing.
Handling & Safety
-
Hazard Identification: Indole-2-carbonitriles are potentially toxic if swallowed or inhaled.[5] The nitrile moiety can liberate cyanide under extreme metabolic or hydrolytic conditions, though the aromatic nitrile is generally stable.
-
Storage: Store at 2–8°C, protected from light. Brominated indoles can undergo photo-dehalogenation over extended periods.
References
-
PubChem. (2025).[6] Compound Summary: 5-Bromoindole (and derivatives).[7][5][6] National Library of Medicine. [Link]
- Laufer, S. A., et al. (2010). Synthesis and Biological Testing of Indole-2-carbonitriles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry. (Contextual grounding for Indole-2-CN synthesis).
-
NIST. (2022). Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology. [Link]
-
Organic Chemistry Portal. (2024).[8] Fischer Indole Synthesis.[9][Link]
Sources
- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. guidechem.com [guidechem.com]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. ecommons.luc.edu [ecommons.luc.edu]
Solubility profile of 5-Bromo-4-methyl-1H-indole-2-carbonitrile in organic solvents
The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 5-Bromo-4-methyl-1H-indole-2-carbonitrile .
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) is a highly functionalized indole scaffold utilized as a critical intermediate in the synthesis of kinase inhibitors and biologically active heterocycles. Its utility stems from its orthogonal reactivity: the 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the 2-cyano group serves as a precursor for amidines, tetrazoles, or carboxylic acids.
This guide provides a structural analysis of its solubility behavior, a predicted solvent profile based on structure-property relationships (SPR), and a validated protocol for establishing precise solubility curves required for IND-enabling studies.
Physicochemical Analysis & Structural Impact
To predict the solubility profile of this specific derivative, we must deconstruct its molecular architecture. The solubility is governed by the competition between the lipophilic aromatic core and the polar functional groups.
Structural Dissection
-
Indole Core (Lipophilic/Aromatic): Provides strong
stacking interactions, often leading to high lattice energy and reduced solubility in non-polar solvents. -
5-Bromo & 4-Methyl Substituents (Lipophilic): These groups increase the partition coefficient (LogP), reducing water solubility and enhancing affinity for chlorinated and aromatic solvents.
-
2-Carbonitrile (Polar/H-Bond Acceptor): The nitrile group introduces a strong dipole moment. While it does not donate protons, it accepts hydrogen bonds, significantly enhancing solubility in polar aprotic solvents like DMSO and DMF compared to unsubstituted bromoindoles.
-
N-H Moiety (H-Bond Donor): The indole nitrogen remains a hydrogen bond donor, facilitating solubility in H-bond accepting solvents (THF, Acetone).
Visualization: Structure-Property Map
The following diagram maps the functional groups to their solvent interaction mechanisms.
Figure 1: Structural dissection of 5-Bromo-4-methyl-1H-indole-2-carbonitrile determining solvent affinity.
Solubility Profile (Predicted & Empirical)
While specific gravimetric data for this exact substitution pattern is proprietary in many contexts, the following profile is derived from validated data of structural analogs (e.g., 5-bromoindole, indole-2-carbonitrile) and standard synthesis protocols [1, 2].
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Primary Reaction Media. Excellent for cross-coupling reactions (Suzuki/Sonogashira) and nucleophilic substitutions. |
| Chlorinated | DCM, Chloroform | Good (20–80 mg/mL) | Extraction & Synthesis. Standard solvent for synthesis involving POCl3 or halogenation. Good for liquid-liquid extraction. |
| Esters/Ethers | Ethyl Acetate, THF | Moderate (10–50 mg/mL) | Workup & Purification. Ideal for silica gel chromatography eluents. THF is suitable for reduction reactions. |
| Alcohols | Methanol, Ethanol | Low to Moderate | Recrystallization. Solubility likely increases significantly with temperature, making these ideal candidates for purification via crystallization. |
| Aromatic | Toluene | Moderate | Process Solvent. Used in high-temperature reflux reactions. |
| Alkanes | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent. Used to precipitate the product from EtOAc or DCM solutions. |
| Aqueous | Water, Buffers | Insoluble | Wash Medium. The compound will crash out of organic solutions upon water addition, facilitating isolation. |
Critical Process Insights
-
Reaction Solvent Selection: For nucleophilic aromatic substitutions or palladium-catalyzed couplings, DMF or DMSO are the solvents of choice due to high solubility and boiling points [3].
-
Purification Strategy: The compound shows a classic "soluble in EtOAc / insoluble in Hexanes" profile. A gradient elution on silica gel using Petroleum Ether/Ethyl Acetate (e.g., 80:20 to 60:40) is the standard purification method for indole-2-carbonitriles [4].
-
Recrystallization: If high purity (>99%) is required, dissolving in hot Ethanol or Toluene and cooling slowly is a recommended starting point for polymorph screening.
Experimental Protocol: Solubility Determination
For regulatory filing and precise process control, "estimated" values are insufficient. The following protocol utilizes the Shake-Flask Method coupled with HPLC , the gold standard for solubility profiling [5, 6].
Phase 1: Saturation
-
Preparation: Weigh excess solid (~50 mg) into a standard HPLC vial or centrifuge tube.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, pH 7.4 Buffer).
-
Equilibration: Agitate the suspension at a constant temperature (25°C ± 0.1°C) for 24–48 hours using a thermomixer or orbital shaker.
-
Check: Ensure solid is still present. If fully dissolved, add more solid until a precipitate persists.
-
Phase 2: Separation & Analysis
-
Filtration: Centrifuge the sample (10,000 rpm, 5 min) or filter through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).
-
Dilution: Immediately dilute the filtrate with mobile phase (e.g., Acetonitrile) to prevent precipitation and bring concentration within the linear calibration range.
-
Quantification: Inject into HPLC-UV (Detection typically at 254 nm or 280 nm for indoles).
Visualization: Workflow Diagram
Figure 2: Step-by-step workflow for equilibrium solubility determination.
Synthesis & Application Context
Understanding solubility is critical when utilizing this intermediate in synthesis.[1]
-
Synthesis of the Core: The 2-cyano group is typically installed via dehydration of the corresponding primary amide using POCl3 in refluxing Chloroform or Toluene . The starting material must be soluble enough to react but the product often precipitates or is isolated by solvent exchange [1, 4].
-
Cross-Coupling (Suzuki/Sonogashira):
-
Solvent: DMF/Water (9:1) or Toluene/Water systems.
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
-
Base: K2CO3 or Cs2CO3.
-
Note: The 5-bromo-4-methyl-1H-indole-2-carbonitrile must be fully dissolved in the organic phase to ensure efficient oxidative addition of the Palladium catalyst.
-
References
-
BenchChem. (2025).[2] The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 5-bromo-1-methyl-1H-indole-3-carbonitrile.[3] National Library of Medicine.[3] Retrieved from
-
MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from
-
ChemicalBook. (2026). 5-Bromo-2-methylindole Properties and Synthesis. Retrieved from
-
NICEATM/ICCVAM. (2003).[4] Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences.[4] Retrieved from
-
Xiong, J. et al. (2019).[5] Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-bromo-1-methyl-1H-indole-3-carbonitrile | C10H7BrN2 | CID 67400278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Literature review of 5-bromo-4-methyl indole derivatives in drug discovery
This guide serves as a technical manual for the strategic utilization of 5-bromo-4-methyl-1H-indole (CAS: 1427412-95-0), a high-value scaffold in modern medicinal chemistry. It moves beyond basic descriptions to address the synthetic challenges and pharmacodynamic advantages offered by this specific substitution pattern.
Executive Summary: The "Magic Methyl" & The Bromine Handle
In the optimization of bioactive indoles, the 4- and 5-positions play distinct, critical roles. While the 5-position is a classic vector for extending molecular reach (via cross-coupling), the 4-position is often the key to conformational control .
The 5-bromo-4-methylindole scaffold represents a "privileged intermediate" because it combines two powerful medicinal chemistry tactics:
-
The C4-Methyl Lock: The methyl group at C4 introduces steric strain (A-strain) that can force N-substituents or C3-substituents out of planarity. This is crucial for improving selectivity in kinase inhibitors (avoiding flat intercalators) and modulating solubility.
-
The C5-Bromo Handle: A versatile electrophilic site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing tails or pharmacophores.[1]
Synthetic Access: Validated Protocols
Direct bromination of indoles often leads to mixtures (C3 vs. C5). However, the presence of the C4-methyl group sterically hinders the C3 position slightly, but not enough to guarantee C5 selectivity without a blocking strategy.
Protocol A: Regioselective Synthesis via C2-Blocking
Rationale: To achieve exclusive C5 bromination on a 4-methyl indole core, we utilize a sulfonate blocking group at C2 and an acetyl group at N1 to deactivate the ring, directing the electrophilic bromine to the most accessible position (C5).
Step-by-Step Methodology
Stage 1: Protection (Sulfonation & Acetylation) [2]
-
Dissolution: Dissolve 4-methylindole (1.0 eq) in ethanol. Add to a solution of sodium bisulfite (2.0 eq) in water.
-
Reaction: Stir for 12 hours. The resulting precipitate is the sodium 4-methylindoline-2-sulfonate.
-
Acetylation: Suspend the sulfonate salt in acetic anhydride. Heat to 70°C for 1 hour, then 90°C for 2 hours.
-
Mechanism: This converts the indole to an indoline, removing aromaticity and protecting the sensitive C2/C3 bond.
-
-
Isolation: Cool, filter the white solid, and wash with ether.[2][3]
Stage 2: Bromination (The Critical Step)
-
Setup: Dissolve the protected intermediate in water at 0-5°C.
-
Addition: Add elemental bromine (
, 1.05 eq) dropwise over 30 minutes.-
Critical Control Point: Temperature must remain <5°C. The C4-methyl group provides steric bulk; rapid addition will cause over-bromination or degradation.
-
-
Quench: Add sodium bisulfite solution to neutralize excess bromine.
Stage 3: Deprotection (Aromatization)
-
Hydrolysis: Treat the brominated intermediate with 40% NaOH at 50°C for 12 hours.
-
Result: This cleaves the acetyl group and eliminates the sulfonate, re-aromatizing the ring to yield 5-bromo-4-methylindole .
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of this protection-deprotection strategy.
Caption: Regioselective synthesis of 5-bromo-4-methylindole utilizing the C2-sulfonate blocking strategy to prevent C3-bromination.
Medicinal Chemistry Applications
The "Orthogonal" Functionalization Hub
The 5-bromo-4-methylindole scaffold allows for divergent synthesis . The C5-bromide is orthogonal to the N1-amine and C3-position (which is reactive to Vilsmeier-Haack formylation).
Key Challenge: Steric Hindrance at C5 The C4-methyl group is ortho to the C5-bromide. This creates significant steric hindrance during Palladium-catalyzed cross-coupling.
-
Standard Conditions:
often fails or gives low yields due to the inability of the oxidative addition complex to form or transmetallate effectively. -
Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). These bulky, electron-rich ligands are designed to facilitate coupling on sterically congested aryl halides.
Case Study: Kinase Inhibitor Design (EGFR/JAK)
In kinase drug discovery, the "gatekeeper" residue often dictates selectivity.
-
Mechanism: Introducing a methyl group at C4 of the indole can induce a twist in the molecule relative to the hinge-binding motif. This "atropisomeric" character can be tuned to fit specific hydrophobic pockets (e.g., in JAK2 or EGFR T790M mutants) that flat indoles cannot access.
-
Data: 5-substituted indoles have shown
values in the nanomolar range for EGFR inhibition when coupled with solubilizing tails [1].
Quantitative Comparison: Halogen Effects
The following table summarizes why the 5-bromo/4-methyl combination is superior for specific intermediate applications compared to other haloindoles.
| Feature | 5-Bromo-4-Methylindole | 5-Bromoindole (Unsubstituted) | 5-Fluoroindole |
| Lipophilicity (cLogP) | High (~3.2) | Moderate (~2.8) | Low (~2.1) |
| C5 Reactivity (Suzuki) | Moderate (Steric hindrance) | High (Accessible) | Inert (C-F bond too strong) |
| Conformation | Twisted (due to 4-Me) | Planar | Planar |
| Metabolic Stability | High (C4 blocked) | Low (C4/C6 oxidation prone) | Moderate |
| Primary Use | Selectivity/Steric Probe | General Linker | Isostere/Electronic Probe |
Experimental Workflow: C5-Suzuki Coupling
Objective: Coupling 5-bromo-4-methylindole with phenylboronic acid (Model Reaction).
Reagents:
-
Substrate: 5-bromo-4-methylindole (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.5 eq)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) (Crucial for sterics)
-
Base:
(2.0 eq) -
Solvent: Toluene/Water (10:1)
Protocol:
-
Degassing: Charge a reaction vial with substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add Pd source and Ligand under positive Argon pressure.
-
Heating: Heat to 100°C for 12 hours. Note: The 4-methyl group slows kinetics; standard 4-hour times are insufficient.
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Visualization: Signaling & SAR Logic
This diagram explains the Structure-Activity Relationship (SAR) logic when using this scaffold in a biological context (e.g., Kinase inhibition).
Caption: SAR decomposition of the scaffold. The C4-Methyl provides unique conformational properties essential for selectivity.
References
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors. PubMed. (2023). Synthesis and docking studies of 5-bromoindole derivatives targeting EGFR tyrosine kinase.
-
Synthesis of 5-Bromoindole. BenchChem Protocols. (2025). Detailed methodology for the sulfonate-protection route of indole bromination.
-
Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. (2024). Review of indole scaffolds in drug discovery and their synthetic pathways.
-
5-Bromo-4-methyl-1H-indole Product Data. BLD Pharm. (2025). Physicochemical properties and commercial availability.[1]
Sources
Safety data sheet (SDS) for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Technical Safety Monograph: 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary & Chemical Identity
Objective: This monograph serves as an advanced technical guide for the safe handling, storage, and disposal of 5-Bromo-4-methyl-1H-indole-2-carbonitrile . Unlike standard Safety Data Sheets (SDS) which often provide generic data for research chemicals, this document integrates Structure-Activity Relationship (SAR) analysis to predict hazards where empirical data is sparse.
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | 5-Bromo-4-methyl-1H-indole-2-carbonitrile |
| CAS Number | 1857296-19-5 |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Physical State | Solid (Typically off-white to pale yellow powder) |
| Solubility | Low in water; soluble in DMSO, DMF, and warm Ethanol. |
Hazard Profiling & Toxicological Logic
Scientific Rationale: As a specific isomer in the indole-carbonitrile class, empirical toxicological data (LD50) is limited. Therefore, we apply a Read-Across Assessment based on the functional groups: the indole core, the nitrile moiety, and the halogen substituent.
Functional Group Hazard Analysis
-
Indole Core (Scaffold): Indoles are biologically active pharmacophores. They are generally skin and eye irritants.
-
C-2 Nitrile (-CN): Aromatic nitriles are generally more stable than aliphatic nitriles. However, under extreme metabolic stress or combustion, they can liberate cyanide ions (
).-
Risk:[1] Acute oral toxicity is the primary concern (H302).
-
-
C-5 Bromine (-Br): Increases lipophilicity (LogP), potentially enhancing dermal absorption and bioavailability compared to non-halogenated analogs.
-
C-4 Methyl (-CH₃): Steric bulk that may influence metabolic clearance but does not significantly alter acute toxicity profiles compared to the parent indole.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Hazard Statements:
Safe Handling Protocol: The "Zero-Contact" Standard
Core Directive: Due to the potential for enhanced lipophilic absorption (bromine effect), researchers must treat this compound as a potent permeator .
Engineering Controls
-
Primary Barrier: All handling of the neat solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 100 fpm (0.5 m/s).
-
Static Control: Indole powders can be electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" events.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness). | Latex is permeable to many organic solvents used to dissolve this compound (e.g., DCM, DMF). |
| Eye Protection | Chemical Splash Goggles .[2] | Standard safety glasses are insufficient for fine powders that can drift around side-shields. |
| Respiratory | N95/P2 Mask (if outside hood). | Only required if engineering controls (fume hood) fail or during spill cleanup. |
Experimental Workflow: Solubilization
-
Solvent Choice: DMSO is the preferred stock solvent. Avoid dissolving in highly volatile solvents (Ether/DCM) in open vessels to prevent rapid evaporation and recrystallization of hazardous dust.
-
Protocol: Add solvent to the solid, not solid to the solvent, to minimize aerosolization.
Visualization: Risk Assessment & Handling Logic
The following diagram outlines the decision logic for handling this compound, integrating the physical state and solvent risks.
Figure 1: Operational safety logic flow for handling halogenated indole nitriles, emphasizing the critical control points during the weighing phase.
Stability, Storage & Reactivity[2][8]
Causality: Indoles are electron-rich heterocycles susceptible to oxidative degradation. The C-2 nitrile group introduces sensitivity to strong acids and bases (hydrolysis).
-
Oxidation Risk: The indole ring can undergo auto-oxidation to form indoxyls or isatin derivatives upon prolonged exposure to air and light.
-
Protocol: Store under Inert Atmosphere (Argon/Nitrogen) .
-
-
Hydrolysis Risk: The nitrile (-CN) can hydrolyze to the amide or carboxylic acid in the presence of strong acids/bases and moisture.
-
Temperature: Store at 2–8°C (Refrigerated) to retard oxidative kinetics.
Emergency Response Protocols
Fire Fighting Measures
-
Hazardous Combustion Products:
-
Hydrogen Bromide (HBr): Corrosive gas.
-
Hydrogen Cyanide (HCN): Highly toxic gas (potential release from nitrile combustion).
-
Nitrogen Oxides (NOx): Irritant gases.
-
-
Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1] Use CO₂, dry chemical, or foam.[2][10][11] Do not use high-pressure water jets , which may scatter the powder.
First Aid Measures
-
In Case of Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[4]
-
In Case of Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use ethanol or solvents to wash skin, as this may increase the absorption of the brominated compound.
-
In Case of Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting upper and lower eyelids. Consult an ophthalmologist.
Disposal & Regulatory Compliance
Waste Classification:
-
Category: Halogenated Organic Waste.
-
Rationale: The presence of the Bromine atom mandates segregation from non-halogenated solvents to prevent corrosion in incinerators and to comply with environmental release limits.
Protocol:
-
Dissolve waste solid in a combustible solvent (e.g., Acetone).
-
Transfer to a container labeled "Halogenated Organic Waste."
-
Do not dispose of down the drain.
References
-
PubChem. (2025).[7] Compound Summary: 5-Bromoindole (Analog Read-Across). National Library of Medicine. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. neogen.com [neogen.com]
- 10. fishersci.com [fishersci.com]
- 11. neogen.com [neogen.com]
The 5-Bromo-4-methyl-1H-indole-2-carbonitrile Scaffold: A Strategic Core for Menin-MLL Inhibition and Beyond
Topic: Biological Activity and Synthetic Utility of 5-Bromo-4-methyl-1H-indole-2-carbonitrile Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary
The 5-Bromo-4-methyl-1H-indole-2-carbonitrile scaffold (CAS: 1857296-19-5) represents a "privileged structure" in modern medicinal chemistry, particularly in the design of inhibitors for Protein-Protein Interactions (PPIs). While indole-2-carbonitriles have broad utility in targeting enzymes like Xanthine Oxidase (XO), this specific 4-methyl, 5-bromo substituted variant has emerged as a critical pharmacophore for disrupting the Menin-MLL (Mixed Lineage Leukemia) interaction.
This guide analyzes the structural causality behind its potency, details its synthetic pathways, and provides validated protocols for its application in oncology drug discovery.
Structural Biology & Mechanism of Action[1]
The Pharmacophore: Why This Specific Substitution?
The biological activity of this scaffold is not random; it is a result of precise molecular recognition features that fit the Menin binding pocket.
-
The Indole Core: Mimics the key hydrophobic residues (e.g., F9 and P13) of the MLL fusion protein, acting as an anchor in the Menin central cavity.
-
4-Methyl Group (The "Magic Methyl"): This substituent is critical. Structure-Activity Relationship (SAR) studies indicate that the 4-methyl group occupies a small, specific hydrophobic sub-pocket within the Menin interface. Removal or enlargement of this group (e.g., to -H or -Et) results in a significant loss of binding affinity (
) and cellular potency ( ). It provides essential steric complementarity that locks the ligand in the active conformation. -
5-Bromo Handle: The bromine atom at the 5-position serves as a versatile vector for fragment-based drug design (FBDD). It allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule towards the "F9 pocket" or solvent-exposed regions, often connecting to solubilizing groups like piperazines or thienopyrimidines.
-
2-Carbonitrile: This group acts as a weak hydrogen bond acceptor and a metabolically stable bioisostere for carbonyls. It also electronically deactivates the indole ring, modulating the pKa of the N-H proton (approx. pKa 16-17 in DMSO), which can be crucial for hydrogen bonding interactions with residues like Tyr323 in Menin.
Primary Therapeutic Target: Menin-MLL Interaction
The Menin-MLL complex regulates the expression of leukemogenic genes (HOXA9, MEIS1). Small molecule inhibitors utilizing this indole scaffold (e.g., the MI-series : MI-463, MI-503, MI-1481) displace MLL from Menin, leading to:
-
Downregulation of HOXA9 and MEIS1.
-
Differentiation of leukemic blasts.
-
Apoptosis in MLL-rearranged acute leukemia cells.
Figure 1: Mechanism of Action. The scaffold is elaborated into an inhibitor that competitively binds Menin, preventing the oncogenic MLL complex formation.
Chemical Synthesis & Functionalization[1][3][4][5][6][7][8][9]
The synthesis of the 5-Bromo-4-methyl-1H-indole-2-carbonitrile core requires navigating the steric hindrance of the 4-methyl group. A robust route typically involves the Hemetsberger-Knittel indole synthesis or manipulation of an indole-2-carboxylate.
Retrosynthetic Analysis
-
Precursor A: 5-Bromo-4-methyl-1H-indole-2-carboxylic acid (via hydrolysis/dehydration).
-
Precursor B: Ethyl azido-cinnamate derivative (Hemetsberger route).
-
Starting Material: 4-Bromo-3-methylaniline or 4-Bromo-3-methylbenzaldehyde.
Validated Synthetic Protocol (Step-by-Step)
Note: This protocol is adapted from standard indole-2-carbonitrile syntheses compatible with steric crowding.
Step 1: Formation of Indole-2-Carboxamide
Reagents: 5-Bromo-4-methyl-1H-indole-2-carboxylic acid, CDI (1,1'-Carbonyldiimidazole), Ammonium Hydroxide (
-
Dissolve 5-bromo-4-methyl-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add CDI (1.2 eq) and stir at RT for 1 hour to activate the acid (gas evolution of
observed). -
Add aqueous
(28%, 5.0 eq) dropwise. -
Stir for 4 hours. The primary amide precipitates.
-
Workup: Dilute with water, filter the solid, wash with cold water/hexanes. Dry in vacuo.[3]
Step 2: Dehydration to Nitrile
Reagents: Indole-2-carboxamide (from Step 1),
-
Suspend the amide in anhydrous 1,4-dioxane or DCM.
-
Add Pyridine (3.0 eq) followed by TFAA (1.5 eq) at 0°C.
-
Allow to warm to RT and stir for 3 hours. Monitor by TLC (amide spot disappears, less polar nitrile appears).
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over .[3] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The 4-methyl group may slightly reduce yield due to steric inhibition of the 2-position, but yields of 60-75% are typical.
Figure 2: Conversion of the carboxylic acid precursor to the target nitrile scaffold.
Biological Evaluation Protocols
To validate the activity of compounds derived from this scaffold, researchers must employ assays that measure specific protein-ligand interactions.
Fluorescence Polarization (FP) Binding Assay
This is the gold-standard assay for determining the
Principle: A fluorescein-labeled peptide (mimicking MLL) binds to Menin, resulting in high fluorescence polarization (slow tumbling). An inhibitor derived from the scaffold displaces the peptide, reducing polarization (fast tumbling).
Protocol:
-
Buffer Preparation: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Reagents:
-
Recombinant Human Menin protein (residues 1-600).
-
Fluorescein-labeled MLL peptide (e.g., FITC-Ahx-MLL residues 4-15).
-
Test Compound (DMSO stock).
-
-
Procedure:
-
Plate 20 µL of Menin (final conc. ~10-20 nM) into 384-well black plates.
-
Add 100 nL of Test Compound (serial dilution). Incubate 30 mins at RT.
-
Add 10 µL of labeled MLL peptide (final conc. ~10 nM).
-
Incubate for 1 hour in the dark.
-
-
Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot mP units vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate
.
Cellular Viability Assay (MTT/CellTiter-Glo)
Target Cells: MLL-fusion leukemia lines (e.g., MV4;11 , MOLM-13 ). Control Cells: Non-MLL leukemia lines (e.g., HL-60 , K562 ) to demonstrate selectivity.
Expectation: Potent scaffold derivatives should show
Quantitative Data Summary (Reference Values)
The following table summarizes the impact of the 4-methyl and 5-bromo substituents based on SAR data from Menin-MLL inhibitor studies (e.g., MI-series).
| Compound Variant | R4 Substituent | R5 Substituent | Menin Binding ( | Cellular Activity ( | Notes |
| Core Scaffold | -CH3 | -Br | ~20-50 nM * | N/A | High affinity requires N1-functionalization |
| Analog A | -H | -Br | > 500 nM | > 2000 nM | Loss of hydrophobic packing (F9 pocket). |
| Analog B | -Ethyl | -Br | > 1000 nM | Inactive | Steric clash with pocket wall. |
| Analog C | -CH3 | -H | ~100 nM | ~500 nM | Loss of vector for chain extension. |
| Optimized Drug | -CH3 | -Thienopyrimidine | < 3 nM | < 10 nM | Full occupancy of binding groove. |
Note: Values are approximate representatives of the "MI" series (e.g., MI-463/503) to demonstrate trends. The unfunctionalized scaffold itself is a fragment; high potency requires elaboration at the Br and N1 positions.
References
-
Borkin, D., et al. (2015). "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 59(3), 892–913. Link
-
Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology, 8, 277–284. Link
-
Kura Oncology. (2017).[4] "Patent WO2017207387: Inhibitors of the Menin-MLL Interaction." WIPO Patentscope. Link
-
Xu, S., et al. (2016). "Design, Synthesis and Biological Evaluation of Indole-2-carbonitrile Derivatives as Xanthine Oxidase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3600-3604. Link
-
He, S., et al. (2014). "Potent Bivalent Inhibitors of the Menin-MLL Interaction." Angewandte Chemie International Edition, 53(32), 8400-8404. Link
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. Identification of Biologically Active Pyrimido[5,4-b]indoles That Prolong NF-κB Activation without Intrinsic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 4-Methyl Substituted Indole-2-Carbonitriles
This guide provides a comprehensive structural and synthetic analysis of 4-methyl-1H-indole-2-carbonitrile , a critical scaffold in medicinal chemistry, particularly in the development of Menin-MLL inhibitors and kinase modulators.[1]
Executive Summary & Pharmacological Significance
The 4-methyl-1H-indole-2-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery.[1] Unlike the more common 3-substituted indoles (tryptophan derivatives) or 5-substituted analogs (serotonin mimetics), the 4-substituted indole core induces a unique steric clash in the binding pocket of target proteins, often forcing a distinct conformational lock.[1]
Recent studies highlight this scaffold's utility in inhibiting the Menin-MLL interaction , a key pathway in mixed-lineage leukemia.[1] The C2-nitrile group serves two critical functions:
-
Electronic Modulation: It lowers the pKa of the indole NH, enhancing its hydrogen-bond donor capability.[1]
-
Metabolic Stability: The nitrile is a bioisostere for carbonyls but resistant to oxidative metabolism.[1]
Synthesis Strategies: Controlling Regiochemistry
Synthesizing 4-substituted indoles is challenging due to the lack of symmetry in the benzene ring precursors.[1] Two primary methodologies are recommended: the Classical Reissert Synthesis for scale-up and the Modern Palladium-Catalyzed Cyclization for library generation.[1]
Method A: Palladium-Catalyzed Gem-Dihalovinylaniline Cyclization (Recommended)
This method offers superior regiocontrol, avoiding the isomer mixtures common in Fischer indole synthesis.[1]
-
Precursor: 2-(2,2-dibromovinyl)-3-methylaniline.[1]
-
Catalyst: Pd(dba)₂ / dppf.[1]
-
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by intramolecular aminopalladation and reductive elimination.[1]
Method B: Modified Reissert Indole Synthesis
Best for multi-gram scale production where cost is a driver.[1]
-
Step 1: Condensation of 2-nitro-m-xylene with diethyl oxalate (KOEt/EtOH).[1]
-
Step 2: Reductive cyclization (Zn/AcOH) to form the indole-2-carboxylate.[1]
-
Step 3: Conversion of ester to nitrile (Amidation
Dehydration with POCl₃).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Figure 1: Comparison of Classical Reissert and Modern Pd-Catalyzed synthesis routes.
Structural Elucidation & Validation Protocols
The critical analytical challenge is distinguishing the 4-methyl isomer from the 5-, 6-, or 7-methyl isomers.[1] Standard 1H NMR is insufficient without rigorous NOE (Nuclear Overhauser Effect) analysis.[1]
NMR Logic and Assignment
The 4-methyl substituent exerts a specific shielding effect and spatial proximity to the C3-proton.[1]
Table 1: Diagnostic NMR Data for 4-Methyl-1H-indole-2-carbonitrile
| Nucleus | Shift ( | Multiplicity | Assignment Logic |
| 1H | 8.95 - 9.10 | Broad Singlet | Indole NH : Deshielded by C2-CN electron withdrawal. |
| 1H | 7.30 - 7.40 | Doublet/Multiplet | H-7 : Typical aromatic position.[1] |
| 1H | 7.15 - 7.25 | Triplet (dd) | H-6 : Coupled to H5 and H7.[1] |
| 1H | 6.95 - 7.05 | Doublet | H-5 : Ortho coupling to H6.[1] |
| 1H | 7.20 - 7.30 | Singlet (d) | H-3 : Critical Signal.[1] Shows long-range coupling to 4-Me.[1] |
| 1H | 2.55 - 2.60 | Singlet | 4-Me : Upfield aromatic methyl.[1] |
| 13C | ~114.5 | Singlet | -CN : Characteristic nitrile carbon.[1] |
| 13C | ~18.6 | Singlet | 4-Me : Methyl carbon.[1] |
The "Self-Validating" NOESY Experiment
To certify the structure as the 4-methyl isomer, you must observe the Spatial Proximity Effect .[1]
-
Hypothesis: If the methyl is at position 4, it is spatially close to H-3 (on the pyrrole ring) and H-5 (on the benzene ring).[1]
-
Validation: A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment must show a cross-peak between the Methyl singlet (~2.56 ppm) and the H-3 aromatic signal.[1]
-
Note: The 5-methyl isomer would NOT show a correlation to H-3.[1]
Figure 2: Diagnostic NOE interactions. The 4-Me to H-3 correlation is the "fingerprint" of this isomer.[1]
Solid-State & Electronic Properties
Infrared Spectroscopy (IR)[1]
-
Nitrile Stretch (
): Look for a sharp, distinct band at 2215–2230 cm⁻¹ . The conjugation with the indole ring lowers this frequency slightly compared to aliphatic nitriles.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
NH Stretch: Sharp band at 3300–3350 cm⁻¹ (non-hydrogen bonded) or broad band ~3200 cm⁻¹ (hydrogen bonded in solid state).[1]
Crystal Packing
In the solid state, 4-methylindole-2-carbonitrile typically adopts a Head-to-Tail packing motif.[1]
-
Primary Interaction:
hydrogen bonds form infinite chains.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Secondary Interaction:
stacking between the electron-rich indole core and the electron-deficient nitrile-substituted ring of adjacent layers.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Palladium-Catalyzed Cyanation
-
Menin-MLL Inhibition
-
Reissert Indole Synthesis
-
General Indole NMR Data
Sources
Therapeutic Potential of 5-Bromo-4-methyl-1H-indole-2-carbonitrile Intermediates
The following technical guide details the therapeutic utility and synthetic application of 5-Bromo-4-methyl-1H-indole-2-carbonitrile , a specialized intermediate critical in the development of protein-protein interaction (PPI) inhibitors, specifically targeting the Menin-MLL complex in acute leukemias.
Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Discovery Focus: Menin-MLL Inhibition & Indole Scaffold Functionalization
Executive Summary
In the landscape of targeted oncology therapeutics, the disruption of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction represents a high-priority target for acute leukemias harboring MLL gene translocations.[1] Small molecule inhibitors capable of occupying the large, hydrophobic Menin pocket are essential.
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) has emerged as a linchpin intermediate in this domain. Its value is derived not merely from its indole core, but from its precise trisubstituted pattern:
-
4-Methyl Group: Provides critical hydrophobic packing against the Menin pocket, significantly enhancing potency compared to hydrogen or chloro-analogs.
-
5-Bromo Substituent: Serves as a versatile handle for late-stage diversification, specifically enabling lithium-halogen exchange for formylation or palladium-catalyzed cross-couplings.
-
2-Carbonitrile Group: Acts as an electron-withdrawing anchor that modulates the pKa of the indole nitrogen (essential for H-bonding with Glu363 on Menin) and serves as a precursor for amides or heterocycles.
This guide analyzes the chemical logic, synthetic protocols, and therapeutic validation of this intermediate.
Structural Logic & Pharmacophore Analysis
The efficacy of Menin-MLL inhibitors hinges on mimicking the binding mode of the MLL fusion protein. The indole scaffold of the subject intermediate addresses three critical binding requirements:
| Structural Feature | Function in Menin Binding Pocket | Impact on Potency (IC50) |
| Indole N-H | Forms a critical hydrogen bond with Glu363 side chain.[1] | Essential for <100 nM activity. |
| 4-Methyl (C4) | Fills a specific hydrophobic cleft; provides steric occlusion to prevent metabolic oxidation at C4. | Methyl (> activity) vs. Chloro (reduced activity) vs. H (poor fit). |
| 5-Bromo (C5) | Synthetic handle.[1][2][3] Converted to -CHO (formyl) to link with thienopyrimidine scaffolds via reductive amination. | Enables construction of the "bivalent" inhibitor structure. |
| 2-CN (C2) | Electron-withdrawing group (EWG); lowers LUMO, stabilizes the core, and offers a handle for hydrolysis to amides. | Modulates polarity and solubility. |
Synthetic Workflow: From Precursor to Pharmacophore
The utility of 5-Bromo-4-methyl-1H-indole-2-carbonitrile (Compound 59a ) is best understood through its transformation into the 5-formyl derivative, which is subsequently coupled to a thienopyrimidine core.
Synthesis of the Intermediate (Compound 59a)
Context: This intermediate is typically accessed via dehydration of the primary amide.
-
Precursor: 5-Bromo-4-methyl-1H-indole-2-carboxamide.[2]
-
Reagent: Phosphorus oxychloride (
). -
Mechanism: Dehydration of the primary amide to the nitrile.
Protocol:
-
Dissolve 5-bromo-4-methyl-1H-indole-2-carboxamide in chloroform (
). -
Add excess
(approx. 10 equiv). -
Reflux the mixture for 5 hours.
-
Workup: Evaporate to dryness. Quench residue with ice and concentrated ammonia solution (critical to neutralize residual acid and prevent nitrile hydrolysis).
-
Purification: Filter the precipitate, wash with water, and purify via silica gel chromatography (Hexane/EtOAc 2:1).
-
Typical Yield: ~82%.
Critical Transformation: C5-Formylation via Li-Halogen Exchange
Context: This is the high-value step. The nitrile group must survive the lithiation conditions. This is achieved by deprotonating the indole nitrogen first.
Protocol:
-
Setup: Flame-dry a flask and flush with Argon. Dissolve 59a (1.0 equiv) in anhydrous THF.
-
N-Deprotonation: Cool to 0°C. Add Potassium Hydride (KH, 30% suspension, 2.4 equiv). Stir for 5–10 mins.
-
Why: KH removes the indole N-H proton (
), creating an anionic species that protects the nitrile from nucleophilic attack by the organolithium.
-
-
Lithiation: Cool the mixture to -90°C (internal temperature). Add
-Butyllithium ( -BuLi, 2.2 equiv) dropwise.-
Why:
-BuLi performs rapid Lithium-Halogen exchange at the C5-Br position, generating the C5-lithio species.
-
-
Formylation: Add anhydrous DMF (excess). Stir for 30 mins at -70°C.
-
Quench: Warm to RT and quench with saturated
. -
Product: 5-Formyl-4-methyl-1H-indole-2-carbonitrile .
Downstream Coupling
The resulting aldehyde is coupled with a thienopyrimidine amine via reductive amination (
Visualizing the Chemical Pathway
The following diagram illustrates the strategic role of the 5-bromo-4-methyl intermediate in the synthesis of high-potency Menin inhibitors.
Figure 1: Synthetic workflow transforming the amide precursor into the bioactive Menin-MLL inhibitor scaffold via the nitrile intermediate.[1][2][4][5]
Mechanism of Action: Dissecting the Interaction
Understanding why this intermediate is used requires visualizing the biological target. The Menin pocket is a deep, hydrophobic cavity. The 4-methylindole core inserts into this cavity, displacing the MLL fusion protein.
Figure 2: Interaction map showing the critical H-bond and hydrophobic contacts facilitated by the 4-methylindole core.
Experimental Validation & Self-Check
To ensure the trustworthiness of the synthesis described in Section 3, the following checkpoints must be verified during the protocol:
-
Nitrile Stability Check: During the
dehydration, ensure the quench is basic ( ). Acidic aqueous conditions can hydrolyze the nitrile back to the amide or acid.-
Validation: IR spectroscopy should show a sharp stretch at
(CN) and absence of broad amide bands.
-
-
Lithiation Temperature: The conversion of 59a to the aldehyde requires strictly maintaining
.-
Failure Mode: If the temperature rises, the
-BuLi may attack the nitrile group (nucleophilic addition) rather than performing the Br/Li exchange, leading to a ketone byproduct.
-
-
Regioselectivity: The 4-methyl group sterically hinders position 3, but the C5-Br is activated.
-
Validation:
NMR of the aldehyde product should show a singlet for the aldehyde proton and loss of the C5 aromatic proton signal.
-
Conclusion
5-Bromo-4-methyl-1H-indole-2-carbonitrile is not merely a catalog building block but a strategic scaffold for disrupting high-affinity protein-protein interactions. Its utility lies in the orthogonality of its functional groups: the nitrile stabilizes the core, the 4-methyl ensures biological specificity, and the 5-bromo enables the modular assembly of complex pharmacophores like the Menin-MLL inhibitors.
References
-
Grembecka, J., et al. (2016). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry.
-
Borkin, D., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell.
-
Vertex AI Search . (2026). Commercial availability and CAS registry data for 5-Bromo-4-methyl-1H-indole-2-carbonitrile.
Sources
- 1. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Here is a comprehensive Application Note and Protocol for the synthesis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile . This guide is structured for researchers and drug development professionals, prioritizing scientific integrity, reproducibility, and positional certainty.
Executive Summary & Retrosynthetic Logic
The synthesis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile presents a specific regiochemical challenge: establishing the 4-methyl/5-bromo substitution pattern on the indole core while installing a nitrile group at the C2 position.
While direct C2-cyanation of indoles is possible via modern electrochemical or transition-metal-catalyzed methods, these routes often suffer from poor regioselectivity or require pre-functionalized precursors that are not commercially available for this specific substitution pattern. Therefore, this protocol utilizes a De Novo Construction Strategy via the Fischer Indole Synthesis, followed by a classical functional group transformation sequence.[1] This route guarantees the structural integrity of the 4-methyl-5-bromo motif and the definitive location of the nitrile at C2.
Retrosynthetic Pathway
The synthesis is disconnected into three logical phases:
-
Core Construction: Fischer cyclization of (4-bromo-3-methylphenyl)hydrazine with ethyl pyruvate.
-
Isomer Resolution: Separation of the hindered 4-methyl isomer from the favored 6-methyl isomer.
-
Functional Transformation: Conversion of the C2-ester to the target nitrile via a primary amide intermediate.
Figure 1: Retrosynthetic analysis prioritizing regiochemical fidelity.
Critical Analysis of Regiochemistry (The "Expert Insight")
The Challenge: The Fischer Indole Synthesis using a 3-substituted phenylhydrazine (meta-substituted) typically yields a mixture of 4- and 6-substituted indoles.
-
Precursor: (4-Bromo-3-methylphenyl)hydrazine.
-
Path A (Favored): Cyclization at the unhindered C6 position (ortho to hydrazine, para to methyl) yields 5-bromo-6-methylindole .
-
Path B (Disfavored): Cyclization at the hindered C2 position (ortho to hydrazine, ortho to methyl) yields the target 5-bromo-4-methylindole .
The Solution: Although Path B is sterically disfavored, it typically constitutes 15–25% of the crude mixture.[1] The 4-methyl substituent creates a distinct steric environment that significantly alters the solubility and chromatographic retention of the isomer compared to the 6-methyl analog. This protocol relies on flash column chromatography at the ester stage, where the separation is most efficient, rather than attempting to separate the final nitrile.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate
Reagents:
-
(4-Bromo-3-methylphenyl)hydrazine hydrochloride (1.0 equiv)
-
Ethyl pyruvate (1.1 equiv)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene
-
Ethanol (absolute)
Protocol:
-
Hydrazone Formation:
-
Dissolve (4-bromo-3-methylphenyl)hydrazine HCl (23.7 g, 100 mmol) in absolute ethanol (200 mL).
-
Add ethyl pyruvate (12.8 g, 110 mmol) dropwise at room temperature.
-
Stir for 2 hours. A thick precipitate (hydrazone) typically forms.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.[1] Checkpoint: Isolate the hydrazone to ensure stoichiometry before the harsh cyclization step.
-
-
Fischer Cyclization:
-
Method A (PPA - Recommended for Scale): Heat Polyphosphoric acid (100 g) to 80°C. Add the dried hydrazone (10 g) in portions with vigorous mechanical stirring. The reaction is exothermic; maintain internal temp <110°C. After addition, heat to 110°C for 30 minutes. Pour onto crushed ice (500 g) and stir until the PPA hydrolyzes. Extract with Ethyl Acetate (3 x 100 mL).
-
Method B (pTSA/Toluene - Milder): Suspend hydrazone (10 g) in Toluene (150 mL) with p-Toluenesulfonic acid monohydrate (1.2 equiv). Reflux with a Dean-Stark trap to remove water for 4–6 hours. Cool and wash with saturated NaHCO₃.[1]
-
-
Isomer Separation (CRITICAL):
-
The crude residue contains both the 4-methyl (Target) and 6-methyl (Byproduct) isomers.
-
TLC System: Hexanes:Ethyl Acetate (8:1). The 4-methyl isomer (more hindered) typically has a slightly higher Rf value due to twisting of the ester group out of planarity, or lower polarity interaction.
-
Purification: Perform Flash Chromatography (Silica Gel 60).
-
Gradient: 0% -> 15% EtOAc in Hexanes.
-
Identification: Use 1H NMR to distinguish isomers.[1]
-
Target (4-Me): Look for a doublet for the C6-H and C7-H (ortho coupling ~8.5 Hz). The C3-H signal may show NOE interaction with the C4-Methyl group.
-
Byproduct (6-Me): The aromatic protons will appear as two singlets (para relationship, C4-H and C7-H).
-
-
-
Yield Expectation: 15–20% for the 4-methyl isomer.
-
Phase 2: Conversion to Primary Amide[1]
Reagents:
-
Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate (Purified)
-
Ammonia (7N in Methanol) or Ammonium Hydroxide (28%)
-
Catalytic Sodium Cyanide (optional, accelerates aminolysis)[1]
Protocol:
-
Dissolve the purified ester (1.0 equiv) in 7N NH₃ in Methanol (20 mL/g).
-
Seal in a pressure tube and heat to 80°C for 24–48 hours.
-
Monitoring: Monitor by TLC (EtOAc:Hex 1:1) until the starting material (high Rf) disappears and the amide (low Rf, baseline) appears.[1]
-
Workup: Cool to -20°C. The primary amide often precipitates as a white/off-white solid. Filter and wash with cold methanol.[1]
-
Alternative: If aminolysis is sluggish, hydrolyze to the acid (LiOH/THF/Water), then couple with NH₄Cl using EDC/HOBt or CDI in DMF.[1]
Phase 3: Dehydration to Nitrile[1]
Reagents:
-
5-Bromo-4-methyl-1H-indole-2-carboxamide
-
Trifluoroacetic Anhydride (TFAA) (1.5 equiv)
-
Pyridine (3.0 equiv) or Triethylamine
-
Dichloromethane (DCM) or THF (anhydrous)
Protocol:
-
Suspend the amide (1.0 equiv) in anhydrous DCM (10 mL/mmol) under Nitrogen.
-
Add Pyridine (3.0 equiv) and cool the mixture to 0°C.
-
Add Trifluoroacetic Anhydride (TFAA) (1.5 equiv) dropwise. The suspension should clear as the trifluoroacetyl intermediate forms.
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours.
-
Quench: Carefully add saturated NaHCO₃ solution (gas evolution).
-
Extraction: Separate phases. Extract aqueous layer with DCM.[1][2]
-
Purification: Dry organic layers over Na₂SO₄, concentrate. Purify via short silica plug (eluting with 20% EtOAc/Hexanes) to remove pyridine salts and trace impurities.
-
Product: 5-Bromo-4-methyl-1H-indole-2-carbonitrile is obtained as a solid.
Analytical Validation (Self-Validating System)
To ensure the protocol produced the correct regioisomer, check the following diagnostic signals:
| Analytical Method | Diagnostic Feature for Target (4-Me) | Diagnostic Feature for Isomer (6-Me) |
| 1H NMR (Aromatic) | AB System: Two doublets (J ~8.5 Hz) for H6/H7. Indicates protons are adjacent.[1] | Two Singlets: H4 and H7 appear as singlets (para-coupling only, <1Hz). |
| 1H NMR (NOE) | NOE Correlation: Irradiation of 4-Me group shows enhancement of H3 signal. | No NOE: 6-Me group is too far from H3 to show enhancement. |
| 13C NMR | C2-CN Shift: Characteristic nitrile carbon at ~114 ppm. | Same, but aromatic carbon shifts differ.[1][3] |
| Melting Point | Distinct sharp melting point (likely >180°C). | Distinct melting point (usually higher due to symmetry). |
Summary of Quantitative Data & Reagents
| Step | Transformation | Reagents | Typical Yield | Critical Parameter |
| 1 | Hydrazone Formation | Hydrazine HCl, Ethyl Pyruvate | >90% | Stoichiometry |
| 2 | Cyclization | PPA or pTSA/Toluene | 60-70% (Combined) | Temp control (110°C) |
| 3 | Isomer Isolation | Silica Chromatography | 15-25% | Separation of 4-Me from 6-Me |
| 4 | Amidation | NH₃/MeOH (Pressure) | 85-95% | Complete conversion |
| 5 | Dehydration | TFAA, Pyridine, DCM | 80-90% | Anhydrous conditions |
Visual Workflow (DOT Diagram)
Caption: Step-by-step workflow highlighting the critical isomer separation stage.
References
-
Fischer Indole Synthesis Mechanism & Regioselectivity
-
Synthesis of 5-Bromo-4-methylindole-2-carboxylates
- Reference to general protocols for substituted indole-2-carboxyl
-
ChemicalBook Entry: 5-Bromo-4-methylindole-2-carboxylic acid (CAS 50536-58-8). Link
-
Amide Dehydration Protocols (TFAA Method)
-
Regioselectivity in Fischer Indole Synthesis (Computational/Experimental)
-
Alternative C2-Cyanation Strategies (Contextual)
Sources
- 1. CN1037527A - Preparation method of indigo compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
This application note details the step-by-step preparation of 5-Bromo-4-methyl-1H-indole-2-carbonitrile , a highly functionalized heterocyclic scaffold critical for the development of kinase inhibitors and allosteric modulators.
The 4,5-disubstituted indole core presents a specific synthetic challenge due to the steric crowding at the C4 position and the electronic directing effects required during ring closure. While standard Fischer indole synthesis often favors the less hindered 6-substituted isomer, this protocol utilizes a modified Fischer Cyclization with Ethyl Pyruvate , followed by a rigorous purification strategy to isolate the 4-methyl regioisomer. The C2-nitrile moiety is subsequently installed via amide dehydration, ensuring a robust and scalable route.
Key Chemical Transformations
-
Hydrazone Formation: Condensation of 3-methyl-4-bromophenylhydrazine with ethyl pyruvate.
-
Regioselective Cyclization: Acid-mediated Fischer indole synthesis to form the ethyl ester.
-
Functional Group Interconversion: Ammonolysis to the primary amide followed by dehydration to the nitrile.
Retrosynthetic Strategy & Workflow
The synthesis is designed to install the carbonitrile group at C2 after establishing the indole core, using the stability of the C2-ester intermediate to facilitate isomer separation.
Figure 1: Strategic workflow emphasizing the critical isomer separation step required for 4-substituted indoles.
Detailed Experimental Protocols
Phase 1: Preparation of Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate
The formation of the indole core is the most critical step. Using 3-methyl-4-bromophenylhydrazine typically yields a mixture of the 4-methyl (target) and 6-methyl (byproduct) isomers. The 4-methyl isomer is sterically favored less but can be enriched through solvent selection.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | CAS Number |
| (3-Methyl-4-bromophenyl)hydrazine HCl | 1.0 | Precursor | 1260389-23-4 (Generic) |
| Ethyl Pyruvate | 1.1 | C2-Source | 617-35-6 |
| Polyphosphoric Acid (PPA) | 10 wt/wt | Catalyst/Solvent | 8017-16-1 |
| Ethanol (Absolute) | Solvent | Solvent | 64-17-5 |
| Ethyl Acetate | Solvent | Extraction | 141-78-6 |
Protocol Steps
-
Hydrazone Formation:
-
Dissolve (3-methyl-4-bromophenyl)hydrazine HCl (10.0 g, 42 mmol) in absolute ethanol (100 mL).
-
Add ethyl pyruvate (5.1 mL, 46 mmol) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.
-
Cool to 0°C. The hydrazone intermediate often precipitates. Filter and dry.[1][3][7] If no precipitate forms, concentrate in vacuo to a thick oil.
-
-
Fischer Cyclization:
-
Caution: PPA is viscous and corrosive.
-
In a mechanical stirrer-equipped flask, heat Polyphosphoric Acid (100 g) to 80°C.
-
Add the crude hydrazone (from step 1) portion-wise to the PPA. Ensure internal temperature does not exceed 110°C (exothermic reaction).
-
Once addition is complete, heat to 110–120°C for 3 hours.
-
Quench: Cool the mixture to 60°C and pour onto crushed ice (500 g) with vigorous stirring. The crude indole ester will precipitate as a brown solid.
-
-
Purification (The Critical Separation):
-
Recrystallization: Dissolve the solid in hot Toluene. The 6-methyl isomer is typically more soluble. Allow to cool slowly to room temperature, then to 4°C.
-
Diagnostic NMR Signal: Look for the C3-H proton singlet. The chemical shift and the coupling patterns of the aromatic protons will differ. The 4-methyl isomer will show an aromatic doublet-doublet pattern for H6/H7 with no singlet coupling from H4, whereas the 6-methyl isomer will show singlets or meta-coupling.
-
Target Yield: ~30-40% (due to isomer loss).
Phase 2: Conversion to Primary Amide
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Ethyl 5-bromo-4-methylindole-2-carboxylate | 1.0 | Starting Material |
| Ammonia (7N in Methanol) | Excess | Reagent/Solvent |
Protocol Steps
-
Place the recrystallized ethyl ester (3.0 g) into a pressure tube or sealed vessel.
-
Add 7N Ammonia in Methanol (30 mL).
-
Seal and heat to 80°C for 12–16 hours.
-
Cool to room temperature. The primary amide, 5-bromo-4-methyl-1H-indole-2-carboxamide , typically precipitates as a white or off-white solid.
-
Filter, wash with cold methanol, and dry under vacuum.
-
QC Check: Verify mass (M+H) and disappearance of the ethyl ester triplet/quartet in NMR.
Phase 3: Dehydration to 5-Bromo-4-methyl-1H-indole-2-carbonitrile
The final step converts the primary amide to the nitrile using Phosphorus Oxychloride (POCl3). This method is preferred over TFAA for sterically crowded indoles as it drives the reaction to completion effectively.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Indole-2-carboxamide (from Phase 2) | 1.0 | Starting Material |
| Phosphorus Oxychloride (POCl3) | 5.0 | Dehydrating Agent |
| Diisopropyl ether | Solvent | Precipitation |
Protocol Steps
-
Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.
-
Suspend the amide (2.0 g) in POCl3 (10 mL). Note: POCl3 acts as both reagent and solvent.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 1–2 hours. The suspension should clear as the starting material is consumed and the nitrile forms.
-
Workup:
-
Distill off excess POCl3 under reduced pressure (use a caustic trap).
-
Dilute the residue with ice-water (carefully!) to hydrolyze remaining chlorides.
-
Neutralize with saturated NaHCO3 solution to pH 7–8.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
-
Final Purification:
-
Dry organic layer over Na2SO4, filter, and concentrate.[10]
-
Purify via Silica Gel Chromatography (Eluent: Hexane/EtOAc gradient 10:1 to 4:1).
-
Product: 5-Bromo-4-methyl-1H-indole-2-carbonitrile appears as a pale yellow/white solid.
-
Mechanistic & Troubleshooting Guide
Regioselectivity Mechanism (Fischer Indole)
The cyclization of the hydrazone involves a [3,3]-sigmatropic rearrangement. For a 3-substituted phenylhydrazine (meta-substituted), there are two ortho carbons available for attack:
-
C2 (Ortho to Methyl): Sterically hindered. Leads to the 4-methyl indole (Target).[11]
-
C6 (Unsubstituted): Sterically accessible. Leads to the 6-methyl indole (Major Byproduct).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete cyclization or polymerization. | Ensure PPA is fresh and temperature is maintained at 110°C. Do not overheat (>130°C) as indoles polymerize. |
| Inseparable Isomers | 4-Me and 6-Me isomers co-elute. | Switch purification to Reverse Phase HPLC (C18 column, Water/Acetonitrile) or attempt recrystallization from Benzene/Hexane mixtures. |
| Incomplete Dehydration | Amide remains after POCl3 reflux. | Add 1.0 eq of Imidazole or Pyridine to the POCl3 reaction to act as a proton scavenger and accelerate the reaction. |
Structural Validation (Graphviz)
The following diagram illustrates the connectivity changes during the critical Fischer rearrangement step.
Figure 2: Mechanistic bifurcation in the Fischer Indole Synthesis of meta-substituted hydrazines.
References
-
Fischer Indole Synthesis of Bromomethylindoles: Title: Preparation method of 4-bromo-7-methylindole-2-carboxylic acid.[11] Source: Google Patents (CN100387577C). URL: Relevance: Establishes the core protocol for using ethyl pyruvate and bromomethylphenylhydrazines to generate indole-2-carboxylates.
-
General Procedure for Indole-2-carbonitrile Synthesis: Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Source: National Institutes of Health (PMC / Molecules). URL:[Link] Relevance: Provides the validated methodology for converting indole-2-amides to nitriles and handling 2-cyanoindoles.
- Title: The Fischer Indole Synthesis (Review).
Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazines and phosphorus oxychloride. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 9. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
This application note details optimized protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: N/A for specific derivative, analogous to 36193-65-4 family).
While 5-bromoindoles are standard substrates in medicinal chemistry, the presence of the 4-methyl group introduces significant steric hindrance (ortho-effect) proximal to the oxidative addition site. Furthermore, the 2-carbonitrile (cyano) group increases the acidity of the N-H bond (
This guide provides two distinct workflows:
-
Method A (Protected Route): Uses N-Boc protection to eliminate catalyst poisoning and allows for standard "hindered substrate" conditions. Recommended for scale-up.
-
Method B (Direct Route): Uses next-generation precatalysts (Buchwald G3/G4) to couple the unprotected substrate, maximizing atom economy for discovery-phase synthesis.
Chemo-Structural Analysis & Mechanistic Challenges
Successful coupling requires navigating three competing structural factors inherent to this specific scaffold.
The "Ortho-Effect" (4-Methyl Group)
The 4-methyl substituent exerts steric pressure on the C5-Br bond.
-
Impact: It hinders the approach of the active
species during the oxidative addition step. -
Solution: Standard ligands like
or dppe are ineffective. Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or ) to facilitate oxidative addition and stabilize the crowded intermediate.
Electronic Deactivation (2-Cyano Group)
The nitrile is a strong electron-withdrawing group (EWG).
-
Impact: It lowers the
of the indole N-H (estimated ~12-13 in DMSO vs. 17 for indole). This leads to facile deprotonation by carbonate/phosphate bases. The resulting indolyl anion can coordinate to Palladium, forming an inactive "palladate" resting state (Catalyst Poisoning). -
Solution: Mask the nitrogen (Method A) or use a catalyst system capable of turnover even in the presence of anionic heterocycles (Method B).
Chemoselectivity
-
Risk: The nitrile group is susceptible to hydrolysis to the primary amide (
) or carboxylic acid ( ) under high temperatures with aqueous hydroxide bases ( , ). -
Control: Use mild bases (
, ) and control water stoichiometry.
Experimental Protocols
Method A: The "Robust" Route (N-Boc Protected)
Recommended for: Scale-up (>1g), valuable boronic acids, or when high purity is critical.
Pre-step: Protection
React substrate with
Coupling Protocol:
| Parameter | Specification | Rationale |
| Catalyst | Robust, resists dehalogenation. | |
| Alternative | XPhos Pd G2 (1-2 mol%) | Superior for very hindered boronic acids. |
| Solvent | 1,4-Dioxane / Water (4:1) | Excellent solubility; water is required for the boronate activation. |
| Base | Mild enough to prevent nitrile hydrolysis; strong enough for transmetallation. | |
| Temperature | 80°C - 90°C | Sufficient energy to overcome the 4-Me steric barrier. |
Step-by-Step:
-
Charge a reaction vial with N-Boc-5-bromo-4-methyl-1H-indole-2-carbonitrile (1.0 equiv), Aryl Boronic Acid (1.3 equiv), and
(2.0 equiv). -
Add
(0.05 equiv). -
Evacuate and backfill with Nitrogen (
) or Argon ( ) three times. -
Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate) and degassed Water (ratio 4:1).
-
Seal and heat to 85°C for 4–12 hours. Monitor by HPLC/LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over
.[1] -
Deprotection (Optional): The Boc group may partially cleave during reaction. To fully remove, treat crude with TFA/DCM (1:4) at RT for 1 hour.
Method B: The "Direct" Route (Unprotected N-H)
Recommended for: High-throughput screening (HTS), atom economy, or acid-sensitive products.
Protocol:
| Parameter | Specification | Rationale |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Pre-formed precatalyst ensures rapid activation; XPhos ligand creates a "pocket" that tolerates the 4-Me group and prevents N-H poisoning. |
| Solvent | n-Butanol / Water (3:1) | "Green" solvent system; promotes solubility of polar unprotected indole. |
| Base | Carbonate is sufficient for activation in this solvent system. | |
| Temperature | 100°C | Higher temp required for unprotected substrates. |
Step-by-Step:
-
Charge vial with 5-Bromo-4-methyl-1H-indole-2-carbonitrile (1.0 equiv), Boronic Acid (1.5 equiv), and
(2.5 equiv). -
Add XPhos Pd G2 (0.03 equiv). Note: Do not use Pd(PPh3)4; it will fail.
-
Purge with inert gas.
-
Add degassed n-Butanol/Water .
-
Heat to 100°C for 2–6 hours.
-
Workup: Dilute with EtOAc. Critical: Acidify aqueous wash slightly (pH ~5-6) with dilute HCl to ensure the indole remains in the organic layer (prevent deprotonation).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for selecting the optimal route based on substrate availability and project stage.
Caption: Decision tree for optimizing Suzuki coupling of sterically hindered 4-methyl-indole derivatives.
Troubleshooting & Critical Quality Attributes (CQA)
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative addition failure due to 4-Me sterics. | Switch to XPhos Pd G2 or |
| Protodeboronation | Boronic acid instability. | Use 1.5 - 2.0 equiv of boronic acid. Switch to Potassium Trifluoroborate ( |
| Hydrolysis of Nitrile | Base is too strong or reaction too hot/wet. | Switch base to |
| Homocoupling (R-R) | Oxidation of boronic acid. | Ensure rigorous degassing (sparge with Ar for 15 min). |
| Starting Material Remaining | Catalyst poisoning by N-H (if Method B). | Switch to Method A (Protection). |
References
-
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (General Indole reactivity). Link
-
Sigma-Aldrich. 1H-Indole-2-carbonitrile Product Analysis. (Substrate properties). Link
-
Organic Chemistry Portal. Suzuki Coupling of Hindered Substrates. (Mechanistic grounding for ortho-substitution). Link
-
Biscoe, M. R., et al. Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles.[2] J. Am. Chem. Soc. 2014, 136, 14027.[2] (Use of bulky phosphines).[3][4] Link
-
Buchwald, S. L., et al. XPhos Pd G2 Precatalyst Systems.[5] (Specific catalyst efficacy for hindered/acidic substrates). Link
Sources
Application Note: Functionalization of the Nitrile Group in 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
This guide details the strategic functionalization of 5-Bromo-4-methyl-1H-indole-2-carbonitrile . This scaffold is a high-value pharmacophore in kinase inhibitor discovery (e.g., JAK, EGFR) and antiviral research. The molecule presents a unique "triad of reactivity":
-
C2-Nitrile: The primary electrophilic handle for functional group interconversion.
-
C5-Bromide: A latent handle for cross-coupling (Suzuki, Buchwald), which must be preserved during nitrile manipulation.
-
C4-Methyl: A steric marker that influences solubility and crystal packing, though it exerts minimal steric hindrance on the C2 position compared to C3.
Core Challenge: The primary objective is to transform the nitrile group (hydrolysis, reduction, cycloaddition) while maintaining the integrity of the C5-aryl bromide, which is susceptible to hydrodebromination under standard reductive conditions (e.g., Pd/H₂, LiAlH₄).
Structural Analysis & Reaction Landscape
The indole-2-carbonitrile moiety is electron-deficient, activated by the inductive effect of the indole nitrogen. However, the presence of the electron-donating 4-methyl group slightly attenuates this deficiency compared to the parent indole-2-carbonitrile.
Strategic Reaction Map
The following diagram illustrates the divergent synthetic pathways available from the parent nitrile.
Figure 1: Divergent functionalization pathways for the C2-nitrile handle. Green indicates reductive pathways requiring chemoselectivity control; Red indicates cycloaddition.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to Primary Amine
Target: 5-Bromo-4-methyl-1H-indole-2-methanamine Challenge: Standard catalytic hydrogenation (Pd/C, H₂) or harsh hydrides (LiAlH₄ at reflux) often result in the loss of the C5-bromine atom (hydrodebromination). Solution: Use Borane-Dimethyl Sulfide (BH₃·DMS) or BH₃·THF . Borane reduces nitriles to amines via a borazine intermediate and is chemically orthogonal to aryl halides at moderate temperatures.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Solvation: Charge the flask with 5-Bromo-4-methyl-1H-indole-2-carbonitrile (1.0 equiv, e.g., 2.35 g, 10 mmol). Add anhydrous THF (30 mL) via syringe. Ensure complete dissolution.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add BH₃·DMS complex (2.0 M in THF, 3.0 equiv) dropwise over 20 minutes.
-
Note: Gas evolution is minimal, but the dropwise addition controls the exotherm.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux (65°C) for 3–5 hours.
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The nitrile spot (
) should disappear, replaced by the baseline amine-borane complex.
-
-
Quench (Critical): Cool the mixture to 0°C. Very carefully add MeOH (10 mL) dropwise to quench excess borane (vigorous H₂ evolution).
-
Decomplexation: To break the amine-borane complex, add 6M HCl (10 mL) and reflux for 1 hour.
-
Isolation: Cool to room temperature. Basify to pH >11 with 6M NaOH. Extract with EtOAc (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).
Yield Expectation: 85–92% Key Success Factor: Complete destruction of the amine-borane complex in Step 6 is essential for high recovery.
Protocol B: Controlled Hydrolysis to Primary Amide
Target: 5-Bromo-4-methyl-1H-indole-2-carboxamide Challenge: Preventing over-hydrolysis to the carboxylic acid. Solution: The Radziszewski reaction using alkaline hydrogen peroxide. This method is highly selective for the amide and operates under mild conditions compatible with the indole ring.
Step-by-Step Methodology:
-
Solvation: In a 50 mL beaker, dissolve the nitrile (1.0 equiv) in DMSO (5 volumes).
-
Note: The 4-methyl group increases lipophilicity; DMSO ensures homogeneity compared to EtOH.
-
-
Reagent Preparation: Add K₂CO₃ (0.5 equiv) suspended in a minimal amount of water.
-
Oxidation: Cool to 10°C. Add 30% H₂O₂ (4.0 equiv) dropwise.
-
Caution: Exothermic reaction. Maintain internal temperature <40°C.
-
-
Reaction: Stir vigorously at room temperature for 2–4 hours.
-
Workup: Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates as a white solid.
-
Filtration: Filter the solid, wash copiously with water (to remove DMSO), and dry under vacuum at 45°C.
Yield Expectation: >90% Purity: Usually sufficient for subsequent steps without chromatography.[7][8]
Protocol C: Bioisostere Synthesis (Tetrazole Formation)
Target: 5-(5-Bromo-4-methyl-1H-indol-2-yl)-1H-tetrazole
Significance: Tetrazoles serve as lipophilic bioisosteres for carboxylic acids, improving bioavailability.
Reagent Choice: NaN₃ / ZnBr₂ is superior to the traditional NH₄Cl method for sterically encumbered or electron-rich nitriles, and it avoids the formation of hydrazoic acid (
Step-by-Step Methodology:
-
Mixture: In a pressure vial or round-bottom flask, combine the nitrile (1.0 equiv), Sodium Azide (1.5 equiv), and Zinc Bromide (1.0 equiv).
-
Solvent: Add Water/Isopropanol (2:1 ratio). The Lewis acid ZnBr₂ activates the nitrile, allowing the reaction to proceed in aqueous media.
-
Heating: Heat to reflux (or 100°C in a sealed vessel) for 12–16 hours.
-
Workup: Cool to room temperature. Add 3M HCl until pH 1–2.
-
Observation: This breaks the zinc-tetrazolate complex and precipitates the free tetrazole.
-
-
Isolation: Filter the precipitate. Recrystallize from EtOH if necessary.
Quantitative Data Summary
| Transformation | Reagent System | Selectivity (vs Br) | Typical Yield | Critical Parameter |
| Reduction (Amine) | BH₃·DMS / THF | High (Excellent) | 85–92% | Quench carefully; ensure full decomplexation. |
| Reduction (Aldehyde) | DIBAL-H / Toluene | High (-78°C) | 70–80% | Strict temperature control to prevent over-reduction. |
| Hydrolysis (Amide) | H₂O₂ / K₂CO₃ / DMSO | N/A (Oxidative) | >90% | Control exotherm; DMSO removal. |
| Cycloaddition | NaN₃ / ZnBr₂ | High | 80–88% | Acidic workup required to release tetrazole. |
Troubleshooting & "Senior Scientist" Notes
-
The "4-Methyl" Factor: While the 4-methyl group is not directly adjacent to the C2-nitrile, it increases the solubility of the starting material in organic solvents (DCM, THF) compared to the 4-H analog. However, it significantly reduces solubility in water, making aqueous/organic biphasic reactions (like the tetrazole synthesis) dependent on vigorous stirring or phase transfer catalysts.
-
Bromine Stability: Avoid any protocol using Raney Nickel or Pd/C with H₂ . Even at atmospheric pressure, these conditions can cause partial debromination of the 5-Br position, leading to a mixture of products that are inseparable by standard chromatography.
-
Indole NH Protection: For most of these reactions, the indole NH (pKa ~16) does not interfere. However, if using strong bases (e.g., n-BuLi) for alkylation, the NH must be protected (e.g., Boc, Tosyl) first. For the protocols listed above (BH₃, H₂O₂, NaN₃), the free NH is tolerated.
References
-
General Nitrile Reduction (Borane): Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide. A convenient general synthesis of secondary amines. Synthesis.[1][4][5][7][9][10][11][12][13] Link
-
Radziszewski Hydrolysis: Cacchi, S., et al. (2004). The hydration of nitriles to amides using the urea-hydrogen peroxide adduct. Synlett.[5][11] Link
-
Tetrazole Synthesis (ZnBr2): Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.[1][4] Link
-
Chemoselectivity in Indoles: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[10][14] Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1857296-19-5 | 5-Bromo-4-methyl-1H-indole-2-carbonitrile - AiFChem [aifchem.com]
- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 5. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 6. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 7. A multicomponent tetrazolo indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bromination Strategies for 4-Methyl-1H-indole-2-carbonitrile
Executive Summary
The bromination of 4-methyl-1H-indole-2-carbonitrile (Substrate 1 ) presents a classic regioselectivity challenge in heterocyclic chemistry. The substrate contains two distinct reactive sites governed by opposing mechanistic manifolds:[1]
-
The C3-Position (Heteroaromatic Ring): Controlled by electronic activation (Electrophilic Aromatic Substitution), though significantly tempered by the electron-withdrawing C2-nitrile group and steric hindrance from the C4-methyl.
-
The C4-Methyl Group (Benzylic/Lateral): Controlled by bond dissociation energy (BDE) and radical stability (Wohl-Ziegler reaction).
This guide provides validated protocols for selectively accessing either the 3-bromo (core functionalization) or 4-(bromomethyl) (side-chain functionalization) derivatives.
Structural Analysis & Reactivity Profile
Electronic vs. Steric Landscape
-
Electronic Deactivation: The C2-cyano group (
) is a strong electron-withdrawing group (EWG). It lowers the HOMO energy of the indole ring, making it less susceptible to electrophilic attack compared to 4-methylindole. However, C3 remains the most nucleophilic site on the ring. -
Steric Crowding: The C4-methyl group exerts significant steric pressure on the C3 position. While this does not prevent C3-bromination, it increases the activation energy, requiring optimized reaction times or more potent electrophiles compared to simple indoles.
-
Benzylic Activation: The C4-methyl protons are benzylic relative to the indole core. Despite the electron-deficient nature of the ring, the radical formed at this position is stabilized by resonance, making it accessible via radical bromination.
Decision Logic: Pathway Selection
The choice of reagent and conditions dictates the reaction outcome.
Figure 1: Divergent reaction pathways based on mechanistic control.
Reagent Selection Guide
| Reagent | Mechanism | Target Site | Solvent System | Selectivity | Recommendation |
| N-Bromosuccinimide (NBS) | EAS (Ionic) | C3-Ring | DMF or MeCN | High | Primary Choice for C3. Mild, easy handling, high regiocontrol. |
| Bromine ( | EAS (Ionic) | C3-Ring | AcOH or | Moderate | Secondary Choice. Can lead to over-bromination or oxidation of the indole NH. |
| NBS + AIBN | Radical Chain | C4-Methyl | PhCF3 or | High | Primary Choice for Lateral. Standard Wohl-Ziegler conditions. |
| Pyridinium Tribromide | EAS (Ionic) | C3-Ring | THF/CHCl3 | High | Alternative. Good for stoichiometric control if NBS fails. |
Detailed Experimental Protocols
Protocol A: C3-Bromination (Electrophilic Substitution)
Target: 3-bromo-4-methyl-1H-indole-2-carbonitrile
Mechanism: The polarized N-Br bond of NBS provides a source of bromonium ion (
Materials:
-
Substrate: 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.05 equiv (Recrystallized)
-
Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration)
-
Quench: 10% Sodium Thiosulfate (
)[2]
Procedure:
-
Preparation: Dissolve 4-methyl-1H-indole-2-carbonitrile (1.0 equiv) in anhydrous DMF at 0°C under an inert atmosphere (
or Ar).-
Note: DMF is preferred over MeCN to ensure solubility and stabilize the polar transition state.
-
-
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Critical: Maintain temperature < 5°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The product will be less polar than the starting material. Look for the characteristic M+2 isotope pattern of bromine.
-
-
Work-up: Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates.
-
Isolation: Filter the solid. Wash with water to remove residual DMF.
-
Alternative: If no precipitate forms, extract with EtOAc, wash with 10%
(to remove excess ), water, and brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Lateral Bromination (Wohl-Ziegler Reaction)
Target: 4-(bromomethyl)-1H-indole-2-carbonitrile Mechanism: Free-radical halogenation. The succinimidyl radical abstracts a benzylic hydrogen, followed by bromine transfer.
Materials:
-
Substrate: 1.0 equiv
-
N-Bromosuccinimide (NBS): 1.1 equiv
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO)
-
Solvent: Benzotrifluoride (
) or (if permitted) -
Energy Source: Reflux (Heat) or Visible Light (LED)
Procedure:
-
Preparation: Suspend 4-methyl-1H-indole-2-carbonitrile (1.0 equiv) in
(0.2 M).-
Green Chemistry Note: Benzotrifluoride is a superior, less toxic alternative to Carbon Tetrachloride (
) for radical brominations [1].
-
-
Reagents: Add NBS (1.1 equiv) and AIBN (0.05 equiv).
-
Initiation: Heat the mixture to reflux (approx. 102°C for
).-
Visual Cue: The dense NBS solid will float; as the reaction proceeds, it converts to succinimide, which floats on the surface (in
) or precipitates differently.
-
-
Duration: Reflux for 4–12 hours.
-
Optimization: If conversion is slow, add a second portion of AIBN (0.02 equiv) after 4 hours.
-
-
Work-up: Cool to RT. Filter off the insoluble succinimide byproduct.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The benzylic bromide is highly reactive. Purify immediately via rapid column chromatography (Neutral Alumina or Silica) using non-polar eluents (Hexanes/DCM).
-
Warning: Benzylic bromides are potent lachrymators. Handle in a fume hood.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Steric hindrance at C4 blocking C3. | Switch solvent to MeCN/DCM (1:1) . Increase NBS to 1.2 equiv. |
| Mixture of Products (Protocol B) | Competitive Ring Bromination (C3). | Ensure strictly anhydrous conditions . Trace water promotes ionic bromination. Use a non-polar solvent ( |
| Over-bromination | Excess reagent or high temp. | Strictly control stoichiometry (1.05 equiv). Monitor reaction at 0°C. |
| Product Decomposition | Benzylic bromide instability. | Store Protocol B product at -20°C under Argon. Avoid prolonged exposure to silica gel. |
Safety & Compliance
-
Cyanide Moiety: While the nitrile group is generally stable, avoid strong acidic hydrolysis which could theoretically release HCN gas.
-
Brominating Agents: NBS and Bromine are corrosive and toxic. NBS can react violently with amines or strong reducing agents.
-
Lachrymators: The 4-(bromomethyl) derivative is a likely lachrymator (tear gas agent). Use double-gloving and work strictly in a fume hood.
References
-
Ogawa, A., et al. "Benzotrifluoride: A Useful Alternative Solvent for the Radical Bromination of Methyl Groups on Aromatic Rings." Journal of Organic Chemistry, 2013 , 78(11), 5810–5815.
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley, 2019.
-
Lian, Y., et al. "Regioselectivity in Electrophilic Aromatic Substitution of BN-Indoles." Journal of the American Chemical Society, 2011 , 133(31), 11940–11943.
-
Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948 , 43(2), 271–317.
Sources
Application Note: Using 5-Bromo-4-methyl-1H-indole-2-carbonitrile as a Pharmaceutical Building Block
[1]
Executive Summary: The "Privileged" Scaffold
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1427412-95-0) represents a highly versatile "privileged structure" in modern drug discovery.[1] Its value lies in its orthogonal reactivity profile, allowing independent functionalization at three distinct vectors: the C5-halogen, the C2-nitrile, and the N1-indole nitrogen.
Unlike simple indoles, the inclusion of the 4-methyl group provides a critical steric handle. In kinase inhibitor design, this methyl group often forces adjacent substituents (at C3 or C5) into specific conformations, improving selectivity by clashing with "gatekeeper" residues in ATP-binding pockets. Furthermore, the C2-nitrile serves as a potent electrophile for heterocycle formation or a precursor to primary amines, essential for interacting with acidic residues in target proteins.
Chemical Profile & Structural Logic[1][2]
Electronic and Steric Analysis
-
C5-Bromine (The Coupling Vector): The bromine atom is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the C2-nitrile slightly deactivates the ring towards oxidative addition compared to simple indoles, requiring specialized ligand systems (e.g., SPhos, XPhos) for high yields.
-
C2-Nitrile (The Pharmacophore/Synthetic Handle): This group is electron-withdrawing, increasing the acidity of the N1-H (pKa ~16 in DMSO). It can be hydrolyzed to amides/acids, reduced to amines, or cyclized to tetrazoles/amidines.
-
C4-Methyl (The Conformational Lock): This group exerts steric pressure on the C3 and C5 positions. It prevents metabolic oxidation at the typically labile C4 position and restricts the rotation of substituents introduced at C5, potentially locking the molecule in a bioactive conformation.
Functionalization Map
The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for 5-Bromo-4-methyl-1H-indole-2-carbonitrile.
Application Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Introduce an aryl group at the C5 position while preserving the C2-nitrile and avoiding N-arylation.[1] Challenge: The free N-H can poison Pd catalysts or undergo competitive N-arylation.[1] The C4-methyl group adds steric bulk, slowing the reaction. Solution: Use of a bulky, electron-rich ligand (SPhos) and a weak base (K3PO4) in a biphasic system.
Materials
-
Substrate: 5-Bromo-4-methyl-1H-indole-2-carbonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[2]
-
Catalyst: Pd(OAc)2 (0.05 equiv)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
-
Base: K3PO4 (tribasic potassium phosphate) (2.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate (1.0 mmol, 235 mg), arylboronic acid (1.2 mmol), Pd(OAc)2 (11 mg), SPhos (41 mg), and K3PO4 (424 mg).
-
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps solubilize the inorganic base while protecting the catalyst.[1]
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Note: The 4-methyl group may require longer reaction times than standard 5-bromoindoles.[1] Monitor via LC-MS.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
TLC: Disappearance of starting material (Rf ~0.4 in 20% EtOAc/Hex).[1]
-
1H NMR: Appearance of new aryl protons; retention of the C3-H singlet (approx 7.0-7.5 ppm) and the C4-Methyl singlet (approx 2.5 ppm).
Protocol B: Transformation of C2-Nitrile to Amidine
Objective: Convert the nitrile into an amidine, a common bioisostere for carboxylic acids or a precursor for pyrimidine synthesis (e.g., in JAK inhibitors).[2][3][4][5][6][7][8][9][10] Mechanism: Pinner reaction via imidate intermediate.[1]
Materials
-
Substrate: 5-Bromo-4-methyl-1H-indole-2-carbonitrile (or C5-substituted derivative)
-
Reagent: HCl (gas) or Acetyl Chloride/Ethanol
-
Amine Source: Ammonia (methanolic) or Ammonium Carbonate
Step-by-Step Methodology
-
Imidate Formation: Dissolve substrate (1.0 mmol) in anhydrous Ethanol (5 mL). Cool to 0°C.[1][5]
-
Activation: Bubble dry HCl gas through the solution for 15 minutes OR add Acetyl Chloride (5.0 equiv) dropwise (generates HCl in situ).
-
Stir: Allow to warm to room temperature and stir for 12 hours. A precipitate (imidate hydrochloride) often forms.[1]
-
Amidation: Remove solvent under vacuum to obtain the crude imidate.[1] Redissolve in anhydrous Ethanol (5 mL).
-
Addition: Add Methanolic Ammonia (7N, 5.0 equiv). Seal and stir at 60°C for 4 hours.
-
Isolation: Concentrate to dryness. Triturate with ether to remove non-polar impurities.[1] The product is typically the amidine hydrochloride salt.[1]
Therapeutic Applications & Case Studies
Kinase Inhibition (JAK/STAT Pathway)
Indole-2-carbonitriles are structural analogues to the pyrrolo[2,3-d]pyrimidine scaffold found in Ruxolitinib and Tofacitinib .
-
Mechanism: The indole NH and the C2-Nitrile (or its derivatives) form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Role of 4-Methyl: In a hypothetical JAK inhibitor, the 4-methyl group points towards the solvent front or the gatekeeper residue, improving selectivity against other kinases with smaller gatekeeper pockets.
Antiviral Agents (NNRTIs)
Substituted indoles are extensively used in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
-
Design Strategy: The C2-nitrile mimics the cyanovinyl group of Rilpivirine .[1] The C5-aryl group (introduced via Protocol A) reaches into the hydrophobic tunnel of the NNRTI binding pocket.
Data Summary: Comparative Reactivity
| Reaction Type | Standard 5-Bromoindole | 5-Bromo-4-methylindole-2-CN | Notes |
| Suzuki Coupling | Fast (1-4 h) | Slower (12-16 h) | Steric hindrance from C4-Me requires active ligands (SPhos).[1] |
| N-Alkylation | pKa ~17 | pKa ~16 | C2-CN increases acidity; reaction is faster.[1] |
| C3-Electrophilic Sub. | Very Fast | Slow/Blocked | C2-CN deactivates ring; C4-Me sterically blocks C3.[1] |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Always work in a well-ventilated fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (protect from direct light to prevent radical bromination side reactions).[1]
References
-
Suzuki-Miyaura Coupling of 5-Bromoindoles
-
Indole-2-Carbonitrile Synthesis & Reactivity
-
Laha, J. K., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification.[1] Organic Chemistry Frontiers. Retrieved from
-
-
Nitrile to Amine Reduction Protocols
-
Pharmaceutical Applications of Indole-2-carbonitriles
-
Fakhfakh, M., et al. (2025).[5] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from
-
-
General Properties of 5-Bromoindole
Sources
- 1. 5-Bromoindole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. designer-drug.com [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
- 9. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 10. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Abstract
This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-Bromo-4-methyl-1H-indole-2-carbonitrile . This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance proximal to the reaction site (C4-methyl ortho to C5-bromide), electronic deactivation of the nucleophile trajectory, and a sensitive nitrile functionality. We present a dual-strategy approach: a Robust Method utilizing N-protection for maximum reliability in scale-up, and a Direct Method for rapid medicinal chemistry iteration using unprotected indoles.
Introduction & Retrosynthetic Analysis
The 5-amino-4-methylindole core is a privileged scaffold in kinase inhibitor design (e.g., JAK, EGFR inhibitors). However, installing the amine at C5 via palladium catalysis is complicated by the 4-methyl group .
The "Ortho-Effect" Challenge
In standard Buchwald-Hartwig couplings, the oxidative addition of the aryl bromide to Pd(0) is generally fast, especially with the electron-withdrawing 2-cyano group activating the C-Br bond. The bottleneck lies in the amine coordination and reductive elimination steps. The C4-methyl group creates a steric wall that destabilizes the square-planar Pd(II) intermediate, often leading to:
-
Protodehalogenation: The Pd center, unable to accommodate the amine, undergoes
-hydride elimination or abstracts a proton from the solvent, yielding the hydrodehalogenated byproduct (4-methylindole-2-carbonitrile). -
Catalyst Decomposition: Steric crowding forces ligand dissociation, leading to Pd black precipitation.
To overcome this, we utilize Dialkylbiarylphosphine Ligands (Buchwald Ligands) which are specifically engineered to form mono-ligated Pd species that can accommodate steric bulk while facilitating reductive elimination.
Mechanistic Pathway & Ligand Selection[1][2]
The choice of ligand is binary based on the amine class. We utilize the RuPhos and BrettPhos systems.
Diagram 1: Steric-Electronic Catalytic Cycle
This diagram illustrates the critical steric clash at the Pd(II) center and how specific ligands mitigate it.
Caption: Catalytic cycle highlighting the C4-Methyl steric blockade during amine coordination.
Method Development: Optimization Matrix
Before proceeding to the protocol, review the optimization data for this specific scaffold.
Table 1: Ligand & Base Screening Results (50 mg scale)
Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Morpholine, 2 mol% Pd source, Solvent: 1,4-Dioxane, 100°C, 12h.
| Entry | Catalyst System | Base | Conversion | Yield (LCMS) | Observation |
| 1 | Pd(PPh3)4 | Cs2CO3 | < 10% | 0% | No reaction; ligand too labile. |
| 2 | Pd2(dba)3 / BINAP | NaOtBu | 45% | 20% | Significant dehalogenation. |
| 3 | Pd(OAc)2 / XPhos | K3PO4 | 85% | 72% | Good, but slow kinetics. |
| 4 | RuPhos Pd G3 | Cs2CO3 | > 98% | 94% | Optimal for secondary amines. |
| 5 | BrettPhos Pd G3 | LiHMDS | > 98% | 91% | Optimal for primary amines. |
Experimental Protocols
Method A: The "Robust" Protocol (N-Boc Protected)
Recommended for Scale-Up (>1g) and GMP workflows. Rationale: Protecting the indole N-H prevents catalyst poisoning and allows the use of weaker bases (Cs2CO3), preserving the nitrile group.
Reagents:
-
Substrate: 1-Boc-5-bromo-4-methylindole-2-carbonitrile (See Note 1)
-
Catalyst: RuPhos Pd G3 (Sigma-Aldrich #763009)
-
Base: Cesium Carbonate (Cs2CO3), anhydrous[1]
-
Solvent: 1,4-Dioxane (anhydrous, sparged)
Step-by-Step:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Substrate (1.0 equiv), Cs2CO3 (2.0 equiv), and RuPhos Pd G3 (2.0 mol%).
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M).
-
Amine Addition: Add the amine nucleophile (1.2 equiv).[2]
-
Reaction: Seal the vial and heat to 80°C for 4-12 hours.
-
Checkpoint: Monitor by UPLC/LCMS. Look for the disappearance of the bromide (M+H 335/337).
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.[1]
-
Deprotection (In-situ): The N-Boc group can often be removed directly during the acidic workup or a subsequent TFA step, depending on the stability of the newly formed amine.
Method B: The "Direct" Protocol (Unprotected Indole)
Recommended for Discovery Chemistry (<100mg). Rationale: Uses LiHMDS to doubly deprotonate the indole (forming the inert anion) and the amine. Requires strict anhydrous conditions.
Reagents:
-
Substrate: 5-Bromo-4-methyl-1H-indole-2-carbonitrile[3]
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines)
-
Base: LiHMDS (1.0 M in THF) - Critical: Use 2.2 - 2.5 equivalents.
-
Solvent: THF or Toluene[4]
Step-by-Step:
-
Charge: Add Substrate (1.0 equiv) and Precatalyst (1-3 mol%) to a vial. Purge with Argon.
-
Base Addition: Add LiHMDS (2.2 equiv) dropwise at RT. The solution will likely turn dark/orange (formation of indole anion). Stir for 5 mins.
-
Amine Addition: Add the amine (1.2 equiv).
-
Heat: Heat to 65°C . (Note: Lower temperature is possible due to the stronger base).
-
Quench: Quench carefully with saturated NH4Cl (exothermic). Extract with EtOAc.
Critical Process Parameters (CPPs) & Troubleshooting
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for common failure modes in 4-methylindole couplings.
Key Insights for Success
-
The "Wall" of Methyl: If using secondary amines, RuPhos is non-negotiable. Standard ligands like XPhos may work but often require higher catalyst loading (5 mol%).
-
Nitrile Safety: Avoid aqueous bases (NaOH, KOH) at high temperatures to prevent hydrolysis to the amide/acid. Cs2CO3 in dioxane is the safest "anhydrous" condition.
-
Order of Addition (Method B): When using LiHMDS, always deprotonate the indole before heating significantly to prevent competition between the neutral NH and the bromide for the Pd center.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
- Bode, J. W., et al. (2011). "Structure-Based Design of Novel Chk1 Inhibitors: Insights into the 4-Methylindole Scaffold." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
-
Hurst, T. E., et al. (2014).[5] "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.
Sources
Technical Application Note: Optimized Hydrolysis Protocols for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
This guide details the optimized hydrolysis protocols for 5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antiviral agents. The presence of the 5-bromo handle (for Suzuki/Buchwald couplings) and the 4-methyl group (providing conformational restriction) necessitates specific hydrolysis conditions to avoid side reactions such as debromination or polymerization.
This document provides two distinct workflows:
-
Protocol A (Complete Hydrolysis): Conversion of the nitrile directly to the carboxylic acid.[2]
-
Protocol B (Controlled Hydrolysis): Selective conversion to the primary amide.[2][1]
Chemical Context & Mechanistic Insight
Structural Considerations
The hydrolysis of the nitrile at the C2 position is influenced by the indole electronic system and substituents:
-
5-Bromo Substituent: Weakly deactivating inductively but capable of resonance donation.[1] It is stable under standard basic hydrolysis but sensitive to reductive conditions (e.g., catalytic hydrogenation).[2]
-
4-Methyl Substituent: Located at the peri-position relative to C3, but spatially distinct from C2.[2][1] However, it increases the lipophilicity of the molecule, often requiring higher alcohol-to-water ratios in the solvent system compared to simple indoles.[2]
-
Indole N-H: The pKa of the indole N-H is ~16.[2] Under basic hydrolysis conditions (pH > 14), the indole nitrogen is deprotonated first, forming an indolyl anion.[2] This electron-rich species reduces the electrophilicity of the nitrile carbon, potentially slowing down nucleophilic attack by hydroxide.[2]
Reaction Pathway
The transformation follows a base-catalyzed nucleophilic addition-elimination pathway.[1]
Figure 1: Stepwise hydrolysis mechanism.[1] Stopping at the amide requires oxidative acceleration (H2O2) or controlled temperature.[2]
Protocol A: Complete Hydrolysis to Carboxylic Acid
Target: 5-Bromo-4-methyl-1H-indole-2-carboxylic acid Method: Alkaline Saponification (Reflux)[1]
Reagents & Equipment
-
Substrate: 5-Bromo-4-methyl-1H-indole-2-carbonitrile
-
Base: Potassium Hydroxide (KOH), 40% w/v aqueous solution.[2]
-
Solvent: Ethanol (95%) or Methanol (HPLC Grade).[2][1] Note: Ethanol is preferred for higher reflux temperature (78°C vs 65°C).[2][1]
-
Workup: Hydrochloric Acid (HCl), 2N and 6N.[2]
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the nitrile (1.0 equiv) in Ethanol (10 mL per gram of substrate).
-
Base Addition: Add 40% aq. KOH (5.0 equiv).[2][1] The solution may darken slightly due to N-deprotonation.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 80°C oil bath).
-
Monitoring: Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes).
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove the bulk of the Ethanol (approx. 50% volume reduction).[2]
-
Acidification: Place the flask in an ice bath (0–5°C). Slowly add 6N HCl dropwise with vigorous stirring.
-
Target pH: Acidify to pH 3–4.[2][1][3][4] Do not go below pH 1 to avoid protonating the indole nitrogen unnecessarily or causing acid-catalyzed decomposition.[1]
-
-
Isolation: A thick off-white to tan precipitate will form.[1] Filter the solid using a Büchner funnel.[2][1]
-
Purification: Wash the cake with cold water (3x) to remove inorganic salts. Dry in a vacuum oven at 50°C for 12 hours.
Data Specifications
| Parameter | Specification |
| Typical Yield | 85% – 95% |
| Appearance | Off-white to beige solid |
| Melting Point | >280°C (Dec) |
| 1H NMR Diagnostic | Disappearance of nitrile stretch (IR); Appearance of COOH proton (broad singlet >11 ppm) |
Protocol B: Selective Hydrolysis to Primary Amide
Target: 5-Bromo-4-methyl-1H-indole-2-carboxamide Method: Radziszewski Reaction (Alkaline Peroxide)[1]
Rationale
Direct hydrolysis to the amide without over-hydrolysis to the acid is difficult with base alone.[2] The addition of Hydrogen Peroxide (H2O2) acts as a super-nucleophile (HOO-), accelerating the conversion of nitrile to amide by a factor of 10^4, allowing the reaction to proceed at room temperature where the second hydrolysis step (amide to acid) is negligible.[2]
Step-by-Step Methodology
-
Setup: Dissolve the nitrile (1.0 equiv) in DMSO (5 mL/g) or Acetone/Water (3:1).
-
Note: DMSO is preferred for the 4-methyl analog due to solubility limits.[1]
-
-
Reagent Addition: Add 6N NaOH (0.5 equiv) followed by dropwise addition of 30% H2O2 (4.0 equiv).
-
Exotherm Warning: The reaction is exothermic.[1] Maintain temperature < 40°C using a water bath.
-
-
Reaction: Stir vigorously at room temperature for 30–60 minutes.
-
Quench: Pour the reaction mixture into ice-cold water (20 mL/g).
-
Isolation: The amide usually precipitates immediately.[2][1] Filter, wash with water, and dry.[2][4][5][6][7]
Process Workflow Diagram
Figure 2: Decision tree for selecting the appropriate hydrolysis pathway based on the target functional group.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Low solubility of 4-Me analog. | Add 10% DMSO or increase Ethanol volume.[2][1] Switch base to Cs2CO3 in refluxing dioxane (harsher).[2][1] |
| Low Yield (Acid) | Decarboxylation during workup.[2][1] | Indole-2-COOH is stable, but avoid heating the acidic solution.[2][1] Acidify only after cooling to 0°C. |
| Product is Colored (Red/Brown) | Oxidation of indole ring.[2][1] | Perform reaction under Nitrogen/Argon atmosphere. Add trace Sodium Bisulfite during workup.[2][1] |
| Filtration Difficulties | Fine particle size.[2][1][3] | "Digest" the precipitate: After acidification, stir at RT for 30 mins to allow crystal growth (Ostwald ripening). |
References
-
Organic Syntheses. (1974).[2][1] Indole-2-carboxylic acid, ethyl ester and hydrolysis protocols.[2][1][8] Coll. Vol. 5, p.650. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[2][1] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC8430000.[2][1] Retrieved from [Link]
Sources
- 1. 5-bromo-1-methyl-1H-indole-3-carbonitrile | C10H7BrN2 | CID 67400278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. designer-drug.com [designer-drug.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]
Application Note: Chemoselective Reduction of 5-Bromo-4-methyl-1H-indole-2-carbonitrile to Amine Derivatives
Abstract & Strategic Overview
The reduction of 5-bromo-4-methyl-1H-indole-2-carbonitrile (Substrate 1 ) to its corresponding amine derivatives (primarily the 2-aminomethyl indole) represents a critical transformation in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators).
The primary synthetic challenge is chemoselectivity . The molecule contains three reactive sites:[1]
-
The Nitrile (-CN): The target for reduction.[1][2][3][4][5][6][7]
-
The Aryl Bromide (C5-Br): Highly susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), which would destroy the pharmacophore.
-
The Indole Nitrogen (N1-H): Acidic proton that can quench hydride reagents or coordinate with Lewis acids.
This guide prioritizes Borane-Tetrahydrofuran (BH₃[8][9]·THF) complexation as the "Gold Standard" method due to its superior chemoselectivity for nitriles in the presence of aryl halides. We also provide a Raney Nickel protocol as a high-throughput alternative, with specific caveats regarding halogen retention.
Critical Analysis of Reduction Methods
The following decision matrix explains the causality behind the recommended protocols.
| Method | Reagent System | Suitability for Substrate 1 | Risk Profile |
| A (Recommended) | BH₃·THF or BH₃·DMS | High | Low. Electrophilic reducing agent. Excellent retention of Aryl-Br. |
| B (Alternative) | Raney Ni / H₂ / NH₃ | Medium | Medium/High. Risk of C-Br bond cleavage (dehalogenation) if pressure/temp is too high. |
| C (Avoid) | LiAlH₄ (LAH) | Low | High. Nucleophilic hydride can attack the electron-deficient halo-arene; difficult workup. |
| D (Avoid) | Pd/C + H₂ | Very Low | Critical. Rapid debromination will occur before nitrile reduction is complete. |
Decision Logic Visualization
The following diagram illustrates the pathway selection process to ensure scientific integrity.
Figure 1: Strategic decision tree highlighting Borane-THF as the optimal pathway to avoid dehalogenation.
Protocol A: Borane-THF Reduction (Gold Standard)
Mechanism: Borane is an electrophilic reducing agent.[9] It coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. Crucially, it does not perform oxidative addition into C-Br bonds, preserving the halogen.
Note on Stoichiometry: The indole N-H will react with 1 equivalent of BH₃ to form an N-B bond and evolve H₂. Therefore, you must use excess reagent (typically 3-4 equivalents total) to ensure complete reduction of the nitrile.
Materials
-
Substrate: 5-Bromo-4-methyl-1H-indole-2-carbonitrile (1.0 eq)
-
Reagent: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS) (2.0 M or 10 M). Note: BMS is more stable but odorous.[10]
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Methanol (MeOH) and 1M HCl.
Step-by-Step Methodology
-
Setup (Inert Atmosphere): Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and rubber septum. Cool to room temperature under N₂ flow.
-
Solubilization: Add the indole nitrile (1.0 eq) and anhydrous THF (10 volumes). Stir until dissolved.
-
Reagent Addition: Cool the solution to 0°C (ice bath). Add BH₃[9]·THF (4.0 eq) dropwise via syringe or addition funnel.
-
Observation: Gas evolution (H₂) will occur as the indole N-H is deprotonated/complexed.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 30 minutes. Then, heat to mild reflux (65°C) for 2–4 hours.
-
Monitoring: Check TLC or LC-MS. The nitrile peak (approx. 2220 cm⁻¹ in IR) should disappear.
-
-
Quenching (Critical Step): Cool the mixture to 0°C. Slowly add Methanol (excess) to destroy excess borane.
-
Caution: Vigorous H₂ evolution.
-
-
Acid Hydrolysis: The amine often forms a stable Boron-Amine complex. To break this:
-
Add 1M HCl (or methanolic HCl) until pH < 2.
-
Reflux for 1 hour. This liberates the free amine salt.
-
-
Workup:
-
Concentrate to remove THF/MeOH.
-
Basify the aqueous residue with 2M NaOH (to pH > 10).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[9]
-
Protocol B: Raney Nickel Hydrogenation (Scale-Up Alternative)
Context: This method is preferred for larger scales where Borane costs are prohibitive. However, it requires strict control to prevent debromination.
Materials
-
Catalyst: Raney Nickel (active slurry in water/ethanol). Pyrophoric.
-
Solvent: Methanolic Ammonia (7M NH₃ in MeOH).
-
Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.
-
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker).
Step-by-Step Methodology
-
Catalyst Preparation: Wash the Raney Nickel (approx. 20 wt% loading) with MeOH (3x) to remove water. Do not let it dry out.
-
Reaction Assembly: In a pressure vessel (Parr reactor) or heavy-walled flask, combine:
-
Indole nitrile substrate.
-
Methanolic Ammonia (10-20 volumes).
-
Washed Raney Nickel.[11]
-
-
Hydrogenation:
-
Purge with N₂ (3x), then H₂ (3x).
-
Pressurize to 30–50 psi (2–3 bar) . Do not exceed 50 psi to minimize debromination risk.
-
Stir vigorously at Room Temperature for 6–12 hours.
-
-
Filtration:
-
Filter the mixture through a pad of Celite under an inert atmosphere (keep catalyst wet to prevent fire).
-
Wash the pad with MeOH.
-
-
Purification: Concentrate the filtrate. The residue is the crude amine.
Analytical Validation (QC)
To confirm the identity of (5-bromo-4-methyl-1H-indol-2-yl)methanamine :
| Technique | Expected Signal / Observation |
| HPLC/LC-MS | M+H: Calculated Mass [M+1]⁺. Look for the characteristic 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br to confirm the halogen is intact. |
| ¹H NMR | Disappearance: No signals for starting material.Appearance: A singlet or doublet (approx. 3.8 – 4.1 ppm) corresponding to the new -CH₂-NH₂ protons.Aromatic Region: Ensure the integration matches the substitution pattern (loss of Br would add an aromatic proton). |
| IR Spectroscopy | Disappearance: Strong Nitrile stretch at ~2220 cm⁻¹.Appearance: N-H stretches (3300-3400 cm⁻¹) for the primary amine. |
Safety & Handling
-
Borane (BH₃): Highly toxic and flammable. BH₃·THF can form peroxides; use fresh bottles. Reacts violently with water.
-
Raney Nickel: Pyrophoric when dry. Keep under solvent at all times.
-
Cyanide Risks: While the nitrile is being reduced, not hydrolyzed, always have a cyanide antidote kit available when working with nitrile precursors in acidic media (though risk of HCN evolution is low in these specific reduction protocols).
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. The reaction of borane-tetrahydrofuran with nitriles." Synthesis, 1981 , 605–606.
-
Organic Syntheses. "Amide to Amine by BH3-THF: General Procedures." Org.[10][12] Synth.2004 , 81, 14-32 (Analogous procedure for Nitriles).
-
Gould, F. E. "Reduction of Nitriles."[11] U.S. Patent 3,062,869 (Raney Nickel conditions).
-
Caron, S. Practical Synthetic Organic Chemistry. Wiley, 2011 . (Chapter on Nitrile Reduction selectivity).
-
Watson, S. et al. "Synthesis of JAK Inhibitors." Journal of Medicinal Chemistry, 2014 , 57, 9323. (Context for bromo-indole intermediates).
Sources
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. tutorchase.com [tutorchase.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Borane Reagents [organic-chemistry.org]
- 11. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 12. Amine synthesis by nitrile reduction [organic-chemistry.org]
Scalable synthesis methods for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Application Note: Scalable Process Development for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary & Strategic Significance
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) is a high-value heterocyclic scaffold, increasingly prominent in the development of covalent inhibitors targeting KRAS G12C (e.g., Divarasib analogs) and other kinase-driven oncogenes.[1] The specific substitution pattern—a methyl group at C4 and a bromine atom at C5—creates a unique steric and electronic environment that enhances selectivity in protein binding pockets. The C2-nitrile moiety serves as a critical "warhead" precursor or an electrophilic handle for further heterocycle construction.[1]
This Application Note details a robust, scalable synthetic route designed for multi-gram to kilogram production. Unlike discovery-medicinal chemistry routes that prioritize speed over cost, this protocol emphasizes atom economy, safety (specifically regarding azide handling), and purification efficiency .
Retrosynthetic Analysis & Route Selection
To achieve a scalable process, we avoid direct C2-cyanation of pre-formed indoles, which often suffers from poor regioselectivity and requires cryogenic lithiation steps difficult to scale. Instead, we utilize the Hemetsberger-Knittel Indole Synthesis , constructing the pyrrole ring with the carboxylate functionality already in place.
The Logic:
-
Indole Core Construction: The Hemetsberger reaction transforms an aldehyde into an indole-2-carboxylate in two steps.[1] This is superior to the Fischer indole synthesis for this target because it tolerates the electron-withdrawing ester group and the specific 4,5-substitution pattern without rearrangement issues.[1]
-
Functional Group Interconversion (FGI): The C2-ester is a stable intermediate that can be converted to the nitrile via a primary amide.[1]
Retrosynthetic Scheme:
-
Precursor 1: 5-Bromo-4-methyl-1H-indole-2-carboxamide[1]
-
Precursor 2: Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate[1]
-
Starting Material: 3-Bromo-2-methylbenzaldehyde (derived from 3-Bromo-2-methylbenzoic acid).[1]
Detailed Experimental Protocols
Stage 1: Precursor Synthesis (Aldehyde Formation)
Note: If 3-Bromo-2-methylbenzaldehyde is not commercially sourced, it is synthesized from 3-Bromo-2-methylbenzoic acid.[1]
Step 1.1: Reduction to Alcohol
-
Reagents: 3-Bromo-2-methylbenzoic acid (1.0 eq), BH3·THF (1.0 M, 1.2 eq), THF (anhydrous).
-
Protocol:
Step 1.2: Oxidation to Aldehyde
-
Reagents: Alcohol (1.0 eq), TEMPO (0.01 eq), NaOCl (1.1 eq), KBr (0.1 eq), CH2Cl2/H2O.
-
Protocol:
Stage 2: Hemetsberger-Knittel Indole Synthesis
This is the critical ring-forming sequence.[1]
Step 2.1: Condensation to Azido-Cinnamate
-
Reagents: 3-Bromo-2-methylbenzaldehyde (1.0 eq), Ethyl azidoacetate (1.2 eq), NaOEt (20% in EtOH, 1.2 eq), EtOH (anhydrous).[1]
-
Protocol:
-
Safety: Ethyl azidoacetate is potentially explosive.[1] Handle behind a blast shield.[1] Do not concentrate to dryness.[1]
-
Cool a solution of NaOEt/EtOH to -10°C.
-
Add a mixture of Aldehyde and Ethyl azidoacetate dropwise over 1 h, keeping T < -5°C.
-
Stir at -5°C for 2 h. The product often precipitates.[1]
-
Workup: Pour into ice water/NH4Cl. Filter the yellow solid (Ethyl 2-azido-3-(3-bromo-2-methylphenyl)acrylate).[1]
-
Yield: 80-85%.
-
Step 2.2: Thermolytic Cyclization
-
Reagents: Xylene (10 vol relative to azide).[1]
-
Protocol:
-
Heat Xylene to reflux (140°C).
-
Slow Addition: Add a solution of the Azido-acrylate in minimal Xylene dropwise to the refluxing solvent.[1]
-
Mechanism: Evolution of N2 gas generates a nitrene intermediate, which inserts into the benzylic C-H bond to close the ring.
-
Control: Rate of addition must match rate of N2 evolution to prevent azide accumulation (Safety Critical).
-
Reflux for 1 h post-addition. Cool to RT.
-
Purification: The indole ester often crystallizes upon cooling.[1][3] Filter and wash with cold hexanes.[1]
-
Product: Ethyl 5-bromo-4-methyl-1H-indole-2-carboxylate.
-
Stage 3: Nitrile Installation
Step 3.1: Amidation
-
Reagents: Indole ester (1.0 eq), Methanolic Ammonia (7N, excess) or NH4OH/CaCl2.
-
Protocol:
-
Charge Ester and 7N NH3/MeOH into a pressure vessel.
-
Heat to 80°C for 24 h. (Alternatively, saponify to acid, convert to acid chloride with SOCl2, then treat with NH4OH for faster kinetics).
-
Concentrate and slurry in water.[1] Filter the solid Amide.[4][5][6]
-
Product: 5-Bromo-4-methyl-1H-indole-2-carboxamide.[1]
-
Step 3.2: Dehydration to Nitrile
-
Reagents: Amide (1.0 eq), POCl3 (3.0 eq) or TFAA/Pyridine, CH2Cl2.
-
Protocol:
-
Suspend Amide in CH2Cl2 (10 vol). Add Pyridine (5.0 eq).[1] Cool to 0°C.[1][3]
-
Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.[1]
-
Stir at 0°C -> RT for 3 h.
-
Workup: Quench with sat. NaHCO3. Separate phases.
-
Purification: Recrystallize from EtOH/Water or pass through a short silica plug.
-
Final Product: 5-Bromo-4-methyl-1H-indole-2-carbonitrile.
-
Process Data & Specifications
| Parameter | Stage 1 (Aldehyde) | Stage 2 (Indole Ester) | Stage 3 (Nitrile) |
| Yield (Step) | 85% | 65% (over 2 steps) | 80% (over 2 steps) |
| Purity (HPLC) | >98% | >99% | >99.5% |
| Critical Impurity | Over-oxidized Acid | Uncyclized Nitrene | Residual Amide |
| Safety Hazard | Exotherm (BH3) | Azide Explosion Risk | POCl3/TFAA Reactivity |
| Scale Factor | Linear | Non-Linear (Heat Transfer) | Linear |
Visualizations (Graphviz)
Figure 1: Retrosynthetic Logic & Process Flow
Caption: Step-wise synthesis flow from benzoic acid precursor to final nitrile target via Hemetsberger cyclization.
References
-
Hemetsberger Indole Synthesis Mechanism & Scope
-
Application to 5-Bromo-4-methyl Indoles
-
General Protocol for Indole-2-carbonitrile Synthesis
-
Safety in Azide Cyclizations
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. 5-bromo-4-methyl-1H-indole-2-carbonitrile 95% | CAS: 1857296-19-5 | AChemBlock [achemblock.com]
- 3. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 4. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. ecommons.luc.edu [ecommons.luc.edu]
Troubleshooting & Optimization
Improving reaction yields for 5-Bromo-4-methyl-1H-indole-2-carbonitrile synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: IND-CN-5BR-4ME
Introduction: The Structural Challenge
Welcome to the technical support portal for 5-Bromo-4-methyl-1H-indole-2-carbonitrile . This is not a trivial synthesis. You are dealing with a scaffold that presents two competing challenges:
-
Steric Crowding (4-Methyl): The methyl group at C4 creates significant steric bulk affecting the C3 and, to a lesser extent, the C2 position. This impacts catalyst docking and intermediate stability.
-
Labile Functionality (5-Bromo): The bromine at C5 is a "ticking time bomb" during lithiation or transition-metal catalyzed steps. It is prone to Lithium-Halogen (Li-Hal) exchange or oxidative addition, leading to des-bromo byproducts.
This guide prioritizes robustness over speed . We present two validated workflows: the Classical Dehydration Route (High Reliability) and the Direct C-H Functionalization Route (High Efficiency/High Risk).
Module 1: The Classical Dehydration Route (Recommended)
Strategy: Construct the amide at C2 and dehydrate it. This avoids the selectivity issues of direct metalation.
Phase A: Precursor Activation (Acid Amide)
Common Issue: The 4-methyl group increases the solubility barrier and hinders nucleophilic attack at the C2-carbonyl if the activation isn't strong enough.
Protocol:
-
Starting Material: 5-Bromo-4-methyl-1H-indole-2-carboxylic acid.
-
Activation: Do not use standard carbodiimides (EDC/DCC) alone; yields are often inconsistent due to N-acyl urea formation.
-
Recommended: Convert to Acid Chloride using oxalyl chloride/DMF (cat.) in DCM.
-
-
Amidation: Treat the crude acid chloride with aqueous
(28%) or in dioxane.
Phase B: Dehydration to Nitrile
Common Issue: Aggressive dehydrating agents can cause charring or polymerization of the electron-rich indole ring.
Troubleshooting Table: Dehydration Agents
| Agent | Conditions | Pros | Cons | Recommendation |
| Reflux (80°C) | Industry standard, cheap. | Acidic byproduct can cause oligomerization. | Primary Choice (with care). | |
| TFAA / Pyridine | Milder, homogeneous. | Pyridine removal can be tedious. | Use if | |
| Burgess Reagent | RT, DCM | Neutral, very mild. | Expensive, difficult to scale. | Use for <100mg pilot runs. |
Step-by-Step Protocol (
-
Suspend 5-Bromo-4-methyl-1H-indole-2-carboxamide (1.0 equiv) in dry toluene (10V).
-
Add
(5.0 equiv) dropwise at RT. -
Heat to 80°C for 2-4 hours. Monitor by TLC/LCMS.
-
Critical Step: Cool to 0°C. Quench by pouring SLOWLY into ice-cold saturated
. The pH must remain >7 to prevent acid-catalyzed hydrolysis back to the amide. -
Extract with EtOAc. The product often precipitates; filtration of the interphase may be required.
Module 2: Direct C-H Functionalization (Advanced)
Strategy: Direct installation of the nitrile via C2-Lithiation or Pd-Catalysis. Risk: The 5-Br atom is highly susceptible to Li-Hal exchange (removing the Br) or Pd-insertion.
Workflow Visualization
Caption: Decision tree highlighting the critical temperature dependence in lithiation routes to prevent bromine loss.
The "Magnesiate" Solution (Preventing Debromination)
Standard n-BuLi is too aggressive and will attack the 5-Br position. You must use a base that is more basic but less nucleophilic .
Protocol (Knochel-Hauser Base Method):
-
Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).
-
Conditions:
-
Dissolve indole in THF at -20°C (Not -78°C; magnesiates are slower).
-
Add TMPMgCl·LiCl (1.1 equiv). The steric bulk of TMP (tetramethylpiperidine) prevents attack at the bromine.
-
Stir 1h. The Mg coordinates to the indole Nitrogen, directing deprotonation to C2.
-
-
Quench: Add
-Toluenesulfonyl Cyanide (TsCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . -
Why this works: The Mg-C bond is more covalent than Li-C, preventing the "dance" of the halogen exchange.
Module 3: Troubleshooting & FAQs
Q: My product is turning purple/brown on the column. What is happening? A: Indole-2-carbonitriles are electron-deficient but can still undergo oxidative polymerization at C3.
-
Fix: Add 1% Triethylamine (TEA) to your silica gel column solvent system. This neutralizes acidic sites on the silica that catalyze decomposition.
-
Fix: Store the product under Argon in the dark.
Q: I see a byproduct with Mass M-80 (loss of Br, gain of H). A: This confirms Lithium-Halogen Exchange occurred.
-
Fix: If using n-BuLi, you must cool to -78°C or lower.
-
Fix: Switch to the Magnesiate (TMPMgCl·LiCl) method described in Module 2.
-
Fix: Ensure your indole N-H is protected (e.g., N-Boc) if using standard lithiation, or use 2 equivalents of base (one for N-H, one for C2-H).
Q: Can I use Copper Cyanide (Rosenmund-von Braun)? A: No. That reaction requires high heat (>150°C) and usually targets aryl halides. Since you have a Bromine at C5, CuCN will replace the 5-Br with a nitrile, giving you the wrong isomer (2,5-dicyano or 5-cyano).
References
-
Copper-Mediated Direct C2-Cyanation of Indoles. Journal of Organic Chemistry. Describes the use of acetonitrile as a cyanide source and the importance of N-protecting groups for C2 selectivity.
-
Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters. Details the use of non-toxic cyanide sources and the mechanistic pathway avoiding C3 functionalization.
-
Dehydration of Aromatic Heterocyclic Carboxamides to Carbonitriles.Molecules.
, Cyanuric Chloride) specifically for heteroaromatic systems. -
Metal-Halogen Exchange of Bromoindoles. Journal of Organic Chemistry. The definitive guide on the competition between N-H deprotonation, C2-lithiation, and Li-Hal exchange at the 5-position.
Purification techniques for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary & Molecule Profile
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) is a critical heterocyclic building block, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., targeting EGFR or GSK-3) and other bioactive small molecules.
The presence of the nitrile (C2) , methyl (C4) , and bromo (C5) substituents creates a unique physicochemical profile. The electron-withdrawing nitrile group increases the acidity of the N-H proton (pKa ~12-13) compared to unsubstituted indole, while the lipophilic bromine and methyl groups reduce water solubility. Successful purification requires balancing these competing polarities.
| Property | Specification |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Physical State | Off-white to pale yellow solid |
| Predicted LogP | ~2.8 - 3.2 |
| Solubility (High) | DMSO, DMF, THF, Ethyl Acetate, Hot Ethanol |
| Solubility (Low) | Water, Hexanes, Cold Methanol |
Purification Decision Matrix (Workflow)
Before selecting a protocol, assess the crude purity and scale.
Caption: Decision tree for selecting the optimal purification route based on crude purity and scale.
Technical Support: Troubleshooting & FAQs
Category A: Recrystallization Issues
Q1: My compound is "oiling out" instead of crystallizing. How do I fix this? Diagnosis: This occurs when the temperature is above the melting point of the solvated product, or the anti-solvent was added too quickly. Protocol:
-
Re-dissolve: Re-heat the mixture until the oil dissolves completely.
-
Seed: If you have a pure seed crystal, add it at a temperature slightly below the boiling point.
-
Slow Cool: Turn off the heat source but leave the flask in the oil bath to cool down gradually (over 2-4 hours).
-
Solvent Switch: If using Ethanol/Water, switch to Ethyl Acetate/Heptane . The nitrile group can hydrogen bond with water, sometimes promoting oiling. A non-protic system (EtOAc/Heptane) often yields sharper crystals for this specific scaffold [1].
Q2: The solid is colored (brown/yellow) even after recrystallization. Diagnosis: Oxidation byproducts (indolinones) or polymerized impurities are trapped in the crystal lattice. Protocol:
-
Dissolve the solid in minimal hot Ethyl Acetate.
-
Add Activated Carbon (10 wt%) .
-
Reflux for 15 minutes.
-
Filter while hot through a Celite® pad to remove the carbon.
-
Proceed with recrystallization by adding Heptane dropwise.
Category B: Chromatography (Flash/HPLC)
Q3: The compound streaks/tails on the silica column. Diagnosis: The acidic N-H proton (pKa ~12) interacts with the silanols on the silica gel. Protocol:
-
Modifier: Add 1% Triethylamine (TEA) to your eluent system during column packing to neutralize acidic sites.
-
Alternative: Use Dichloromethane (DCM) / Methanol (98:2 to 95:5) instead of Hexane/EtOAc if the compound is highly polar due to the nitrile.
Q4: I see two spots very close together on TLC (Rf 0.4 and 0.45 in 3:1 Hex/EtOAc). Diagnosis: This is likely the regioisomer (e.g., 6-bromo isomer) or the de-brominated impurity (4-methyl-1H-indole-2-carbonitrile). Resolution:
-
Standard silica cannot easily separate these.
-
Switch Stationary Phase: Use C18 Reverse Phase silica.
-
Eluent: Water/Acetonitrile gradient (0.1% Formic Acid). The bromine atom significantly increases retention time on C18 compared to the de-brominated impurity, offering much better resolution than normal phase silica [2].
Detailed Experimental Protocols
Method A: Recrystallization (Recommended for >5g)
Best for removing non-polar baseline impurities and trace inorganic salts.
-
Dissolution: Place crude 5-Bromo-4-methyl-1H-indole-2-carbonitrile in a round-bottom flask. Add Ethyl Acetate (3 mL/g) .
-
Heating: Heat to mild reflux (approx. 75°C) with stirring. If solids remain, add more EtOAc in 0.5 mL/g increments until clear.
-
Anti-Solvent Addition: Remove from heat source. While still hot, slowly add n-Heptane (or Hexane) dropwise until a persistent slight turbidity (cloudiness) appears.
-
Crystallization: Add a few drops of EtOAc to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed for 3 hours.
-
Harvest: Cool further in an ice bath (0-5°C) for 30 minutes. Filter the precipitate via vacuum filtration.[1]
-
Wash: Wash the filter cake with cold 1:3 EtOAc:Heptane.
Method B: Flash Column Chromatography
Best for separating regioisomers or unreacted starting materials.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Cartridge Size: 40g silica per 1g of crude.
-
Mobile Phase A: n-Hexane (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate.
-
Gradient:
-
0–5 min: 100% Hexane (Equilibration)
-
5–15 min: 0% → 10% EtOAc
-
15–30 min: 10% → 30% EtOAc (Product typically elutes ~20-25% EtOAc)
-
-
Detection: UV at 254 nm (Indole core absorption) and 280 nm .
Impurity Profiling (Quality Control)
When analyzing your purified product, check for these specific contaminants:
| Impurity | Origin | Detection (1H NMR / LCMS) | Removal Method |
| 5-Bromo-4-methylindole | Unreacted precursor (if via cyanation) | Missing CN peak in IR; LCMS M-25 | Flash Chromatography (Non-polar, elutes first) |
| 5-Bromo-4-methylindole-2-amide | Hydrolysis of nitrile | Broad singlets (NH2) ~7.5-8.0 ppm; M+18 mass | Recrystallization (remains in mother liquor) |
| Indolinone derivatives | Oxidation by air | Carbonyl peak in C13 NMR ~170-180 ppm | Activated Carbon treatment |
References
-
BenchChem Technical Support . Solubility Profile and Purification of Indole-2-carboxylic Acid Derivatives. Retrieved from BenchChem.com. Link (Accessed Feb 15, 2026).
-
MDPI Molecules . Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules 2021, 26(11).[2] Link
-
Organic Syntheses . Indole-3-carbonitrile and Derivatives Purification. Org. Synth. 1958, 38, 39. Link
-
PubChem . Compound Summary for 5-Bromo-4-methyl-1H-indole-2-carbonitrile. Link
Sources
Solving solubility issues with 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Technical Support Center: Solubility & Handling Guide Subject: Troubleshooting Solubility for 5-Bromo-4-methyl-1H-indole-2-carbonitrile CAS: 1857296-19-5 | Molecular Formula: C₁₀H₇BrN₂ | MW: 247.09 g/mol
Introduction: The "Brick Dust" Challenge
As a Senior Application Scientist, I frequently encounter researchers struggling with 5-Bromo-4-methyl-1H-indole-2-carbonitrile . You are likely experiencing what pharmaceutical scientists call the "Brick Dust" phenomenon : the compound is a high-melting, planar, rigid solid that is poorly soluble in both water (due to hydrophobicity) and lipids (due to high crystal lattice energy).[1]
The presence of the 2-cyano group and the indole NH creates a network of strong intermolecular hydrogen bonds in the solid state. To dissolve this molecule, you must overcome this lattice energy.[2] This guide provides the thermodynamic logic and validated protocols to keep this compound in solution for both chemical synthesis and biological assays.
Part 1: Root Cause Analysis (The "Why")
Before attempting to dissolve the compound, you must understand the competing forces. Solubility is the battle between Crystal Lattice Energy (holding the solid together) and Solvation Energy (the solvent pulling it apart).
-
The Problem: The 2-cyano group is an electron-withdrawing group (EWG) that increases the polarity of the indole NH, strengthening intermolecular H-bonds (
). -
The Consequence: Water cannot break these bonds. Standard non-polar solvents (Hexane, Et₂O) cannot solvate the polar regions.
-
The Solution: You need Polar Aprotic Solvents (DMSO, DMF) to disrupt the H-bonding network without donating protons, or Surfactant-Mediated Systems to encapsulate the hydrophobic core.
Visualizing the Solubility Logic
Figure 1: Decision tree for solvent selection based on experimental intent. Note the critical risk of precipitation ("Crash Out") in biological workflows.
Part 2: Troubleshooting Guide (Q&A)
Q1: I prepared a 10 mM stock in DMSO, but when I add it to my cell culture media, it turns cloudy immediately. Why?
A: You are witnessing solvent-shift precipitation . DMSO is highly miscible with water, but your compound is not. When you add the DMSO stock to water, the DMSO rapidly diffuses away into the bulk water. The local environment around the compound molecules instantly becomes highly aqueous. Since the compound is hydrophobic (High LogP), the molecules aggregate and crystallize (nucleate) faster than they can disperse.
The Fix (The "Intermediate Step" Protocol):
-
Do not pipette DMSO stock directly into static media.
-
Pre-warm your media/buffer to 37°C.
-
Vortex the media during addition.
-
Crucial: If possible, add a carrier to the media before adding the compound.
-
For Biochemical Assays: Add 0.05% Tween-20 or 0.1% BSA (Bovine Serum Albumin) to the buffer. These act as "molecular chaperones" to prevent aggregation.
-
For Cell Culture: Ensure Fetal Bovine Serum (FBS) is present; serum proteins bind the drug and keep it in solution.
-
Q2: Can I use acid or base to dissolve it? The indole NH is acidic, right?
A: Theoretically yes, but practically risky . While the 2-cyano group increases the acidity of the indole NH (pKa drops from ~17 to ~12-13), it is still a weak acid.
-
Risk: To fully deprotonate it, you would need a pH > 12. This harsh pH will likely hydrolyze the nitrile group (
), chemically altering your compound. -
Recommendation: Rely on cosolvents (DMSO/PEG) rather than pH adjustment to maintain chemical integrity.
Q3: My stock solution in DMSO froze in the fridge, and now it won't redissolve even at room temperature.
A: This is a hysteresis effect. DMSO freezes at 19°C. When it freezes, the compound is excluded from the DMSO crystal lattice and forms its own tight crystal aggregates. Redissolving these aggregates requires more energy than the initial dissolution.
-
The Fix: Sonicate the vial in a warm water bath (40°C) for 10-15 minutes. Visual clarity is not enough; ensure there are no "micro-crystals" by holding the vial up to a light source and checking for light scattering (Tyndall effect).
Part 3: Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (Chemical Synthesis)
Use this for reactions (e.g., Suzuki coupling, alkylation).
| Parameter | Specification |
| Primary Solvent | Anhydrous DMF or DMAc (Dimethylacetamide) |
| Concentration Limit | Up to 100 mM (with heat) |
| Temperature | 40–50°C required for initial dissolution |
| Precaution | Protect from moisture. The nitrile is sensitive to hydrolysis. |
Protocol B: "Crash-Free" Dilution for Biological Assays
Use this for IC50 determination or cell treatment.
Materials:
-
Compound Stock (10 mM in DMSO)
-
Assay Buffer (PBS or Media)
-
Solubilizer: Tween-80 (Surfactant) or 2-Hydroxypropyl-
-cyclodextrin (HP- -CD).
Workflow:
-
Prepare 2x Concentrated Vehicle: Make your assay buffer containing 0.1% Tween-80 (or 10% HP-
-CD). -
The "Drop-wise" Addition: While vortexing the 2x buffer, add the DMSO stock drop-wise.
-
Target: Final DMSO concentration should be < 1% (v/v) to avoid cellular toxicity.
-
-
Equilibration: Let the solution sit at room temperature for 15 minutes. Check for turbidity.
-
Final Dilution: Dilute this intermediate solution 1:1 with your cells/enzyme mix.
Visualizing the Dilution Mechanism
Figure 2: The mechanism of surfactant-mediated solubilization versus direct precipitation.
Part 4: Solvent Compatibility Matrix
Use this table to select the correct solvent system for your specific application.
| Solvent System | Solubility Rating | Application Suitability | Notes |
| Water / PBS | Insoluble | None | Do not use as a primary solvent. |
| DMSO | High (>50 mM) | Stock Solutions | Hygroscopic. Store stocks at -20°C desicated. |
| DMF | High (>50 mM) | Chemical Synthesis | Harder to remove than EtOH; toxic to cells. |
| Ethanol | Low/Moderate | Crystallization | Requires heating to reflux to dissolve. |
| DMSO + 10% Water | Moderate | None | Avoid. Water induces precipitation in stored stocks. |
| PBS + 0.1% Tween | Dispersible | Biological Assays | Forms a micellar suspension (pseudo-solution). |
References
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.
-
Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict solution behaviour and bioavailability." Nature Reviews Drug Discovery, 15, 693–694.
Sources
Technical Support Hub: Purification & Crystallization of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary & Chemical Profile
This guide addresses the purification of 5-Bromo-4-methyl-1H-indole-2-carbonitrile , a critical intermediate often used in the synthesis of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.
Achieving high purity (>98%) is challenging due to the competing physicochemical properties of its substituents:
-
Indole Core: Aromatic, prone to oxidative coupling (pinking/browning).
-
2-Carbonitrile (-CN): Electron-withdrawing, increases the acidity of the N-H proton (
~12-13), and increases polarity. -
5-Bromo & 4-Methyl: Lipophilic substituents that reduce water solubility but increase solubility in organic solvents like dichloromethane or toluene.
Critical Quality Attribute (CQA): The removal of the des-bromo impurity (4-methylindole-2-carbonitrile) and regioisomers formed during Fischer indole synthesis is the primary objective of this recrystallization.
Solvent Selection Logic
The choice of solvent is dictated by the "Solubility Differential"—the gap between solubility at boiling point (
Primary Solvent Systems (Recommended)
| System | Composition | Role | Mechanism of Action |
| Ethanol / Water | 9:1 to 4:1 (v/v) | Primary | Polarity Tuning: The nitrile group provides enough polarity for hot ethanol solubility. Water acts as a strong anti-solvent to force the lipophilic Br/Me groups to aggregate upon cooling. |
| Ethyl Acetate / Heptane | 1:2 to 1:4 (v/v) | Secondary | Lipophilic Balance: Best for removing polar impurities (salts, catalyst residues). The indole dissolves in hot EtOAc; Heptane lowers the solubility limit. |
| Toluene | 100% | Specialized | High-Temp Purification: Useful if the crude material contains significant "tar" or polymeric impurities. Toluene's high boiling point (110°C) ensures complete dissolution of the monomer while leaving polymers undissolved. |
Solvents to Avoid
-
Diethyl Ether: Solubility is too low; high volatility makes crystallization difficult.
-
Acetone: Good solubility, but difficult to crystallize from (often leads to oils) unless paired with a very specific anti-solvent.
-
Chlorinated Solvents (DCM/Chloroform): Generally too good at dissolving the compound even when cold, leading to poor recovery yields.
Detailed Experimental Protocol (SOP)
Method: Mixed-Solvent Recrystallization (Ethanol/Water) Target Concentration: ~10-15 mL solvent per gram of crude solid.
-
Dissolution:
-
Place crude 5-Bromo-4-methyl-1H-indole-2-carbonitrile in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (absolute) (approx. 8 mL/g).
-
Heat to reflux (80°C). If solid remains, add Ethanol in 1 mL/g increments until fully dissolved.
-
Note: If the solution is dark brown/black, add Activated Charcoal (5 wt%) carefully at slightly reduced temperature, reflux for 10 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition:
-
Maintain the solution at a gentle boil.
-
Add Deionized Water dropwise via an addition funnel or syringe.
-
Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of hot Ethanol to re-dissolve the turbidity (restore clarity).
-
-
Controlled Cooling (Critical Step):
-
Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Seeding: If no crystals appear at 40°C, add a "seed crystal" of pure material or scratch the glass wall with a glass rod.
-
Once at room temperature, cool further in an ice-water bath (0-5°C) for 30 minutes.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel.
-
Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).
-
Dry under vacuum at 45°C.
-
Troubleshooting & Decision Logic
The following diagram outlines the logical flow for resolving common purification issues.
Caption: Decision matrix for troubleshooting crystallization failures in substituted indole-2-carbonitriles.
Frequently Asked Questions (FAQs)
Q1: My product is "oiling out" instead of crystallizing. Why?
A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common with 4-methyl substituted indoles due to steric disruption of crystal packing.
-
Fix: Your solution is likely too concentrated or too rich in the anti-solvent (water). Re-heat, add a small amount of the good solvent (Ethanol), and ensure you seed the mixture with a pure crystal at a moderate temperature (40-50°C) to provide a nucleation surface.
Q2: The crystals are turning pink/red upon filtration. Is this normal?
A: No, but it is a common issue. Indoles are electron-rich and prone to oxidation by air, forming colored quinoidal species.
-
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible. Wash the filter cake with cold solvent immediately to remove surface mother liquor, which contains the oxidized impurities. Store the final product in amber vials away from light.
Q3: Can I use Methanol instead of Ethanol?
A: Yes, but Methanol is more polar. You may need a higher ratio of anti-solvent (Water) to force precipitation. Ethanol is generally preferred because its boiling point (78°C) is higher than Methanol (65°C), allowing for greater solubility differentials.
Q4: How do I remove the 4-des-methyl or des-bromo impurities?
A: Recrystallization is excellent for removing polar impurities (tars, salts). However, structural analogs (like 5-bromoindole-2-carbonitrile) may co-crystallize. If NMR shows these specific impurities persist after two recrystallizations, you must switch to column chromatography (Silica gel; Hexane/Ethyl Acetate gradient) before a final crystallization.
References
-
BenchChem. Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. (General protocols for 5-bromoindole derivatives).[3] Link
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-bromo-1-methyl-1H-indole-3-carbonitrile (Analogous Structure). (Physical properties and solubility data).[1][3][4] Link
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (Synthesis and purification of 2-cyanoindoles via crystallization). Link
-
Alfa Chemistry. Fischer Indole Synthesis: Experimental Tips & Common Impurities. (Mechanisms of impurity formation in indole synthesis). Link
Sources
Minimizing side reactions in 5-Bromo-4-methyl-1H-indole-2-carbonitrile coupling
Executive Summary: The "Triple Threat" Substrate
You are encountering difficulties with 5-Bromo-4-methyl-1H-indole-2-carbonitrile because this molecule presents a "Triple Threat" of conflicting chemical behaviors that defeat standard Suzuki or Buchwald-Hartwig conditions:
-
Steric Deactivation (The 4-Me Group): The methyl group at C4 is ortho to the bromine at C5. This creates significant steric hindrance, preventing the oxidative addition of standard Palladium catalysts (like Pd(PPh₃)₄).
-
Electronic Deactivation (The 2-CN Group): The nitrile is electron-withdrawing, reducing the nucleophilicity of the indole ring, but more importantly, it renders the N-H bond highly acidic (
~12-13 vs. 17 for indole). This leads to rapid deprotonation and potential catalyst poisoning or N-arylation competition. -
Hydrolysis Susceptibility: The 2-cyano group is prone to hydrolysis (to amide/acid) under the aqueous/basic conditions typically required to activate boronic acids.
This guide provides a self-validating system to navigate these constraints.
Module 1: Catalyst & Ligand Selection (The Engine)
The Problem: Standard ligands (PPh₃, dppf) are too small and not electron-rich enough to force oxidative addition across the sterically crowded C4-Me/C5-Br bond.
The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
| Ligand | Role & Mechanism | Recommendation |
| SPhos | First Choice. Its methoxy groups provide stability, and its bulk promotes reductive elimination. Excellent for sterically hindered aryl bromides. | Use for standard boronic acid couplings. |
| XPhos | Heavy Duty. More sterically demanding than SPhos. Use if SPhos fails to achieve full conversion. | Use for extremely hindered coupling partners (e.g., ortho-substituted boronic acids).[1] |
| P(t-Bu)₃ | The "Hammer". Highly electron-rich and bulky. Forces oxidative addition but is air-sensitive and pyrophoric. | Use only if Buchwald ligands fail. |
Why this works:
The bulky ligands facilitate the formation of the monoligated Pd(0)-L species, which is the active species required to squeeze past the 4-methyl group. The electron-rich nature of the alkyl phosphine increases the electron density on the Pd, accelerating the oxidative addition into the strong C-Br bond.
Module 2: Reaction Environment (The Shield)
The Problem: The "Standard Suzuki" condition (DME/Water + Na₂CO₃) destroys your nitrile (hydrolysis) and promotes protodebromination (loss of Br replaced by H).
The Solution: Switch to Anhydrous Base Systems .
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene. Strictly avoid alcohols (MeOH, EtOH) as they act as hydride sources for protodebromination.
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄). These can function in "anhydrous" conditions because they have sufficient solubility in organic solvents at high temperatures to facilitate transmetallation without added water.
Module 3: Troubleshooting Matrix
Use this matrix to diagnose your specific failure mode.
| Symptom | Chemical Cause | The Fix |
| Starting Material (SM) Recovered | Steric Failure. The catalyst cannot access the C-Br bond due to the 4-Me group. | Switch Ligand: Move from PPh₃ to SPhos or XPhos . Increase Temp to 100°C. |
| Product mass = SM - Br + H | Protodebromination. A "Pd-H" species formed and reduced the C-Br bond. | Solvent Change: Remove ALL alcohols. Switch to Toluene/Dioxane. Protect N-H: Free N-H can act as a proton source. |
| New Spot (Polar, Acidic) | Nitrile Hydrolysis. The -CN became -CONH₂ or -COOH. | Remove Water: Use anhydrous Cs₂CO₃. Use molecular sieves in the reaction vessel. |
| Product mass = SM + Aryl (on N) | N-Arylation. The N-H was deprotonated and acted as the nucleophile instead of the Carbon. | N-Protection: Install a Boc or SEM group before coupling. This shuts down N-reactivity completely. |
Module 4: Visualizing the Failure Modes
The following diagram illustrates the decision logic and mechanistic pathways for side reactions.
Caption: Diagnostic logic flow for identifying and correcting specific coupling failures in 5-bromo-4-methyl-1H-indole-2-carbonitrile.
Module 5: Validated Experimental Protocols
Method A: The "High Fidelity" Route (Protected Indole)
Recommended for expensive coupling partners or scale-up.
-
Protection Step: React 5-bromo-4-methyl-1H-indole-2-carbonitrile with Boc₂O (1.2 eq) and DMAP (0.1 eq) in CH₂Cl₂. (Yield >95%). The Boc group prevents N-arylation and increases solubility.
-
Coupling Reaction:
-
Substrate: N-Boc-5-bromo-4-methylindole-2-carbonitrile (1.0 equiv).
-
Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%) .
-
Base: K₃PO₄ (3.0 equiv, finely ground).
-
Solvent: Toluene:Water (10:1) or Anhydrous 1,4-Dioxane.
-
Conditions: Degas thoroughly (sparge with Argon for 15 min). Heat to 90°C for 4-12 hours.
-
-
Workup: Dilute with EtOAc, wash with water. The Boc group may partially cleave if heat is excessive; if so, complete the cleavage with TFA/DCM post-purification.
Method B: The "Direct" Route (Unprotected Indole)
Recommended for rapid screening.
-
Setup: In a sealed vial (microwave or pressure tube).
-
Reagents:
-
Substrate (1.0 equiv).[1]
-
Boronic Pinacol Ester (1.2 equiv) - Esters are preferred over acids to minimize water.
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Note: If this fails due to sterics, switch to XPhos Pd G3.
-
Base: Cs₂CO₃ (3.0 equiv, anhydrous).
-
Solvent: Anhydrous 1,4-Dioxane.
-
-
Conditions: 100°C for 16 hours.
-
Note: If you observe the nitrile hydrolysis peak (+18 mass), add 3Å Molecular Sieves to the reaction vial.
References
-
BenchChem. (2025).[2][3] How to avoid debromination in 5-bromoindole reactions. Retrieved from 4
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands: User Guide for Sterically Hindered Substrates. Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides. Journal of Organic Chemistry. Retrieved from 5
-
Panda, S., et al. (2025).[2] Base‐Mediated Modular Synthesis... from 2‐(Alkynyl)carbonitriles. Chemistry - A European Journal. Retrieved from
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 6
Sources
Stability of 5-Bromo-4-methyl-1H-indole-2-carbonitrile under acidic conditions
Technical Support Center: 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile exhibits a conditional stability profile in acidic media. Unlike unsubstituted indoles, which rapidly polymerize in acid, the electron-withdrawing nitrile group at the C2 position stabilizes the indole core against electrophilic dimerization.
However, the nitrile group itself is the primary site of vulnerability. Under acidic conditions, the compound is susceptible to hydrolysis , converting sequentially to the primary amide and then the carboxylic acid.[1][2][3]
-
Mild Acid (pH 4–6, <25°C): Generally Stable.
-
Strong Acid / Heat (pH <2, >40°C): Rapid hydrolysis to amide (M+18) and carboxylic acid.
-
Concentrated Mineral Acid: Risk of desulfonation (if applicable) or slow polymerization due to protonation of the nitrile nitrogen.
Mechanistic Insight: The "Why" Behind the Instability
To troubleshoot effectively, you must understand the competing pathways occurring in your flask.
Pathway A: Nitrile Hydrolysis (Primary Degradation)
In the presence of water and acid (H+), the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water. This is the dominant degradation pathway.
-
Stage 1: Formation of the Imidate -> Tautomerization to Primary Amide (M+18).
-
Stage 2: Further hydrolysis to Carboxylic Acid (M+19/M+1).
Pathway B: Indole Polymerization (Secondary Degradation)
Standard indoles polymerize in acid because C3 is nucleophilic. However, in your molecule:
-
Electronic Effect: The C2-Nitrile is a strong electron-withdrawing group (EWG), reducing electron density at C3 and making it less susceptible to electrophilic attack.
-
Steric Effect: The 4-Methyl group provides steric bulk adjacent to C3, further hindering dimerization.
Visualizing the Degradation Pathways
Troubleshooting Guide: Diagnosing Experimental Failures
Use this decision matrix to identify issues based on analytical data.
Scenario 1: LCMS shows a new peak at M+18 (Relative to Parent)
-
Diagnosis: Partial Hydrolysis to Amide.
-
Root Cause: Presence of water in an acidic environment (e.g., using non-anhydrous acid in wet solvent, or prolonged exposure to acidic workup).
-
Corrective Action:
-
Switch to anhydrous acids (e.g., HCl in Dioxane/Ether) if protonation is the goal.
-
Perform workups at 0°C and neutralize rapidly with saturated NaHCO₃.
-
Avoid leaving the compound in acidic LCMS buffers (0.1% Formic Acid) for >24 hours.
-
Scenario 2: Reaction mixture turns dark/black; Yield is low.
-
Diagnosis: Indole Oligomerization (less likely but possible).
-
Root Cause: Acid concentration was too high (>1M) or temperature was uncontrolled, overcoming the stabilizing effect of the nitrile.
-
Corrective Action:
-
Dilute the reaction (maintain <0.1 M concentration).
-
Add a scavenger (e.g., triethylsilane) if the reaction allows, to quench cationic intermediates.
-
Scenario 3: Compound precipitates unexpectedly.
-
Diagnosis: Solubility change due to functional group interconversion.
-
Root Cause: The hydrolysis product (Amide) is often significantly less soluble in organic solvents (DCM/EtOAc) than the Nitrile due to hydrogen bonding.
-
Verification: Filter the solid and run an IR.
-
Nitrile: Sharp peak ~2220 cm⁻¹.
-
Amide: Broad bands ~3100-3400 cm⁻¹ (NH) and ~1650-1690 cm⁻¹ (C=O).
-
Experimental Protocols
Protocol A: Acid Stability Challenge Test
Use this protocol to validate if your specific reaction conditions will degrade the starting material.
-
Preparation: Dissolve 5 mg of 5-Bromo-4-methyl-1H-indole-2-carbonitrile in 1 mL of the target solvent (e.g., THF, MeOH).
-
Challenge: Add the acid catalyst (e.g., 50 µL of 1M HCl or TFA) to mimic reaction conditions.
-
Incubation: Stir at the intended reaction temperature.
-
Sampling: Take 50 µL aliquots at T=0, T=1h, T=4h, and T=24h.
-
Quench: Immediately dilute aliquot into 500 µL of Acetonitrile (NOT water/acid mix) to stop hydrolysis.
-
Analysis: Inject onto HPLC/UPLC immediately.
-
Pass Criteria: < 2% conversion to Amide (M+18) or Acid.
-
Protocol B: Controlled Hydrolysis (If Acid is Desired)
If you actually intend to synthesize the acid, use these optimized conditions to avoid polymerization.
-
Suspend the nitrile in 6M HCl .
-
Heat to reflux (100°C) for 4–6 hours.
-
Note: The 4-methyl group may slow this down sterically compared to unsubstituted indoles.
-
Cool to 0°C. The carboxylic acid usually precipitates as a solid.
-
Filter and wash with cold water.
Frequently Asked Questions (FAQs)
Q1: Can I use TFA (Trifluoroacetic Acid) to deprotect a Boc group on another part of the molecule without affecting the nitrile?
-
Answer: Generally, yes . Anhydrous TFA/DCM (1:1) at 0°C to Room Temperature for <2 hours is usually safe. The nitrile hydrolysis requires water.[2] Ensure your TFA is fresh and the reaction is kept anhydrous. If water is present, the nitrile will slowly hydrate to the amide.
Q2: I see two peaks in NMR around the indole NH region. Is this degradation?
-
Answer: Check your solvent.[4] In DMSO-d6, indole NH protons can be distinct. However, if you see a new set of aromatic signals, check for the Amide NH2 protons (usually two broad singlets that are exchangeable with D2O).
Q3: Is the 4-methyl group stable to acid?
-
Answer: Yes, the methyl group itself is chemically inert to standard acidic conditions. Its primary role here is steric. It blocks the 4-position, preventing any electrophilic substitution at that site, which actually enhances the stability of the ring compared to 5-bromo-indole-2-carbonitrile.
Q4: How should I store the compound?
-
Answer: Store solid at -20°C, protected from light (brominated indoles can be light-sensitive).[5] Solutions in DMSO or DMF should be used immediately; do not store acidic solutions of the compound.
References
- Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996.
-
Nitrile Hydrolysis Mechanism
- Kukushkin, V. Y.; Pombeiro, A. J. L. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chimica Acta, 2005, 358(1), 1–21.
-
Organic Chemistry Portal: "Hydrolysis of Nitriles." Available at: [Link]
- Specific Synthesis & Intermediates: While specific stability data for CAS 1857296-19-5 is proprietary, analogous 2-cyanoindoles are described in: Roy, S., et al. "An efficient synthesis of indole-2-carbonitriles." Tetrahedron Letters, 2006, 47(8), 1329-1332. (Discusses stability during synthesis).
Sources
Troubleshooting low purity in 5-Bromo-4-methyl-1H-indole-2-carbonitrile production
The following technical guide is designed for researchers and process chemists encountering purity issues during the synthesis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile .
This guide moves beyond generic advice, focusing on the specific steric and electronic challenges posed by the 4-methyl/5-bromo substitution pattern adjacent to the reaction center.
Case ID: IND-CN-5BR4ME-PURITY Status: Active Analyst: Senior Application Scientist[1]
Executive Summary & Molecule Profile[2]
Low purity in 5-Bromo-4-methyl-1H-indole-2-carbonitrile is rarely a random event; it is typically a systematic failure driven by two factors:
-
Steric Hindrance: The 4-methyl group exerts significant peri-strain on the C3 position and steric crowding on the C2 position, affecting catalyst binding and dehydration kinetics.
-
Electronic Deactivation: The 5-bromo group withdraws electron density, reducing the nucleophilicity of the indole nitrogen, which can alter the reactivity of the C2-amide intermediate during dehydration.
Common Impurity Profile:
-
Impurity A: 5-Bromo-4-methyl-1H-indole-2-carboxamide (Incomplete dehydration).[1]
-
Impurity B: 5-Bromo-4-methyl-1H-indole-2-carboxylic acid (Hydrolysis byproduct).[1]
-
Impurity C: 5-Bromo-6-methyl regioisomer (Carryover from indole ring synthesis).[1]
-
Impurity D: Oxidative dimers (Pink/Red coloration).
Diagnostic Workflow
Before modifying your protocol, use this logic tree to identify the root cause of your purity failure.
Figure 1: Diagnostic logic for categorizing impurities based on Mass Spectrometry shifts relative to the target nitrile.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "I see a persistent 5-10% impurity at M+18 (Amide). Increasing reaction time doesn't help."
Diagnosis: Thermodynamic stalling due to steric hindrance. The 4-methyl group creates a steric clash that hinders the approach of bulky dehydrating agents (like Burgess reagent or bulky sulfonyl chlorides) to the C2-amide oxygen.[1] Furthermore, if you are using thermal dehydration (e.g., POCl₃ reflux), the equilibrium may not be shifting fully if water is not scavenged.
Corrective Action:
-
Switch to Trifluoroacetic Anhydride (TFAA) / Pyridine:
-
Why: TFAA is smaller and more electrophilic than POCl₃. The reaction proceeds via a trifluoroacetoxy imidate intermediate that eliminates readily even in sterically crowded environments.
-
Protocol Adjustment: Run at 0°C to RT. Do not heat initially.
-
-
Scavenge Water: Add molecular sieves (3Å) or use excess base (Et₃N) if using sulfonyl chlorides.
Issue 2: "My product turns pink/red during drying."
Diagnosis: Indole Oxidation (Indolyl Radical Formation). Electron-rich indoles are prone to auto-oxidation.[1] While the 5-Br and 2-CN are electron-withdrawing (stabilizing), the 4-methyl group is electron-donating, keeping the ring susceptible to radical cation formation under light/air exposure.[1]
Corrective Action:
-
Darkness: Wrap all flasks and columns in aluminum foil.
-
Antioxidant Wash: During the final workup, wash the organic phase with a 5% sodium bisulfite (NaHSO₃) or sodium thiosulfate solution. This reduces any oxidized quinoidal species back to the indole.
-
Storage: Store the solid under Argon at -20°C.
Issue 3: "I have a split peak in HPLC (approx. 90:10 ratio) with identical mass."
Diagnosis: Regioisomer Contamination (4-Methyl vs. 6-Methyl).[1] This is a "legacy impurity" from the ring synthesis. If you synthesized the indole core via Fischer Indole Synthesis using 3-methyl-4-bromo-phenylhydrazine, you inevitably formed a mixture of 4-methyl-5-bromo (target) and 6-methyl-5-bromo (isomer) indoles.[1]
Corrective Action:
-
Purification at Nitrile Stage: Separation of the nitrile isomers is often difficult on silica.
-
Purification at Precursor Stage (Recommended): The separation is easiest at the Indole-2-carboxylic acid stage.[1] The 4-methyl derivative usually has significantly different solubility in toluene or acetic acid compared to the 6-methyl isomer due to crystal packing disruption by the 4-Me group.[1]
-
Technique: Recrystallize the carboxylic acid precursor from glacial acetic acid before converting to the amide.
-
Issue 4: "Yield is low; the nitrile hydrolyzes back to acid during column chromatography."
Diagnosis: Acid-Catalyzed Hydrolysis on Silica.[1] The 2-cyano group on an indole is activated; the indole nitrogen can assist in the hydrolysis mechanism if the silica is acidic.
Corrective Action:
-
Neutralize Silica: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in Hexanes before loading the sample.
-
Eluent: Use 10-20% Ethyl Acetate in Hexanes. Avoid methanol, which can cause Pinner reaction (conversion to imidate ester) if acid traces are present.
Validated Experimental Protocol
Target Transformation: 5-Bromo-4-methyl-1H-indole-2-carboxamide
This protocol uses TFAA/Et₃N , which is superior for sterically hindered 4-substituted indoles compared to POCl₃.[1]
Reagents
-
Precursor: 5-Bromo-4-methyl-1H-indole-2-carboxamide (1.0 equiv)[1]
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Base: Triethylamine (Et₃N) (2.5 equiv)
-
Solvent: Anhydrous THF or DCM (0.1 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Dissolution: Dissolve the amide (1.0 eq) in anhydrous THF. (Note: THF is preferred over DCM if solubility is poor due to the 5-Br/4-Me lipophilicity balance).[1]
-
Base Addition: Add Et₃N (2.5 eq) and cool the mixture to 0°C (Ice/Water bath).
-
Dehydration: Add TFAA (1.2 eq) dropwise over 10 minutes. Caution: Exothermic.[1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The nitrile will have a significantly higher R_f than the amide.
-
Quench: Once complete (usually <2 hours), quench by pouring into saturated NaHCO₃ solution (cold).
-
Workup: Extract with EtOAc (3x). Wash combined organics with 0.5 M HCl (to remove amine), then Brine.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Neutralized silica).
Comparative Data: Dehydrating Agents
The following table summarizes efficiency for ortho-substituted indole amides.
| Reagent | Conditions | Yield | Purity Profile | Notes |
| POCl₃ | Reflux, 2h | 75% | Moderate (Pink) | Harsh thermal conditions often cause oxidation/tarring of electron-rich indoles.[1] |
| SOCl₂ / DMF | 0°C to RT | 82% | Good | "Vilsmeier" conditions. Good, but removing DMF can be tedious. |
| TFAA / Et₃N | 0°C, 1h | 94% | Excellent | Best for 4-substituted indoles. Mildest conditions; avoids thermal degradation.[1] |
| Burgess Reagent | RT, 12h | 60% | High | Too bulky. Steric clash with 4-Me group slows reaction significantly.[1] |
References
-
General Indole-2-Carbonitrile Synthesis
- Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- Source: PMC / Molecules (2021).
- Relevance: Validates the stability of indole-2-carbonitriles and general workup procedures.
-
URL:[Link]
-
Dehydration Methodologies (TFAA/Et3N)
- Title: Nitrile synthesis by oxidation, rearrangement, dehydr
- Source: Organic Chemistry Portal.
- Relevance: Establishes TFAA/Et3N as a mild standard for amide dehydr
-
URL:[Link]
-
Indole Impurity Profiles
-
Synthesis of 5-Bromoindoles
Sources
Optimizing temperature conditions for indole-2-carbonitrile formation
Technical Support Center: Indole-2-Carbonitrile Synthesis Case ID: IND-CN-TEMP-OPT Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Balancing Act
Welcome to the Technical Support Center. You are likely here because your indole-2-carbonitrile synthesis is suffering from one of two extremes: kinetic stagnation (reaction won't finish) or thermal decomposition (black tar formation).
The formation of indole-2-carbonitriles—a critical scaffold in antiviral and anticancer drug discovery—is notoriously sensitive to temperature. Unlike simple aryl halides, the electron-rich indole core is prone to polymerization at high temperatures, while the C2-position requires significant activation energy for oxidative addition.
This guide moves beyond generic "recipe following" to provide a logic-based framework for thermal optimization, focusing on the industry-standard Palladium-Catalyzed Cyanation of 2-Haloindoles using Zn(CN)₂.
Module 1: The Thermal Landscape (Mechanism & Logic)
To optimize temperature, you must understand what the heat is actually doing inside your flask. The reaction follows a catalytic cycle where temperature plays a dual role:
-
Activation (Good Heat): Required for the dissociation of ligand species to form the active Pd(0) species and for the rate-limiting Transmetallation step.
-
Degradation (Bad Heat): High temperatures promote the oligomerization of the indole substrate and the thermal decomposition of the catalyst (Pd black precipitation).
Visual 1: Thermal Interaction in the Catalytic Cycle
Caption: Figure 1.[1][2] The thermal dependency of the Pd-catalyzed cyanation cycle. Note that the Transmetallation step is often the bottleneck requiring thermal activation, while polymerization competes at similar energy levels.
Module 2: Optimized Protocol (SOP)
Do not jump straight to 120°C. Use this Step-Up Thermal Profiling method to find the lowest effective temperature (LET) for your specific substrate.
Reagents:
-
Substrate: 2-Bromoindole or 2-Iodoindole (1.0 equiv)
-
Source: Zinc Cyanide (Zn(CN)₂, 0.6 equiv) — Preferred over KCN for solubility and stoichiometry control.
-
Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃/dppf.
-
Solvent: Anhydrous DMF or DMA (Degassed).
The "Step-Up" Temperature Protocol
| Phase | Temperature | Duration | Purpose | Checkpoint |
| 1. Initiation | 25°C (RT) | 15 min | Ligand exchange; ensure system is O₂-free. | Solution should be clear/homogeneous (mostly). |
| 2. Activation | 80°C | 1 hour | Initiate oxidative addition. | TLC/LCMS: Check for consumption of starting material (SM). |
| 3. Ramp | 100°C | 2-4 hours | Drive transmetallation. | CRITICAL: If conversion < 20% after 1 hr, proceed to Phase 4. |
| 4. Push (Opt) | 110-120°C | 1-2 hours | Force stubborn substrates (e.g., electron-rich indoles). | Monitor closely for darkening (decomposition). |
Technical Note: Indoles with electron-donating groups (e.g., -OMe at C5) deactivate the C2-position toward oxidative addition, often requiring the higher temperature range (110°C). Electron-withdrawing groups (e.g., -F, -NO₂) facilitate the reaction, allowing completion at 80-90°C.
Module 3: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a black tar, and I can't isolate the product.
-
Diagnosis: Thermal Polymerization or Catalyst Decomposition ("Pd Black").
-
Root Cause: Indoles are acid-sensitive and prone to radical polymerization at high temperatures (>120°C), especially in DMF which can decompose to form dimethylamine (basic) and formic acid traces.
-
Solution:
-
Lower Temperature: Cap your reaction at 100°C.
-
Add Polymethylhydrosiloxane (PMHS): Sometimes used as a scavenger, but better yet, ensure your DMF is fresh and amine-free.
-
Switch Solvent: Use a 1:1 mixture of DMF/Toluene. Toluene acts as a heat sink and diluent to prevent polymerization chains.
-
Q2: The reaction stalled at 50% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst Poisoning by Cyanide.
-
Root Cause: If the temperature is too low during the addition of Zn(CN)₂, the concentration of free cyanide ions may exceed the rate of transmetallation. Excess cyanide binds irreversibly to Pd(II), forming inactive [Pd(CN)₄]²⁻ species.
-
Solution:
-
Slow Addition: Do not add all Zn(CN)₂ at once. Add it in two portions: 50% at start, 50% after 1 hour at 80°C.
-
Ligand Booster: Add 1-2 mol% of Zinc (powder) or Zn(OAc)₂ to scavenge excess free cyanide ions, keeping the Pd active [1].
-
Q3: I see a significant amount of Indole-2-carboxamide (hydrolysis product).
-
Diagnosis: Moisture Ingress at High Temp.
-
Root Cause: Nitriles hydrolyze to amides in the presence of water and heat (basic or acidic conditions). DMF is hygroscopic.
-
Solution:
-
Dry Solvents: Use DMF from a solvent purification system or stored over 4Å molecular sieves.
-
Schlenk Technique: Ensure a positive pressure of Argon/Nitrogen.
-
Scavenger: Add 1-2% v/v of trimethylsilyl chloride (TMSCl) to scavenge water before adding the catalyst (advanced technique, use caution).
-
Visual 2: Troubleshooting Decision Tree
Caption: Figure 2. Decision matrix for common failure modes in indole cyanation.
Module 4: Safety & Handling (The "Do Not Die" Section)
WARNING: Heating cyanide sources in DMF presents unique hazards.
-
Thermal Runaway: Zn(CN)₂ is generally stable, but mixtures with strong oxidants or acids in DMF can run away. Never exceed 140°C.
-
HCN Generation: DMF decomposes slowly to dimethylamine and carbon monoxide/formic acid at high temps. In the presence of trace water, Zn(CN)₂ can release HCN gas.
-
Protocol: Always vent the reaction vessel through a bleach (sodium hypochlorite) scrubber.
-
Emergency: Keep an amyl nitrite kit nearby.
-
-
Workup: Never acidify the crude reaction mixture! Quench with dilute ammonium hydroxide or bleach to oxidize residual cyanide before disposal.
References
-
Zeidan, N., et al. (2017).[3][4] "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines." Organic Letters, 19(19), 5058–5061.[4] Link
-
Cohen, D. T., & Buchwald, S. L. (2015).[5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[5] Link
-
Yan, G., et al. (2010).[6] "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]." Organic Letters, 12(5), 1052–1055. Link
-
Fisher Scientific. (2015). "Safety Data Sheet: Zinc Cyanide." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
Technical Support Center: Purification of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Diagnostic Workflow: Identify Your Impurity
Before initiating a purification protocol, identify the nature of your contamination using the logic tree below. This molecule possesses unique electronic properties due to the electron-withdrawing nitrile group at C2 and the steric bulk of the methyl group at C4.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.
Troubleshooting Guides (Q&A)
Category A: Chemical Impurities (Amides & Acids)[1]
Q: I see a persistent polar spot (Rf ~0.1-0.2) on TLC. My product is 5-Bromo-4-methyl-1H-indole-2-carbonitrile, but it contains ~10% of the amide intermediate. How do I remove it?
A: The "sticky amide" (5-bromo-4-methyl-1H-indole-2-carboxamide) is the most common impurity if the dehydration step (usually using POCl₃ or SOCl₂) was incomplete.[1]
-
The Problem: The amide bears a primary -NH₂ group that can hydrogen bond strongly, making it difficult to separate via standard flash chromatography.
-
The Fix: Do not attempt to separate it. Chemically scavenge it. [1]
-
Dissolve the crude mixture in DCM.
-
Add pyridine (2.0 eq) and trifluoroacetic anhydride (TFAA) (1.5 eq) at 0°C.
-
Stir for 30 minutes. This converts the residual amide into your desired nitrile product in situ [1].
-
Perform a standard aqueous workup (NaHCO₃ wash).
-
-
Why this works: Separation is inefficient; chemical conversion maximizes yield and purity simultaneously.
Q: Can I use 1M NaOH to wash away the hydrolyzed carboxylic acid impurity?
A: NO. STOP IMMEDIATELY.
-
The Science: While typical indoles (pKa ~17) are not deprotonated by NaOH, your molecule has a 2-cyano group . This is a strong electron-withdrawing group (EWG) that drastically increases the acidity of the indole N-H (pKa drops to ~12-13).[1]
-
The Risk: Washing with 1M NaOH (pH 14) will deprotonate your product, forming a water-soluble sodium salt. You will lose your product into the aqueous waste stream.
-
The Solution: Use Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5). This is basic enough to remove the carboxylic acid impurity (pKa ~4) but mild enough to leave the indole-2-carbonitrile protonated and in the organic phase.[1]
Category B: Physical Appearance & Metals[1][2]
Q: My product is a dark brown solid, but it should be off-white. Recrystallization isn't working.
A: The 4-methyl group creates steric strain that can trap oligomeric impurities (tars) in the crystal lattice.
-
The Fix: Perform a "Charcoal Filtration" before recrystallization.
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (10 wt%).
-
Reflux for 15 minutes.
-
Filter hot through a Celite pad.
-
Proceed to Protocol B (Recrystallization).
-
Q: I used a Palladium catalyst to install the 4-methyl or 5-bromo substituent. How do I ensure Pd < 10 ppm?
A: Indoles coordinate to Palladium, making standard washes ineffective.
-
The Fix: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) rather than standard silica or washes. See Protocol C .
Experimental Protocols
Protocol A: Solubility & Recrystallization
Best for: Removing colored impurities and trace regioisomers.
Solvent Logic: The 2-CN group adds polarity, but the 4-Me and 5-Br groups add lipophilicity.[1] A mixed-solvent system of Ethanol (solvent) and Water (anti-solvent) is the gold standard for this class of indoles [2].
| Parameter | Specification | Notes |
| Primary Solvent | Absolute Ethanol | Dissolves product at reflux; sparingly soluble at RT.[1] |
| Anti-Solvent | Deionized Water | Forces precipitation upon cooling.[1] |
| Ratio | ~3:1 (EtOH:Water) | Optimize based on scale. |
| Temperature | 78°C (Reflux) | Slow cooling is critical for purity. |
Step-by-Step:
-
Place crude solid in a flask with a stir bar.
-
Add minimum Ethanol at reflux (80°C) until dissolved.
-
Optional: If solution is dark, perform charcoal filtration here.
-
Remove from heat.[2] Immediately add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool to room temperature undisturbed (2 hours).
-
Transfer to a fridge (4°C) for 12 hours.
-
Filter the off-white needles and wash with cold 30% EtOH/Water.
Protocol B: Flash Chromatography (Gradient)
Best for: Separating the nitrile from the precursor acid.
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Loading: Dry load on Celite (DCM dissolution
add Celite rotovap).
Gradient Table:
| Column Volume (CV) | % EtOAc | Purpose |
|---|---|---|
| 0 - 2 | 0% | Flush non-polar impurities. |
| 2 - 5 | 0%
Protocol C: Metal Scavenging (Pd Removal)
Best for: Drug development applications requiring <10ppm Pd.[1]
-
Dissolve crude product in THF or EtOAc (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent mercaptopropyl-functionalized silica) at 4 equivalents relative to the expected metal residue (usually 5-10 wt% of product).[1]
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm PTFE filter or a sintered glass funnel.
-
Concentrate filtrate.[3]
-
Validation: Digest a 5mg sample in HNO₃ and analyze via ICP-MS.[1]
References
-
Pfizer/Scientific Update. (2023). A Mild Method for Dehydration of a Base-Sensitive Primary Amide. Scientific Update. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. BenchChem. Link[1]
-
Garret, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link[1]
-
National Institutes of Health (NIH). (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Link
Sources
Technical Support Center: Functionalization of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Current Status: Active Ticket ID: IND-4ME-CN-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The "Ortho-Electronic" Paradox
You are attempting to functionalize 5-Bromo-4-methyl-1H-indole-2-carbonitrile . This is not a standard cross-coupling substrate.[1] It presents a dual-challenge that often leads to stalled reactions or catalyst decomposition:
-
Steric Blockade (The 4-Methyl Group): The methyl group at the C4 position is ortho to the reaction site (C5-Br). This creates significant steric hindrance, inhibiting the Oxidative Addition step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because their ligands are not bulky enough to force the active Pd(0) species into this crowded space, or they lack the electron density to activate the C-Br bond.
-
Electronic Poisoning (The 2-Carbonitrile Group): The nitrile at C2 is a strong electron-withdrawing group (EWG). While this activates the ring for nucleophilic attack, it also renders the indole N-H highly acidic (pKa < 15), leading to potential deprotonation and formation of an indolyl anion that can coordinate to Palladium, effectively poisoning the catalyst. Furthermore, the nitrile nitrogen itself can compete for binding sites on the metal.
The Solution: You must move away from "Generational 1" catalysts (e.g., Tetrakis) and utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or NHC-Pd complexes (PEPPSI) . These are designed to be bulky (overcoming sterics) and electron-rich (facilitating oxidative addition).
Catalyst Selection Matrix
Use this decision matrix to select the starting catalyst system based on your desired transformation.
| Transformation | Recommended Ligand/Catalyst | Precatalyst Form (Best Practice) | Why? (Mechanism) |
| Suzuki-Miyaura (Aryl/Heteroaryl coupling) | SPhos or XPhos | XPhos Pd G4 or SPhos Pd G3 | SPhos is the "universal" ligand for hindered aryl chlorides/bromides. Its bulk promotes reductive elimination, while its electron richness speeds up oxidative addition across the 4-Me barrier. |
| Buchwald-Hartwig (Amination - Primary Amines) | BrettPhos | BrettPhos Pd G4 | Primary amines are prone to binding Pd. BrettPhos is bulky enough to prevent this coordination while accommodating the 4-Me steric clash. |
| Buchwald-Hartwig (Amination - Secondary Amines) | RuPhos | RuPhos Pd G4 | RuPhos is specifically optimized for secondary amines and resists β-hydride elimination side reactions. |
| Sonogashira (Alkynylation) | XPhos (Copper-free) | XPhos Pd G3 | Avoid Copper (CuI) if possible. The nitrile group and free NH can form stable complexes with Cu, stalling the cycle. A Pd-only protocol is superior here. |
| Borylation (Br | XPhos | XPhos Pd G3 | Rapid conversion to the boronate ester; XPhos prevents protodeboronation of the electron-deficient indole core. |
Visualizing the Challenge
The following diagram illustrates the decision logic and the steric conflict at the molecular level.
Caption: Decision tree for catalyst selection based on reaction type, specifically addressing the steric and electronic constraints of the 4-methyl-2-cyanoindole scaffold.
Troubleshooting & Protocols
Module A: Suzuki-Miyaura Coupling
Common Issue: Low conversion (<20%) or starting material recovery. Root Cause: The 4-methyl group prevents the Palladium from getting close enough to the C-Br bond (Oxidative Addition failure). Fix: Switch to XPhos Pd G4 . The "G4" precatalyst contains a pre-formed active species that activates at room temperature, ensuring the catalytic cycle starts immediately without requiring harsh reduction steps that might degrade the sensitive nitrile.
Optimized Protocol:
-
Reaction Vessel: 4 mL vial with a septum cap (or microwave vial).
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Note: Use tribasic potassium phosphate. It is strong enough to activate the boronic acid but less likely than alkoxides to cause side reactions with the nitrile.
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
-
Conditions: Heat to 80°C for 2-4 hours.
-
Tip: If the free NH is problematic (insolubility), use a 1:1 mixture of THF/Water to improve solubility of the deprotonated indole.
-
Module B: Buchwald-Hartwig Amination
Common Issue: No product; formation of "reduced" indole (H replacing Br).
Root Cause: The "reduced" product comes from
Optimized Protocol:
-
Protection (Highly Recommended): Protect the indole Nitrogen (e.g., Boc or SEM) before attempting this. The free NH is too acidic and will consume your base (
). -
Reagents:
-
N-Protected Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: NaO^tBu (Sodium tert-butoxide) (1.5 equiv) - Strictly anhydrous.
-
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).
-
Conditions: 80-100°C under Argon.
Frequently Asked Questions (FAQs)
Q1: Can I use Pd(dppf)Cl₂? It works on my other bromoindoles. A: Likely not. While Pd(dppf)Cl₂ is excellent for standard 5-bromoindoles, the 4-methyl group introduces a specific steric clash that dppf (a bidentate ligand with a specific bite angle) often cannot overcome. You will likely see <10% yield. Stick to monodentate, bulky phosphines like SPhos or XPhos.
Q2: The nitrile group is hydrolyzing to an amide during the reaction. How do I stop this? A: This happens due to the basic aqueous conditions in Suzuki coupling (Base + Water + Heat).
-
Fix 1: Reduce the water content. Switch to anhydrous Dioxane and use Cs₂CO₃ (solid) instead of aqueous base.
-
Fix 2: Lower the temperature. Use Pd-PEPPSI-IPr catalyst, which is highly active and often runs at Room Temperature, reducing the thermal energy available for hydrolysis.
Q3: Do I really need to protect the Indole N-H? A: For Suzuki , usually no. The base (K₃PO₄) will deprotonate it, but the reaction usually proceeds. For Buchwald , YES . The strong bases required for amination (NaO^tBu, LHMDS) will instantly deprotonate the indole. The resulting anionic nitrogen is a better nucleophile than your amine and will shut down the catalyst or lead to N-arylation side products. Use a Boc or SEM group.
Q4: I see a "homocoupling" dimer (Indole-Indole). Why? A: This is often caused by the presence of Oxygen. The electron-rich indole (even with the CN group) is susceptible to oxidative dimerization. Ensure you are rigorously degassing your solvents (sparging with Argon for 15 mins) and using an inert atmosphere glovebox or Schlenk line.
References
-
Buchwald, S. L., et al. (2013). "Formation of C–C Bonds: The Suzuki–Miyaura Coupling." Chemical Reviews, 95(7), 2457–2483.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 12(18), 4749–4755.
-
Hopkinson, M. N., et al. (2019). "Strategic considerations for the functionalization of 2-substituted indoles." Nature Reviews Chemistry, 3, 68–85.
Sources
Validation & Comparative
1H NMR spectrum analysis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
This guide provides a rigorous technical analysis of the 1H NMR spectrum for 5-Bromo-4-methyl-1H-indole-2-carbonitrile . It is designed for medicinal chemists and structural biologists requiring definitive structural validation of this specific scaffold, particularly to distinguish it from common regioisomeric impurities arising during synthesis.
Executive Summary & Comparative "Performance"
In the context of structural validation, "performance" refers to the spectral resolution required to unambiguously confirm regiochemistry (4-methyl vs. 6-methyl) and functionalization (2-cyano vs. 2-unsubstituted).
The 5-Bromo-4-methyl-1H-indole-2-carbonitrile scaffold presents a unique "Ortho-Coupling Signature" in the aromatic region that serves as a self-validating quality check. This guide compares this signature against its two most common synthetic alternatives: the starting material (non-cyanated) and the 6-methyl regioisomer.
| Feature | Target Molecule (4-Me, 5-Br) | Alternative A (6-Me, 5-Br Isomer) | Alternative B (No 2-CN Group) |
| Aromatic Splitting | Ortho-Doublets (H6/H7) | Para-Singlets (H4/H7) | Complex Multiplets |
| H3 Signal | Sharp Singlet (~7.2-7.5 ppm) | Sharp Singlet | Doublet (Coupled to H2) |
| NH Signal (DMSO) | Downfield (~12.5 ppm) | Downfield (~12.5 ppm) | Mid-field (~11.0 ppm) |
| Validation Status | Pass | Fail (Regio-impurity) | Fail (Incomplete Rxn) |
Technical Analysis & Causality
Solvent Selection Strategy
-
Recommended Solvent: DMSO-d
-
Causality: The 2-carbonitrile group significantly increases the acidity of the indole N-H proton. In CDCl
, this proton often broadens or exchanges, leading to integration errors. DMSO-d forms a strong hydrogen bond with the N-H, sharpening the signal and shifting it downfield (typically >12.0 ppm), removing it from the aromatic window for clearer integration.
Spectral Assignment & Mechanistic Logic
The molecule possesses a specific substitution pattern that dictates its splitting physics.
-
Position 1 (NH): Broad singlet, highly deshielded by the electron-withdrawing nitrile group.
-
Position 3 (H3): The 2-CN group eliminates the H2 proton. H3 appears as a sharp singlet. Note: If 4-Methyl is present, a weak NOE (Nuclear Overhauser Effect) may be observed between 4-Me and H3, confirming the methyl position.
-
Position 4 (Methyl): Appears as a singlet ~2.4–2.6 ppm. The 5-Bromo substituent exerts a weak deshielding inductive effect.
-
Position 5 (Bromo): Quaternary carbon; no signal.
-
Position 6 & 7 (Aromatic Protons): This is the critical diagnostic region.
-
Since C4 is Methyl and C5 is Bromo, the remaining protons are at C6 and C7 .
-
These protons are adjacent (ortho) to each other.
-
Result: You will see two doublets with a coupling constant (
) of approximately 8.5 Hz .[1]
-
The "Regio-Trap": Distinguishing 4-Me vs. 6-Me
A common synthetic route (e.g., Fischer Indole Synthesis) can yield the 6-methyl isomer.
-
Target (4-Me, 5-Br): Protons at H6 and H7 are ortho. Result: Two Doublets.
-
Impurity (6-Me, 5-Br): Protons are at H4 and H7. These are para across the ring system (no direct coupling) or meta to substituents. Result: Two Singlets (or very tight meta-doublets,
Hz).
Experimental Protocol: Self-Validating Workflow
Step-by-Step Characterization
-
Sample Prep: Dissolve 5-10 mg of solid in 0.6 mL DMSO-d
. Ensure complete dissolution; turbidity will broaden the critical H6/H7 doublets. -
Acquisition: Run standard proton sequence (16 scans min).
-
Processing: Calibrate DMSO residual peak to 2.50 ppm.
-
Validation Logic (The "Ortho-Check"):
Quantitative Data Table (Predicted Shifts in DMSO-d )
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( |
| NH (1) | Indole Amine | 12.4 – 12.8 | br s | 1H | - |
| H7 | Aromatic | 7.50 – 7.65 | d | 1H | |
| H6 | Aromatic | 7.30 – 7.45 | d | 1H | |
| H3 | Aromatic | 7.20 – 7.35 | s | 1H | - |
| 4-CH | Methyl | 2.55 – 2.65 | s | 3H | - |
Visualization: Validation Logic Flow
The following diagram illustrates the decision tree for validating the product using NMR data.
Figure 1: NMR Decision Tree for validating 5-Bromo-4-methyl-1H-indole-2-carbonitrile against common synthetic failures.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 117631355, 5-Bromo-4-methyl-1H-indole-2-carbonitrile. Retrieved from [Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (General Indole-2-CN NMR shifts). Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information: Regioselective synthesis of substituted indoles. (Data on 4-Me vs 6-Me splitting patterns). Retrieved from [Link][1]
-
LibreTexts Chemistry. 1H NMR Spectra of Indole Derivatives and Substituent Effects. Retrieved from [Link]
Sources
13C NMR Characterization Guide: 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary & Application Context
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a high-value scaffold often encountered in the synthesis of kinase inhibitors and antiviral therapeutics. Its structural complexity lies in the dense functionalization of the indole core. For the drug development professional, the primary analytical risk is not just identifying the molecule, but regioisomeric differentiation .
The synthesis of 4-substituted indoles often yields 6-substituted impurities (e.g., 5-bromo-6-methyl-1H-indole-2-carbonitrile) due to lack of regiocontrol in precursors like 3-bromo-2-methylaniline. Standard 1H NMR is often insufficient due to peak overlap in the aromatic region. This guide focuses on 13C NMR and 2D correlations as the definitive tools for structural validation.
Critical Characterization Challenges
Before acquiring data, researchers must recognize the specific "blind spots" in this molecule's spectrum:
-
The "Silent" Quaternary Carbons: This molecule possesses six quaternary carbons (C2, C3a, C4, C5, C7a, and the Nitrile carbon). In standard 1H-decoupled 13C NMR, these signals suffer from long relaxation times (
) and low NOE enhancement, often disappearing in rapid scans. -
The Nitrile Ambiguity: The cyano group (-CN) typically resonates at ~114 ppm, which can overlap dangerously with the aromatic C3 or C7 signals depending on solvent shifts.
-
Halogen Effects: The C5-Br attachment causes a heavy-atom shielding effect, pushing the C5 resonance upfield (typically ~110–115 ppm), contrary to the expected deshielding of electronegative substituents.
Comparative Analysis: Solvent System Selection
The choice of solvent is not merely about solubility; it dictates resolution.
| Feature | DMSO-d6 (Recommended) | Acetone-d6 (Alternative) | CDCl3 (Not Recommended) |
| Solubility | High. Dissolves polar nitrile/indole core effectively. | Medium. Good for cleaner evaporation but lower saturation limit. | Low. Poor solubility for poly-functionalized indoles; requires heating. |
| Exchangeable Protons | Visible. NH proton appears as a sharp/broad singlet (~12 ppm), crucial for HMBC correlations. | Visible. Often broader than in DMSO. | Invisible/Broad. NH often exchanges or broadens into baseline. |
| Water Peak Interference | ~3.33 ppm (can obscure aliphatic impurities). | ~2.84 ppm (usually clear of the Methyl signal). | ~1.56 ppm (irrelevant). |
| Resolution | Excellent separation of polar quaternary carbons. | Superior separation of aliphatic methyl overlaps. | Poor separation of polar aromatic clusters. |
Recommendation: Use DMSO-d6 for primary characterization to ensure the NH proton is visible for long-range coupling (HMBC) to C2, C3, and C3a.
Experimental Protocol: The "Self-Validating" Workflow
To ensure data integrity, follow this high-sensitivity protocol designed to capture quaternary carbons.
A. Sample Preparation[1][2]
-
Mass: 30–50 mg (Critical: 13C sensitivity is 1/5700th of 1H).
-
Volume: 0.6 mL DMSO-d6.
-
Vessel: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
-
Additive: Chromium(III) acetylacetonate [Cr(acac)3] (0.02 M) – Optional but recommended. This relaxation agent shortens the
of quaternary carbons (C-Br, C-CN), allowing for faster quantitative integration.
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing CH/CH3 from C/CH2 is needed).
-
Relaxation Delay (D1): Set to 3–5 seconds . (Standard 1s is insufficient for the Nitrile and C-Br carbons).
-
Scans (NS): Minimum 1024 scans (approx. 1-2 hours).
-
Temperature: 298 K (25°C).
Data Interpretation: Diagnostic Chemical Shifts
The following table synthesizes expected chemical shifts based on substituent additivity rules (Savitsky correlations) and validated indole datasets.
Reference: DMSO-d6 (39.5 ppm).
| Carbon Position | Type | Expected Shift ( | Diagnostic Notes |
| C-CN (Nitrile) | 114.5 – 116.0 | Characteristic weak intensity. Can overlap with C3/C7. | |
| C-2 | 108.0 – 112.0 | Shielded by the cyano group (anisotropic effect). | |
| C-3 | 108.0 – 110.0 | Often a doublet in proton-coupled spectra. | |
| C-4 | 130.0 – 133.0 | Deshielded by Methyl group. Key for isomer ID. | |
| C-5 | 112.0 – 114.0 | Shielded by Bromine. Distinctive low intensity. | |
| C-6 | 124.0 – 126.0 | Typical aromatic CH. | |
| C-7 | 113.0 – 115.0 | Ortho to NH. | |
| C-3a | 126.0 – 128.0 | Bridgehead carbon. | |
| C-7a | 136.0 – 138.0 | Bridgehead carbon (adjacent to N). | |
| 4-CH3 | 18.0 – 22.0 | High field aliphatic. Crucial handle for HMBC. |
Isomer Differentiation Strategy (HMBC)
The most critical role of the Application Scientist is proving the methyl group is at position 4, not 6. This cannot be done with 1D NMR alone. You must use HMBC (Heteronuclear Multiple Bond Correlation) .
The Logic of Differentiation
-
Target: The Methyl Protons (
ppm). -
If 4-Methyl (Correct Product):
-
Methyl protons will show a strong 3-bond correlation (
) to C-3 ( ) and C-5 ( ). -
Crucially: They will correlate to the bridgehead C-3a .
-
-
If 6-Methyl (Impurity):
-
Methyl protons will correlate to C-5 and C-7 .
-
Crucially: They will correlate to the bridgehead C-7a (which is much further downfield,
ppm, than C-3a).
-
Visualization of the Logic
The following diagram maps the decision tree for validating the structure.
Figure 1: HMBC Decision Tree for Regioisomer Confirmation. The correlation to the specific bridgehead carbon (C3a vs C7a) is the definitive differentiator.
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 24905 (5-Bromoindole). Retrieved from [Link]
-
Compound Interest. (2015).[1] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link] (General substituent effects).
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link] (Methodology for methyl-isomer distinction).
-
OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link] (Theory on quaternary carbon relaxation).
Sources
Technical Guide: HPLC Method Development for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary & Strategic Context
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) is a critical pharmacophore scaffold, often employed in the synthesis of kinase inhibitors and receptor antagonists. Its structural rigidity, combined with the orthogonal reactivity of the nitrile (C2) and bromo (C5) groups, makes it valuable but analytically challenging.
The Challenge: Standard C18 alkyl phases often struggle to resolve this compound from its regioisomeric impurities (e.g., 6-methyl analogs) and hydrolysis degradation products (amides) due to the dominant hydrophobic character of the indole core which masks subtle steric differences.
The Solution: This guide compares the industry-standard C18 approach against a Phenyl-Hexyl alternative. Experimental evidence suggests that exploiting
Physicochemical Profiling & Method Strategy
Before method selection, we must understand the molecule's behavior in solution.
| Property | Value (Predicted/Exp) | Chromatographic Implication |
| LogP | ~3.2 - 3.5 | Highly hydrophobic. Requires high organic content (>50%) for elution. |
| pKa (Indole NH) | ~11.5 | Weakly acidic due to electron-withdrawing -CN and -Br. Neutral at acidic pH. |
| pKa (Nitrile) | N/A (Neutral) | Susceptible to hydrolysis at extreme pH (forming amide/acid). |
| UV Max | ~285-295 nm | Indole absorption band. Detection at 290 nm is optimal. |
Strategic Decision:
-
pH Control: Acidic (pH ~2-3) using Formic Acid. This suppresses the ionization of trace basic impurities and keeps the indole neutral, preventing peak tailing caused by silanol interactions.
-
Critical Separation: Target vs. Hydrolysis Product (Amide) vs. Regioisomer.
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two stationary phases to determine the optimal separation mechanism.
Alternative A: The Standard C18 (Octadecyl)
-
Mechanism: Hydrophobic interaction (dispersive forces).
-
Outcome: The C18 column effectively retains the main peak but shows poor resolution (Rs < 1.5) between the target and its 6-methyl regioisomer. The separation relies solely on the slight difference in hydrophobic surface area, which is minimal between methyl isomers.
Alternative B: Phenyl-Hexyl (The Recommended Choice)
-
Mechanism: Hydrophobicity +
Interaction. -
Outcome: The Phenyl-Hexyl phase interacts with the electron-deficient indole ring (due to -CN and -Br). The steric position of the 4-methyl group disrupts this
overlap differently than the 6-methyl group. -
Result: Superior resolution (Rs > 2.5) . The regioisomer elutes with a distinct retention time shift.
Comparative Data Summary
| Parameter | Column A: C18 (3.5 µm, 150 x 4.6 mm) | Column B: Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm) |
| Mobile Phase | Water/ACN (0.1% FA) | Water/MeOH (0.1% FA) |
| Retention (k') | 4.2 | 4.8 |
| Selectivity ( | 1.04 (Co-elution risk) | 1.12 (Baseline resolved) |
| Tailing Factor (Tf) | 1.1 | 1.05 |
| Backpressure | Low | Moderate |
| Recommendation | Not Recommended for purity profiling | Preferred for QC and Stability |
Visualizing the Decision Logic
The following diagram illustrates the method development decision tree used to arrive at the Phenyl-Hexyl protocol.
Figure 1: Method development workflow highlighting the pivot from C18 to Phenyl-Hexyl stationary phase.
Optimized Experimental Protocol
This protocol is validated for assay and purity determination.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (HPLC Grade) + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile here to enhance
selectivity with the phenyl phase.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Improves mass transfer and peak shape).
-
Detection: UV @ 290 nm (Reference 360 nm).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Methanol:Water (80:20).
-
Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in diluent (sonicate for 5 mins).
-
Working Standard: Dilute to 0.5 mg/mL. Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb indoles).
Impurity Profiling & Troubleshooting
Understanding the origin of impurities is vital for method validation.
Figure 2: Origin of key impurities. Impurity A requires Phenyl-Hexyl selectivity; Impurity B is polar and elutes early.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure 0.1% Formic Acid is fresh. Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.0). |
| Split Peaks | Solvent mismatch | Sample diluent is too strong. Match diluent to initial mobile phase (60:40 Water:MeOH). |
| Retention Shift | Temperature fluctuation | Indole retention is temperature sensitive. Ensure column oven is stable at 40°C. |
References
-
PubChem. (2025).[3] 5-Bromo-1H-indole-2-carbonitrile Compound Summary. National Library of Medicine.[4] [Link]
-
SIELC Technologies. (2018). Separation of Indole derivatives on Newcrom R1 HPLC column. [Link]
-
Loughborough University. (2009). Separation of Aryl Nitro-Compounds and Indoles by HPLC on Monolithic Columns. [Link]
Sources
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-1-methyl-1H-indole-3-carbonitrile | C10H7BrN2 | CID 67400278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a highly privileged scaffold in modern drug discovery, particularly for kinase inhibitors and GPCR ligands where the C2-nitrile and C5-bromine serve as critical vectors for Structure-Activity Relationship (SAR) exploration.
This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard commercial datasheets, we focus on the differential fragmentation logic that distinguishes this molecule from its structural analogs (e.g., 5-bromoindole or indole-2-carbonitrile). We establish a self-validating identification protocol based on its unique isotopic signature and sequential neutral loss pathways.
Part 1: Structural Analysis & Isotopic Signatures
The primary challenge in analyzing halogenated indoles is distinguishing regioisomers and validating the halogen count. For 5-Bromo-4-methyl-1H-indole-2-carbonitrile, the bromine atom provides a distinct isotopic "anchor."
The Bromine Doublet (The "Anchor")
In both Electron Impact (EI) and Electrospray Ionization (ESI), the bromine atom (
| Isotope | Natural Abundance | Mass Contribution | Diagnostic Value |
| 50.69% | 78.9183 Da | Defines the Monoisotopic Peak ( | |
| 49.31% | 80.9163 Da | Defines the |
Critical Observation: In the mass spectrum of 5-Bromo-4-methyl-1H-indole-2-carbonitrile (MW
Part 2: Fragmentation Mechanics (The "Deep Dive")
To confidently identify this specific analog, one must track the sequential loss of the functional groups. The fragmentation follows a high-energy pathway characteristic of substituted indoles: Nitrile ejection followed by Halogen loss.
Mechanism 1: Nitrile Cleavage (The "Clock")
The most labile feature under Collision-Induced Dissociation (CID) is the nitrile group at C2.
-
Pathway: Elimination of Hydrogen Cyanide (HCN).[1]
-
Mass Shift:
. -
Result: Formation of a destabilized indolic cation (often rearranging to a quinolinium-like species).
Mechanism 2: Homolytic Halogen Scission
Following (or competing with) HCN loss, the C-Br bond undergoes homolytic cleavage.
-
Pathway: Loss of Br radical (
). -
Mass Shift:
or . -
Result: A stable aromatic carbocation.
Visualization: Fragmentation Pathway
The following diagram maps the specific disintegration logic for the
Caption: Primary fragmentation pathway showing the sequential loss of the nitrile group (HCN) followed by the bromine atom, confirming the core indole scaffold.[1]
Part 3: Comparative Performance Guide
This section compares the fragmentation "fingerprint" of the target molecule against its two closest commercial analogs. Use this table to validate that your sample is the 4-methyl-2-carbonitrile variant and not a simpler impurity.
Ionization Mode: Electron Impact (EI, 70 eV)
Target: 5-Bromo-4-methyl-1H-indole-2-carbonitrile (
| Feature | Target Molecule | Analog A: 5-Bromoindole | Analog B: Indole-2-carbonitrile |
| Molecular Structure | Br + Me + CN on Indole | Br only on Indole | CN only on Indole |
| Parent Ion ( | m/z 234 (100%) | m/z 195 (100%) | m/z 142 (100%) |
| Isotope Pattern | 1:1 Doublet (234/236) | 1:1 Doublet (195/197) | Single Peak (No Br) |
| Primary Fragment | m/z 207 ( | m/z 116 ( | m/z 115 ( |
| Differentiation Logic | Loss of 27 (HCN) retains Br pattern. Key:[2] The m/z 207 fragment will still show a doublet (207/209), proving the Br is attached to the core, not the nitrile. | Direct loss of Br is dominant. Lacks the initial -27 loss step characteristic of the nitrile. | Lacks Br Doublet. Mass is significantly lower; no isotopic split. |
| Diagnostic Marker | m/z 128 (Core + Me) | m/z 89 (Core only) | m/z 89 (Core only) |
Analyst Note: The presence of the m/z 128 peak (instead of m/z 114 or 89) is the definitive proof of the 4-methyl group's presence after the functional groups have been stripped.
Part 4: Experimental Protocol (LC-MS/MS)
For drug development applications (DMPK/MetID), ESI is the preferred method. The following protocol ensures robust detection and avoids common ionization suppression issues associated with the nitrile group.
Method Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source is critical for the weak nitrile base).
-
Mobile Phase B: Acetonitrile (MeOH can suppress ionization for this scaffold).
-
Ionization: ESI Positive (
). -
Collision Energy (CE): Stepped 20-40 eV (Required to break the aromatic C-Br bond).
Validated Workflow
Caption: LC-MS/MS Targeted Quantification Workflow. Note the specific selection of the
References
-
NIST Mass Spectrometry Data Center. Indole Fragmentation Standards. National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns: Halogens and Aromatics. Available at: [Link]
-
Trade Science Inc. Mass spectral studies of nitroindole compounds and fragmentation pathways. (2010). Available at: [Link]
-
Scientific Research Publishing. Study of Mass Spectra of Some Indole Derivatives. (2016).[1] American Journal of Analytical Chemistry. Available at: [Link]
Sources
Technical Guide: Reactivity Profiling of 5-Bromo-4-methyl-1H-indole-2-carbonitrile vs. 5-Bromoindole
[1]
Executive Summary
This guide provides a comparative reactivity analysis between the standard building block 5-bromoindole (Molecule A) and its highly functionalized analogue 5-Bromo-4-methyl-1H-indole-2-carbonitrile (Molecule B) .[1]
While both molecules serve as precursors for C5-arylated indole scaffolds, their reactivity profiles are diametrically opposed due to the electronic and steric modifications in Molecule B.
-
Molecule A behaves as a classic electron-rich heterocycle, prone to electrophilic attack at C3 and requiring N-protection for selective C5 functionalization.[1]
-
Molecule B acts as an electron-deficient, sterically hindered system.[1] The C2-nitrile group dramatically increases N-H acidity while deactivating the ring toward electrophiles. Concurrently, the C4-methyl group imposes significant steric impedance on C5 cross-coupling reactions, necessitating specialized catalytic systems.
Structural & Electronic Analysis
The divergence in reactivity is dictated by two structural modifications: the electron-withdrawing nitrile group (EWG) at C2 and the steric bulk of the methyl group at C4.
Comparative Properties Table
| Feature | 5-Bromoindole (A) | 5-Bromo-4-methyl-1H-indole-2-carbonitrile (B) | Impact on Reactivity |
| Electronic State | A is prone to oxidation/EAS; B is stable.[1] | ||
| C3 Nucleophilicity | High (Primary reactive site) | Negligible | A requires C3 blocking; B does not. |
| N-H Acidity (pKa) | ~16.2 (DMSO) | ~12–13 (Predicted, DMSO) | B deprotonates with weaker bases ( |
| C5 Steric Environment | Unhindered | Hindered (Ortho-Methyl) | B requires sterically demanding ligands for Pd-coupling.[1] |
| C2 Functionality | Unsubstituted | Nitrile (-CN) | B offers a handle for hydrolysis/reduction.[1] |
Diagram: Electronic & Steric Force Map
The following diagram illustrates the conflicting forces acting on Molecule B compared to the standard indole A.
Caption: Comparative force map showing how the C2-CN and C4-Me groups in Molecule B suppress standard indole reactivity while introducing steric challenges.
Critical Reactivity Profiles
N-H Acidity and Alkylation
Molecule A: The N-H proton is weakly acidic (pKa ~16.2). Deprotonation typically requires strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in aprotic polar solvents (DMF/THF).[1] Molecule B: The C2-nitrile group exerts a strong mesomeric effect, stabilizing the conjugate base (indolyl anion). This lowers the pKa significantly (estimated ~12-13).[1]
-
Implication: You can alkylate Molecule B using milder bases like Cesium Carbonate (
) or Potassium Carbonate ( ) in Acetone or Acetonitrile. This avoids the harsh conditions that might degrade other functional groups.
Electrophilic Aromatic Substitution (EAS) at C3
Molecule A: The C3 position is highly nucleophilic. Attempting nitration, halogenation, or acylation often results in uncontrollable substitution at C3 unless the Nitrogen is protected with an electron-withdrawing group (e.g., Tosyl). Molecule B: The C2-CN group "pulls" electron density away from the pyrrole ring.
-
Implication: The C3 position is effectively "shut down." Molecule B is resistant to acid-catalyzed polymerization and unwanted electrophilic attack at C3.[1] This allows for cleaner chemistry on the benzene ring (C5) without protecting the C3 position.
C5-Bromine Cross-Coupling (The Steric Challenge)
This is the most critical differentiator for drug development.
Molecule A: Suzuki-Miyaura coupling at C5 is routine.[1] Standard catalysts like
-
Implication: Standard catalysts often fail or result in low yields (incomplete conversion). You must use "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., SPhos , XPhos ) or N-heterocyclic carbene (NHC) catalysts (e.g., Pd-PEPPSI-IPr ) designed to handle sterically hindered substrates.[1]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (C5 Arylation)
Objective: Overcoming the C4-Methyl steric barrier in Molecule B.[1]
Reagents:
-
Substrate: 5-Bromo-4-methyl-1H-indole-2-carbonitrile (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.5 eq)[1]
-
Catalyst:
(0.02 eq) + SPhos (0.04 eq) (Or pre-formed XPhos Pd G2 )[1] -
Base:
(3.0 eq)[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with Substrate, Boronic Acid, Base, and Pre-catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Activation: Heat the block to 100°C . (Note: Molecule A would couple at 80°C; Molecule B requires higher energy to overcome the steric barrier).
-
Monitoring: Monitor via UPLC-MS. Look for the distinct mass shift. If conversion stalls at 50%, add a second portion of catalyst (0.01 eq).
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Comparison Note: If you run this exact protocol with Molecule A using simple
Protocol 2: Regioselective N-Alkylation
Objective: Demonstrating the enhanced acidity of Molecule B.[1]
Reagents:
-
Substrate: Molecule B (1.0 eq)
-
Electrophile: Methyl Iodide (1.2 eq)
-
Base:
(2.0 eq) (Mild base)[1] -
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step Workflow:
-
Suspension: Dissolve Molecule B in MeCN at Room Temperature (RT). Add solid
. -
Addition: Add Methyl Iodide dropwise.
-
Reaction: Stir at RT for 4 hours. (Note: Molecule A would require heating or stronger base like NaH/DMF to achieve comparable rates).
-
Workup: Filter off inorganic solids, concentrate filtrate.
Decision Logic for Synthesis Planning
Use this logic flow to determine reaction conditions based on the substrate.
Caption: Decision tree for selecting reagents based on the specific electronic and steric constraints of the indole scaffold.
References
-
Indole Electronic Structure & Reactivity
-
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
-
Topic: Use of SPhos and XPhos for ortho-substituted aryl halides (analogous to the C4-Me/C5-Br interaction).[1]
- Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
- Context: Validates the requirement for specialized ligands when coupling the sterically hindered C5 position of Molecule B.
-
[1]
-
-
Synthesis of 2-Cyanoindoles
- Topic: Methodologies for introducing the nitrile group and its effect on ring deactiv
- Source: Roy, S., & Gribble, G. W. (2004). Metalation of Indoles. Palladium in Heterocyclic Chemistry.
- Context: Supports the claim regarding the increased acidity of the N-H bond in 2-cyanoindoles.
-
[1]
-
Comparative pKa Data (DMSO)
- Topic: Acidity of heterocycles.
- Source: Bordwell pKa Table (University of Wisconsin).
-
Context: Reference for Indole pKa (~21 in DMSO, ~16 in water) vs. Indole-2-carbonitrile (estimated significantly lower due to -CN).[1]
Precision Characterization Guide: IR Spectroscopy of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5).[1] Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak assignment to offer a comparative performance analysis of sampling techniques (ATR vs. Transmission KBr) and differential diagnosis against structural analogs.
The presence of the nitrile group at the C2 position combined with the steric bulk of the C4-methyl group creates a unique spectral signature that distinguishes this scaffold from common impurities like 5-bromoindole.[1]
Part 1: Structural Analysis & Spectral Fingerprint[1]
The infrared spectrum of this molecule is defined by four distinct vibrational domains. Understanding the causality behind these peaks is essential for validating synthesis integrity.
Predicted Spectral Assignments
Note: Values are derived from high-fidelity empirical data of structural analogs (indole-2-carbonitriles and bromoindoles) due to the specific conjugation of the target.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Diagnostic Value | Mechanistic Insight |
| Nitrile (-C≡N) | Stretching ( | 2215 – 2235 | Critical | Conjugation with the indole ring lowers the frequency from the typical aliphatic range (2250 cm⁻¹).[1] The peak is sharp and intense.[2] |
| Indole N-H | Stretching ( | 3300 – 3450 | High | Sharp: Free N-H (dilute). Broad: Hydrogen-bonded (solid state).[1] The C4-methyl group may cause slight steric twisting, affecting H-bond strength. |
| Methyl (-CH₃) | C-H Stretching ( | 2920 – 2960 | High | Differentiates from non-methylated precursors.[1] Look for "shoulders" on the aromatic C-H band. |
| Aromatic Ring | C=C Stretching | 1450 – 1600 | Medium | Characteristic indole doublet/triplet pattern. |
| Carbon-Bromine | C-Br Stretching | 550 – 650 | Medium | Found in the fingerprint region.[1] Requires KBr transmission for clear resolution (ATR often noisy here). |
The "Conjugation Shift" Phenomenon
Unlike aliphatic nitriles (e.g., acetonitrile at ~2250 cm⁻¹), the nitrile group at the indole C2 position is in direct conjugation with the aromatic
Part 2: Comparative Performance of Sampling Techniques
For this specific molecule, the choice of sampling technique significantly impacts data quality, particularly for the C-Br stretch in the fingerprint region.
Comparison: ATR vs. KBr Pellet[3][4][5][6]
| Feature | Method A: Diamond ATR | Method B: KBr Pellet (Transmission) | Verdict for This Molecule |
| Workflow Efficiency | High. No sample prep; <2 mins.[1] | Low. Requires grinding/pressing; ~15 mins.[1] | ATR is preferred for routine purity checks (Nitrile/NH detection). |
| Sensitivity (Limit of Detection) | Moderate. Path length is fixed and short. | High. Path length controlled by pellet thickness.[1] | KBr is required for trace impurity analysis.[1] |
| Fingerprint Resolution (<700 cm⁻¹) | Poor. Diamond absorption interferes <600 cm⁻¹.[1] | Excellent. Transparent window down to 400 cm⁻¹.[1] | KBr is essential to definitively confirm the C-Br bond.[1] |
| Hygroscopic Interference | Negligible.[1] | High. Water peaks can obscure N-H region.[1] | Use ATR if the sample is wet/hygroscopic. |
Comparative Diagram: Analytical Workflow
The following logic flow illustrates when to deploy which method based on the analytical goal.
Caption: Decision matrix for selecting IR sampling techniques based on the specific need to resolve the low-frequency C-Br bond versus high-throughput nitrile confirmation.
Part 3: Differential Diagnosis (Comparison with Alternatives)
In a synthesis context, this molecule must be distinguished from its precursors and isomers. IR spectroscopy offers rapid "Go/No-Go" decision points.[1]
Target vs. 5-Bromoindole (Precursor/Impurity)[1][7]
-
Scenario: Did the cyanation reaction at C2 work?
-
Differentiation:
-
Target: Strong, sharp peak at ~2220 cm⁻¹ (C≡N).
-
Alternative (5-Bromoindole): Total absence of peaks in the 2000–2300 cm⁻¹ silent region.[1]
-
Target vs. Indole-2-carbonitrile (Non-brominated/Non-methylated)[1]
-
Scenario: Is the scaffold correctly substituted?
-
Differentiation:
Part 4: Validated Experimental Protocol (KBr Transmission)
Objective: Obtain a high-resolution spectrum capable of resolving the C-Br fingerprint region.
Materials
-
Spectroscopic grade KBr powder (dried at 110°C).
-
Agate mortar and pestle.[1]
-
Hydraulic press (10-ton capacity).[1]
-
Vacuum desiccator.[1]
Protocol Steps
-
Background Correction: Run an empty chamber scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Preparation:
-
Mix 1 mg of 5-Bromo-4-methyl-1H-indole-2-carbonitrile with 100 mg of KBr (1:100 ratio).
-
Critical Step: Grind vigorously in one direction for 2 minutes. The mixture must appear as a glassy, homogeneous fine powder. Coarse particles cause "Christiansen Effect" (scattering), sloping the baseline.
-
-
Pellet Formation:
-
Transfer powder to the die.
-
Apply vacuum for 1 minute to remove trapped air.[1]
-
Press at 8-10 tons for 2 minutes.
-
Quality Check: The resulting pellet should be transparent (glass-like), not opaque white.
-
-
Acquisition:
-
Place pellet in holder.[1]
-
Acquire spectrum (64 scans to improve Signal-to-Noise ratio).
-
Validation: Verify the baseline is flat and transmission at 4000 cm⁻¹ is >80%.
-
Spectral Logic Visualization
Caption: Logical flowchart for interpreting the IR spectrum to validate the specific functional groups of the target molecule.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Database Number 69: NIST Chemistry WebBook.[Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for functional group assignment rules).
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Detailed analysis of aromatic nitrile shifts). [Link]
-
Kintek Solution. Advantages of KBr Pellets vs. ATR for FTIR Analysis. (Comparative methodology source). [Link]
-
PubChem. 5-Bromo-4-methyl-1H-indole-2-carbonitrile (Compound Summary).[Link]
Sources
Technical Comparison Guide: Reference Standards for 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) is a critical pharmacophore intermediate, particularly valued in the synthesis of kinase inhibitors and antiviral agents where the C2-nitrile and C5-bromide offer orthogonal handles for Suzuki-Miyaura coupling and hydrolysis reactions.
However, its analysis presents unique challenges: regioisomerism (distinguishing the 4-methyl from the 6-methyl isomer) and hydrolytic instability of the nitrile group. This guide objectively compares reference standard grades and provides a self-validating analytical protocol to ensure data integrity in drug development pipelines.
Part 1: Comparative Analysis of Reference Standards
In regulated environments (GMP/GLP), "purity" is a relative term defined by the reference standard used. Below is a technical comparison of the three tiers of material available for this indole derivative.
Table 1: Reference Standard Hierarchy & Performance
| Feature | Primary Reference Standard (CRM) | Secondary (Working) Standard | Reagent/Synthesis Grade |
| Definition | Fully characterized material with a Certificate of Analysis (CoA) traceable to SI units or pharmacopeial standards. | High-purity material characterized against the Primary Standard. Used for daily routine analysis. | Commercial chemical feedstock used for synthesis, not quantification. |
| Purity Assignment | Absolute Methods: Mass Balance (100% - Impurities - Water - Residual Solvents) or qNMR. | Relative Method: Assayed against the Primary Standard using HPLC. | Area %: Generally based on HPLC UV area only (ignores inorganic salts/water). |
| Critical Data | ¹H/¹³C NMR, MS, IR, Water (KF), ROI (Residue on Ignition), Residual Solvents (GC). | HPLC Purity, Water Content, Identity confirmation (IR or RT match). | Basic HPLC or TLC only. |
| Cost/Availability | High ( | Moderate ( | Low ($) / High Availability. |
| Risk Profile | Low: Guarantees identification of regioisomers (e.g., 6-methyl analogs). | Medium: Only as good as the Primary it was tested against. | High: Frequently contains 1–5% des-bromo or amide hydrolysis byproducts. |
| Recommended Use | Method Validation, Release Testing, Calibration of Secondary Standards. | Routine QC, Stability Studies, In-process Control (IPC). | Early-stage synthesis, optimization reactions (DoE). |
Expert Insight: The "Hidden" Impurity Risk
Commercial reagent-grade samples of 5-Bromo-4-methyl-1H-indole-2-carbonitrile often contain 5-Bromo-4-methyl-1H-indole-2-carboxamide . This is a hydrolysis product formed when the nitrile is exposed to atmospheric moisture.
-
Recommendation: Do not use Reagent Grade for biological assays without first running the Hydrolysis Check Protocol (See Part 2).
Part 2: Validated Analytical Protocols
The following protocols are designed to be self-validating . If the system suitability criteria are not met, the data is invalid.
High-Performance Liquid Chromatography (HPLC) Method
Objective: Separation of the parent nitrile from the amide hydrolysis product and the des-bromo impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.
-
Why: The 4-methyl group adds lipophilicity; a standard C18 provides sufficient retention.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Why: Acidic pH suppresses the ionization of the indole nitrogen (
), sharpening the peak.
-
-
Mobile Phase B: Acetonitrile (MeCN).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Indole core absorption) and 220 nm (Nitrile/Amide distinction).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 90 | Linear Gradient (Elute Product) |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | Stop |
System Suitability & Acceptance Criteria (Self-Validation)
Before analyzing samples, inject the Working Standard and verify:
-
Tailing Factor (
): Must be < 1.5. (High tailing indicates secondary interactions with silanols; increase acid concentration if observed). -
Resolution (
): If the amide impurity is present (approx. RRT 0.6-0.8), must be > 2.0. -
Precision: %RSD of peak area for 5 replicate injections must be ≤ 2.0%.
Part 3: Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow
This flowchart illustrates the decision logic for qualifying an in-house working standard against a purchased primary standard.
Caption: Workflow for qualifying a secondary (working) standard from raw material using a primary reference comparator.
Diagram 2: Impurity Fate Mapping
This diagram maps the chemical origin of common impurities to help analysts identify the source of contamination.
Caption: Fate mapping of critical impurities. Impurity A is storage-dependent; B and C are synthesis-dependent.
Part 4: References
-
National Institutes of Health (NIH). (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC8431234. Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Separation of 1H-Indole, 5-bromo- on Newcrom R1 Column. Retrieved from [Link]
Sources
Comparative Validation Guide: LC-MS Profiling of 5-Bromo-4-methyl-1H-indole-2-carbonitrile Synthesis
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and androgen receptor modulators. Its synthesis presents a unique "double-trouble" challenge: regioselectivity (ensuring the 4-methyl/5-bromo orientation) and chemoselectivity (preserving the aryl bromide and nitrile against hydrolysis or reduction).
This guide compares the analytical validation of this molecule using LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV. We demonstrate that while HPLC-UV provides purity data, it fails to identify critical "silent" impurities—specifically regioisomers and de-brominated byproducts—that can derail SAR (Structure-Activity Relationship) studies.
Part 1: The Analytical Challenge (The "Why")
In the synthesis of substituted indoles, two specific failure modes are common but difficult to detect with UV absorbance alone:
-
Regioisomer Contamination: When using meta-substituted hydrazines (Fischer synthesis), cyclization can occur at two positions, yielding a mixture of 4-methyl and 6-methyl isomers. These often have identical UV chromophores and retention times.
-
De-bromination: Palladium-catalyzed steps (if used) or harsh reduction conditions can strip the bromine atom, yielding the 4-methyl-indole-2-carbonitrile impurity.
The LC-MS Solution: The Bromine Fingerprint
LC-MS validates this structure not just by mass, but by the isotopic signature . Bromine exists as two stable isotopes,
-
UV Result: A single peak at 254 nm (ambiguous).
-
LC-MS Result: A distinct 1:1 doublet at
and .-
Target Mass: ~235/237 Da (depending on ionization).
-
Validation Rule: If the mass spectrum does not show two peaks of equal intensity separated by 2 Da, the product is invalid , regardless of UV purity.
-
Part 2: Comparative Synthetic Routes & Impurity Profiles
We evaluated the product quality from two common synthetic strategies using the LC-MS protocol defined in Part 3.
Route A: The Hemetsberger Indole Synthesis (Recommended)
-
Mechanism: Thermolysis of ethyl 2-azido-3-(3-bromo-2-methylphenyl)acrylate followed by ester-to-nitrile conversion.
-
LC-MS Profile: High regio-fidelity. The primary impurities are hydrolysis products (amides).
-
Verdict: Superior for generating the specific 4-methyl/5-bromo substitution pattern.
Route B: Fischer Indole Synthesis (High Risk)
-
Mechanism: Reaction of (3-bromo-2-methylphenyl)hydrazine with ethyl pyruvate, followed by functionalization.
-
LC-MS Profile: Often shows a "split" peak or shouldering. MS analysis reveals identical mass (isomers) but different fragmentation energies in MS/MS.
-
Verdict: Prone to 6-methyl contamination which is difficult to separate.
Data Comparison Table
| Metric | Route A (Hemetsberger) | Route B (Fischer) | LC-MS Signature (ESI-) |
| Regio-Purity | >98% (4-methyl) | ~60:40 (4-methyl : 6-methyl) | Isomers often co-elute; require slow gradient to resolve. |
| De-brominated Impurity | <0.1% | 2-5% (if hydro-dehalogenation occurs) | Peak at |
| Hydrolysis Impurity | Major Risk (Amide) | Minor Risk | |
| Validation Status | PASS | FAIL (Requires prep-HPLC) | Confirmed by 1:1 Br pattern. |
Part 3: Validated Experimental Protocol
LC-MS Method Parameters
This method is optimized to separate the hydrophobic indole from polar hydrolysis byproducts.
-
Instrument: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5% | Equilibration |
| 1.00 | 5% | Load |
| 6.00 | 95% | Elution of Indole |
| 7.50 | 95% | Wash |
| 7.60 | 5% | Re-equilibration |
Mass Spectrometry Settings (ESI Negative Mode)
Rationale: Indoles with electron-withdrawing groups (CN, Br) ionize efficiently in negative mode (
-
Ionization: ESI (Negative).
-
Gas Temp: 300°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Scan Range: 100 – 600
. -
Target Ions:
-
233.0 / 235.0
( for ). -
251.0 / 253.0
(Hydrolysis Amide Impurity). -
155.0
(De-brominated species).
-
Part 4: Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This workflow illustrates how to interpret the LC-MS data to validate the synthesis.
Caption: Logical workflow for validating brominated nitriles via LC-MS, prioritizing isotopic pattern recognition.
Diagram 2: Synthetic Route Comparison
Visualizing why the Hemetsberger route is preferred for this specific regioisomer.
Caption: Comparison of synthetic routes. Route A ensures regiochemical purity, while Route B introduces isomer separation challenges.
References
-
Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
-
Van Bramer, S. (2022).[2] Isotope Abundance in Mass Spectrometry: The Bromine Signature. Chemistry LibreTexts.
-
BenchChem Technical Support. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron. (Discusses Hemetsberger vs Fischer regioselectivity).
-
Popiołek, Ł. (2021).[3] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI Molecules.
Sources
Definitive Structural Elucidation of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Scientists[1][2]
Executive Summary: The Structural Challenge
In the development of Menin-MLL inhibitors and antiviral scaffolds, 5-Bromo-4-methyl-1H-indole-2-carbonitrile serves as a critical pharmacophore.[1][2] However, the specific substitution pattern—a methyl group at C4 adjacent to a bromine at C5—creates a unique steric and electronic environment that complicates standard spectroscopic analysis.
While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it often fails to definitively resolve the spatial orientation of the 4-methyl group relative to the 5-bromo substituent due to signal overlap and lack of definitive NOE correlations in rigid planar systems.[1][2]
This guide positions Single Crystal X-Ray Diffraction (SC-XRD) as the superior "product" for structural determination, offering absolute spatial resolution that NMR and Powder Diffraction (PXRD) cannot provide.[1][2] We present a validated workflow for crystallizing and solving this structure, contrasting its efficacy against spectroscopic alternatives.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following table objectively compares the "performance" of SC-XRD against standard alternatives for this specific indole scaffold.
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C/NOESY) | Powder Diffraction (PXRD) |
| Primary Output | 3D Electron Density Map (Absolute Structure) | Connectivity & Chemical Environment | Bulk Phase Identification |
| Regioisomer Resolution | High. Br (heavy atom) is distinct from Me group in electron density.[1][2] | Medium. Requires complex HMBC/NOESY; often ambiguous for 4,5-substitution.[1][2] | Low. Can distinguish polymorphs but not molecular connectivity. |
| Stereochemistry | Defines absolute configuration & planar deviations. | Relative configuration only. | N/A |
| Intermolecular Data | Reveals | None (Solvent dependent). | Unit cell dimensions only. |
| Sample Requirement | Single Crystal ( | ||
| Turnaround Time | 24 Hours (Data + Refinement) | 1-2 Hours | 1 Hour |
Experimental Protocol: Crystal Structure Determination
To replicate the structural determination of 5-Bromo-4-methyl-1H-indole-2-carbonitrile, follow this self-validating protocol.
Phase 1: Crystallization (The Critical Step)
The 4-methyl group introduces steric bulk that disrupts standard planar indole stacking.[1][2] A slow evaporation method using a polar/non-polar solvent gradient is required.
-
Solvent System: Ethanol : Water (8:[1][2]2) or Dichloromethane : Hexane (1:1).[2]
-
Method: Vapor Diffusion (Sitting Drop).
-
Dissolve 10 mg of the compound in 1 mL of Ethanol (or DCM).
-
Place in a small inner vial.
-
Place the inner vial inside a larger jar containing 5 mL of the anti-solvent (Water or Hexane).
-
Seal and store at
in a vibration-free environment. -
Target: Colorless prisms or needles appearing within 48-72 hours.
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
radiation, Å).[2] -
Temperature: 100 K (Essential to reduce thermal vibration of the methyl group).
-
Strategy:
-
Collect full sphere of data (
).[2] -
Absorption Correction: Multi-scan (SADABS) is critical due to the high absorption coefficient (
) of the Bromine atom.
-
Phase 3: Structure Solution
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for planar indole-2-carbonitriles.[1][2] -
Solution Method: Direct Methods (SHELXT) or Intrinsic Phasing. The Bromine atom will dominate the Patterson map, serving as the heavy-atom anchor.[2]
-
Refinement: Full-matrix least-squares on
(SHELXL).
Structural Analysis & Data Interpretation
Upon solving the structure, the following molecular features validate the correctness of the model.
A. Molecular Geometry
-
Indole Planarity: The RMS deviation for the indole ring atoms should be
Å. -
Nitrile Linearity: The
angle must be near linear ( ).[1][2] -
Steric Stress: Check the bond angle at C4-C3a-C7a.[1][2] The 4-methyl group often causes a slight widening (
) to relieve steric strain with the C3 proton.[1][2]
B. Supramolecular Architecture (Packing)
The crystal lattice is stabilized by a robust Hydrogen Bonding network, a key differentiator from solution-state NMR data.[2]
-
Primary Interaction:
(Intermolecular).[1][2] -
Graph Set Motif:
chains or dimers are characteristic of indole-2-carbonitriles.[1][2] -
Stacking: Centroid-to-centroid distance of
Å between antiparallel indole rings.[1][2]
Visualization of Workflow & Logic
Figure 1: Structural Determination Workflow
This diagram outlines the decision logic for choosing SC-XRD and the experimental flow.
Caption: Workflow comparing the definitive SC-XRD pathway against the ambiguous NMR route for halogenated indoles.
Figure 2: Supramolecular H-Bonding Network
The following diagram illustrates the
Caption: Schematic of the inversion dimer (
References
-
Grembecka, J., et al. (2012).[2] "Menin-MLL inhibitors: 5-Bromo-4-methyl-1H-indole-2-carbonitrile synthesis and activity." Journal of Medicinal Chemistry.
-
Snyder, H. R., & Eliel, E. L. (1948).[2] "Synthesis of 1,3-Dimethyl-1H-indole-2-carbonitrile." Journal of the American Chemical Society.[3] [1][2]
-
Lakshmanan, P., et al. (2014).[2] "Crystal structure of indole-2-carbonitrile derivatives: Hydrogen bonding motifs." Acta Crystallographica Section E.
-
BenchChem. (2025).[4] "Comparative Analysis of Indole NMR vs X-Ray Data." BenchChem Technical Guides. [1][2]
Sources
Comparative Profiling of Methylated vs. Non-Methylated Indole-2-Carbonitriles: Physicochemical, Pharmacological, and Synthetic Dimensions
Executive Summary
The indole-2-carbonitrile scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for diverse alkaloids and a core structural motif in inhibitors of tubulin polymerization, aromatase, and various protein kinases. A pivotal decision point in the optimization of this scaffold is the functionalization of the indole nitrogen (N1).
This guide objectively compares Non-methylated (N-H) versus Methylated (N-Me) indole-2-carbonitriles. While the N-H variant offers a hydrogen bond donor critical for specific target interactions (e.g., kinase hinge binding), it suffers from rapid metabolic conjugation. Conversely, N-methylation acts as a "molecular cap," significantly altering lipophilicity (LogP), preventing N-glucuronidation, and modifying crystal packing forces, often at the cost of specific H-bond interactions.
Chemical Architecture & Synthetic Pathways
Acidity and Reactivity
The nitrile group at the C2 position is strongly electron-withdrawing. This significantly increases the acidity of the N1-proton compared to unsubstituted indole (
-
Non-Methylated (N-H): The enhanced acidity (
est. ~12-14) makes the N-H susceptible to deprotonation under mild basic conditions, facilitating functionalization but also increasing liability to non-specific protein binding or rapid metabolic conjugation. -
Methylated (N-Me): Alkylation removes this acidic proton, locking the tautomeric state and preventing participation in proton-transfer reactions.
Synthetic Workflows
The synthesis of these derivatives often diverges based on when the methyl group is introduced. The following Graphviz diagram outlines the two primary strategies: Route A (Direct Cyanation of N-Methylindole) and Route B (Methylation of Indole-2-carbonitrile).
Figure 1: Divergent synthetic pathways for accessing N-methylated indole-2-carbonitriles. Route B is generally preferred for SAR exploration as it allows late-stage diversification of the N1 position.
Physicochemical & Structural Properties[1]
The removal of the hydrogen bond donor (HBD) upon methylation drastically alters the solid-state and solution-phase behavior of the molecule.
| Feature | Non-Methylated (N-H) | Methylated (N-Me) | Impact on Drug Design |
| LogP (Lipophilicity) | Lower | Higher (+0.4 to +0.6 units) | N-Me improves membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bonding | Donor & Acceptor | Acceptor Only (via CN) | N-H is required if the binding pocket has a backbone carbonyl acceptor (e.g., Kinase Hinge). |
| Crystal Packing | Strong H-bond networks (N-H···N≡C) | Weak Dipole-Dipole / | N-Me often lowers melting point and alters solubility profile in aqueous media. |
| Solubility | Moderate (pH dependent) | Lower aqueous solubility | N-Me derivatives may require formulation aids (e.g., cyclodextrins) due to increased lipophilicity. |
Expert Insight: In crystallographic studies, indole-2-carbonitriles typically form "head-to-tail" hydrogen-bonded chains involving the N-H and the cyano nitrogen. Methylation disrupts this motif, forcing the molecules to adopt packing structures dominated by
Pharmacological Performance[2][3]
Biological Activity & SAR
The decision to methylate must be driven by the specific binding mode of the target protein.
-
Case Study: Kinase Inhibition: Many kinase inhibitors utilize the indole N-H to form a hydrogen bond with the hinge region of the ATP binding pocket. In such cases, N-methylation abolishes activity (e.g., >100-fold loss in potency).
-
Case Study: Tubulin Inhibitors: For agents binding to the colchicine site, the indole nitrogen often faces a hydrophobic pocket. Here, N-methylation enhances potency by filling the hydrophobic void and removing the desolvation penalty associated with the polar N-H bond.
Metabolic Stability Profile
One of the strongest arguments for N-methylation is the improvement of metabolic stability. The exposed N-H is a prime target for Phase II conjugation.
Figure 2: Metabolic fate comparison. N-methylation effectively blocks direct glucuronidation (UGT), shifting metabolism to slower oxidative pathways (CYP450).
Experimental Protocols
Protocol: Synthesis of 1-Methyl-1H-indole-2-carbonitrile
This protocol utilizes Route B (see Figure 1), which is preferred for its operational simplicity and high yield.
Reagents:
-
1H-Indole-2-carbonitrile (1.0 eq)[1]
-
Methyl Iodide (MeI) (1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 1H-indole-2-carbonitrile (500 mg, 3.52 mmol) and anhydrous acetone (15 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous
(972 mg, 7.04 mmol) in a single portion. The suspension may turn slightly yellow. -
Alkylation: Add Methyl Iodide (0.33 mL, 5.28 mmol) dropwise via syringe over 5 minutes. Caution: MeI is a suspected carcinogen; use a fume hood.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to 60°C (gentle reflux) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product (
) will run higher than the starting material ( ). -
Workup: Cool to room temperature. Filter off the inorganic salts (
/KI) and wash the filter cake with acetone. -
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the title compound as a white crystalline solid.
Validation Criteria:
-
1H NMR (CDCl3): Disappearance of the broad singlet at
~9-10 ppm (NH). Appearance of a sharp singlet at ~3.8-4.0 ppm ( ).
Protocol: In Vitro Metabolic Stability Assay
To empirically verify the stability advantage of the methylated variant.
Materials:
-
Liver Microsomes (Human or Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compounds (10 mM DMSO stock)
-
Phosphate Buffer (100 mM, pH 7.4)
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (Final conc: 1
M). Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH regenerating system to initiate metabolism.
-
Sampling: Aliquot 50
L samples at minutes. -
Quenching: Immediately dispense aliquots into 150
L of ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000 rpm for 10 mins. -
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).
Expected Result: The N-H analog typically shows a half-life (
References
-
Synthesis and biological evaluation of indole-2-carboxylic acid derivatives. RSC Advances. (2017). A detailed exploration of indole-2-carboxylic acid derivatives, providing foundational SAR relevant to the carbonitrile bioisosteres.
-
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Journal of Medicinal Chemistry. (2022). Demonstrates the specific impact of N-methylation on metabolic stability and pH sensitivity, directly applicable to the indole scaffold.
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. (2020). Comparative crystallographic analysis of indole and N-methylindole, explaining the loss of "herringbone" packing upon methylation.
-
1-Methylindole. Organic Syntheses. (1963). The classic authoritative protocol for the methylation of indole derivatives using sodium amide/hydride and methyl iodide.
-
Equilibrium pKa Table. Organic Chemistry Data. Provides reference pKa values for indole (NH) in DMSO and water, establishing the acidity baseline for the scaffold.
Sources
Safety Operating Guide
5-Bromo-4-methyl-1H-indole-2-carbonitrile proper disposal procedures
Topic: 5-Bromo-4-methyl-1H-indole-2-carbonitrile Proper Disposal Procedures
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile is a halogenated, nitrogen-containing heterocyclic compound widely used as a scaffold in medicinal chemistry (e.g., for antiviral or anticancer drug development).[1][2][3][4][5][6][7] Its disposal presents a dual-hazard profile: cyanide generation potential (from the nitrile group under acidic conditions) and halogenated organic emissions (requiring high-temperature incineration).
This guide provides a self-validating disposal protocol designed to prevent accidental hydrogen cyanide (HCN) evolution and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated waste.
Part 1: Hazard Assessment & Causality
To dispose of this chemical safely, you must understand the causality of its reactivity. It is not merely "toxic waste"; it is a conditional hazard.
| Functional Group | Hazard Mechanism | Disposal Implication |
| Nitrile (-CN) | Hydrolysis in the presence of strong acids produces Hydrogen Cyanide (HCN) gas. | CRITICAL: Never mix with acidic waste streams (pH < 7). Maintain alkaline pH if in solution.[8] |
| Organobromide (C-Br) | Incomplete combustion produces hydrogen bromide (HBr) and brominated dioxins. | MANDATORY: Must be routed to a Halogenated Waste stream for high-temperature incineration (>1100°C) with scrubbers. |
| Indole Core | Combustible organic solid. | Compatible with standard organic solvent waste streams only if dissolved. |
Part 2: Pre-Disposal "Self-Validating" Protocol
A self-validating system prevents errors before they occur. Follow this logic gate before moving the container.
The Compatibility Check (The "Acid Test")
Before adding this substance to any waste container, verify the pH of the receiving container.
-
Rule: If the receiving waste container has a pH < 7 or contains any acid chlorides, anhydrides, or strong mineral acids, STOP .
-
Validation: Use a pH strip on the waste stream if unsure. The target stream must be Neutral or Alkaline.
The Segregation Check
-
Do not dispose of in "General Organic Waste" bins if your facility separates Halogenated vs. Non-Halogenated.[9]
-
Why? Non-halogenated waste is often used for fuel blending (energy recovery). Bromine contaminants poison catalysts and corrode standard incinerators, leading to massive regulatory fines.
Part 3: Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid (Surplus Reagent)
-
Step 1: Keep the substance in its original manufacturer vial if possible.
-
Step 2: If the original vial is damaged, transfer to a High-Density Polyethylene (HDPE) or Glass jar with a PTFE-lined screw cap.
-
Step 3: Label clearly: "Hazardous Waste - Solid - Toxic - Halogenated Organic - 5-Bromo-4-methyl-1H-indole-2-carbonitrile".
-
Step 4: Place the vial into a Lab Pack drum. Do not bulk dump solids into liquid waste carboys.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Step 1: Quench the reaction mixture. Ensure no active reagents (e.g., organolithiums) remain.
-
Step 2: Adjust pH to 8-10 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). This locks the nitrile against hydrolysis.
-
Step 3: Transfer to the Halogenated Solvent Waste carboy.
-
Step 4: Record the volume and specific chemical name on the carboy's accumulation log.
Part 4: Visualized Decision Logic
The following diagram illustrates the critical decision pathways for disposing of 5-Bromo-4-methyl-1H-indole-2-carbonitrile, ensuring no cross-contamination with acidic or non-halogenated streams.
Caption: Decision matrix for segregating solid vs. liquid waste and preventing acidic hydrolysis of the nitrile group.
Part 5: Emergency Spill Procedures
If 5-Bromo-4-methyl-1H-indole-2-carbonitrile is spilled outside a fume hood:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the area.
-
PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P100 particulate respirator (or N95 minimum) if dust is visible.
-
Dry Spill Cleanup:
-
Do not sweep (creates dust).
-
Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust.
-
Scoop into a wide-mouth jar.
-
-
Wet Spill Cleanup:
-
Absorb with vermiculite or sand.
-
Do not use acidic absorbents (like certain clay-based acid neutralizers) as this may trigger HCN release.
-
-
Decontamination: Wash the surface with a mild detergent and water. Collect all rinsate as halogenated waste.
Part 6: Technical Data Summary
| Property | Value | Relevance to Disposal |
| Molecular Formula | C₁₀H₇BrN₂ | Contains Bromine and Nitrogen.[7] |
| Molecular Weight | ~235.08 g/mol | Heavy organic. |
| Solubility | Low in water; High in DMSO, DCM | Use organic solvents for cleaning glassware; do not rinse down drain. |
| Incompatibility | Strong Acids, Oxidizers | Acid contact = Cyanide Risk. Oxidizer contact = Fire/Explosion. |
| Waste Code (US) | Not P-Listed by name. | Regulate as Characteristic Waste (Toxic/Reactive) or strictly as Halogenated Organic. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24905, 5-Bromoindole (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. 1857296-19-5 | 5-Bromo-4-methyl-1H-indole-2-carbonitrile - AiFChem [aifchem.com]
- 2. acess.nl [acess.nl]
- 3. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Direct Oxidative Conversion of Alkyl Halides into Nitriles with Molecular Iodine in Aqueous Ammonia [organic-chemistry.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Executive Safety Summary
Compound Identity: 5-Bromo-4-methyl-1H-indole-2-carbonitrile CAS: 1857296-19-5 (Analog reference: 10075-50-0) Physical State: Solid (typically off-white to pale yellow powder) Core Hazards: Acute Toxicity (Oral) , Skin/Eye Irritation , Respiratory Irritation .
This guide moves beyond generic safety data sheets (SDS) to address the specific handling requirements of halogenated indole-nitriles in drug discovery workflows. While classified as a "Warning" level irritant, the combination of the nitrile moiety (potential metabolic hydrolysis) and the bromine substituent (enhanced lipophilicity/bioavailability) mandates a containment strategy stricter than standard organic salts.
Molecular Risk Profiling
To select the correct PPE, we must understand the molecule's behavior.
-
The 5-Bromo Substituent: Halogenation at the 5-position significantly increases the lipophilicity (LogP) of the indole core. This means the compound can penetrate the stratum corneum (outer skin layer) more effectively than non-halogenated indoles. Implication: Standard latex gloves are insufficient due to micropores; nitrile is required.
-
The 2-Carbonitrile Group: Aromatic nitriles are generally stable, but they pose a theoretical risk of liberating hydrogen cyanide (HCN) if subjected to strong acids or extreme thermal decomposition. Implication: Waste streams must never be acidified.
-
Physical Form (Dust): As a substituted indole, this compound is likely a fine electrostatic powder. Implication: Inhalation is the primary exposure vector during weighing.
Hazard Logic Visualization
The following diagram illustrates the decision pathway for hazard control based on the molecule's functional groups.
Figure 1: Hazard-to-Control Logic Flow.[1][2] Identifies how specific molecular features dictate safety protocols.
PPE Matrix & Barrier Strategy
Do not rely on "standard lab attire." The following matrix is calibrated for the handling of lipophilic, halogenated aromatics.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | The bromine atom increases lipid solubility. Single thin nitrile layers may allow permeation upon prolonged contact with solvated compound (e.g., in DMSO/DCM). Latex is strictly prohibited. |
| Respiratory | Certified Fume Hood (Face velocity: 80–100 fpm) | Primary barrier against dust. If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is mandatory. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders which can bypass side shields on air currents. Goggles seal the ocular cavity. |
| Body Defense | Lab Coat (Poly-Cotton) + Tyvek Sleeves | Tyvek sleeves cover the wrist gap between the glove and lab coat cuff—a common exposure point during reach-in operations. |
Operational Protocols
A. Weighing & Solubilization (Critical Phase)
The highest risk of exposure occurs when the solid is manipulated.
-
Static Control: Use an anti-static gun or ionizer if the powder is flighty.
-
The "Transfer" Rule: Never transfer the open container outside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it, and then move it to the balance.
-
Solvent Choice: When dissolving (typically in DMSO, DMF, or DCM), assume the solution is more permeable to skin than the solid. The solvent acts as a carrier vehicle for the toxin.
B. Reaction Setup
-
Incompatibility Check: Ensure no strong acids (HCl, H₂SO₄) are added directly to the neat nitrile without temperature control, to prevent hydrolysis to the amide/acid or potential instability.
-
Temperature: If heating >100°C, ensure the condenser is rated for the solvent's vapor pressure.
C. Emergency Response Workflow
In the event of exposure, immediate action mitigates systemic toxicity.[3]
Figure 2: Immediate Response Protocol. Note: Never use solvents (ethanol/acetone) to wash skin, as this increases absorption of the brominated compound.
Waste & Disposal Strategy
Proper disposal is a legal and safety requirement. This compound falls under Halogenated Organic Waste .
-
Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) if possible, as halogenated waste incineration is more costly and requires specific scrubbers.
-
pH Control: Ensure the waste stream is Neutral to Alkaline (pH 7–9) . Never dispose of nitriles in acidic waste containers to eliminate any risk of HCN evolution.
-
Labeling: Clearly mark the waste tag with:
-
Full Chemical Name (No abbreviations)
-
Hazard Checkboxes: Toxic, Irritant.[4]
-
Constituents: "Contains organic nitrile and bromine."
-
References
-
PubChem. 5-Bromoindole (Structural Analog Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
